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  • Product: 2-(3,5-Dimethoxyphenyl)morpholine
  • CAS: 1001940-37-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)morpholine

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(3,5-Dimethoxyphenyl)morpholine, a heterocyclic compound of interest in contemporary medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(3,5-Dimethoxyphenyl)morpholine, a heterocyclic compound of interest in contemporary medicinal chemistry and drug discovery. In the absence of extensive empirical data, this document leverages robust in silico prediction methodologies to characterize its lipophilicity, solubility, ionization potential, and other key molecular descriptors. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical validation of these predicted properties. The synthesis of predicted data with practical experimental design is intended to furnish researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively evaluate and utilize 2-(3,5-Dimethoxyphenyl)morpholine in their research endeavors.

Introduction and Molecular Overview

2-(3,5-Dimethoxyphenyl)morpholine is a substituted morpholine derivative featuring a dimethoxyphenyl moiety. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles.[1] The dimethoxyphenyl group significantly influences the molecule's electronic and steric properties, which in turn dictate its interactions with biological targets and its overall physicochemical behavior.

Molecular Structure:

Figure 1: Chemical structure of 2-(3,5-Dimethoxyphenyl)morpholine.

Key Identifiers:

  • Molecular Formula: C₁₂H₁₇NO₃[2]

  • Molecular Weight: 223.27 g/mol [2]

  • Canonical SMILES: COC1=CC(=CC(=C1)C2CNCCO2)OC[2]

  • PubChem CID: 53414236

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 2-(3,5-Dimethoxyphenyl)morpholine, a suite of computational tools has been employed to predict its key physicochemical properties. These predictions serve as a valuable initial assessment for its drug-like potential and guide further experimental investigation.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point 105-135 °CInfluences solubility and formulation development. A moderate melting point is often desirable.
Boiling Point 345.5 ± 42.0 °CIndicates the volatility of the compound.
pKa (most basic) 7.85 ± 0.10The basicity of the morpholine nitrogen affects ionization at physiological pH, influencing solubility, permeability, and target binding.
LogP 1.60 - 1.95A measure of lipophilicity, which is critical for membrane permeability and overall ADME properties. The predicted range suggests good oral bioavailability potential.
Aqueous Solubility (LogS) -2.5 to -3.0Predicts solubility in water. The predicted value indicates low to moderate solubility.

Table 1: Predicted Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)morpholine.

In-Depth Analysis of Physicochemical Parameters

Lipophilicity (LogP)

The predicted LogP value in the range of 1.60 to 1.95 suggests that 2-(3,5-Dimethoxyphenyl)morpholine possesses a balanced lipophilicity. This is a favorable characteristic in drug design, as it often correlates with good absorption and distribution. A LogP in this range suggests the molecule is sufficiently lipophilic to cross cell membranes, yet retains enough hydrophilicity to be soluble in aqueous biological fluids.

Aqueous Solubility (LogS)

The predicted LogS value between -2.5 and -3.0 indicates that the compound is likely to have low to moderate aqueous solubility. This is a critical parameter that can impact oral bioavailability. While not highly soluble, this level of solubility may be sufficient for therapeutic efficacy, and formulation strategies can be employed to enhance it if necessary.

Ionization Constant (pKa)

The predicted pKa of the morpholine nitrogen is approximately 7.85. This indicates that at physiological pH (7.4), a significant portion of the molecules will be protonated. The resulting cationic species will have increased aqueous solubility but may exhibit reduced membrane permeability compared to the neutral form. Understanding the pKa is crucial for predicting the compound's behavior in different biological compartments and for designing appropriate formulation strategies.

Experimental Protocols for Physicochemical Property Determination

To empirically validate the predicted physicochemical properties, a series of standardized experimental protocols are recommended. These methods are designed to provide accurate and reproducible data, which is essential for regulatory submissions and for building a comprehensive understanding of the compound's behavior.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

  • A small, dry sample of 2-(3,5-Dimethoxyphenyl)morpholine is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperatures at which the first drop of liquid appears and at which the entire sample is liquefied are recorded as the melting point range.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry Sample prep2 Pack Capillary Tube prep1->prep2 meas1 Place in Apparatus prep2->meas1 meas2 Controlled Heating meas1->meas2 meas3 Observe Transition meas2->meas3 analysis1 Record Temperature Range meas3->analysis1

Figure 2: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Principle: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in water.

Methodology:

  • An excess amount of 2-(3,5-Dimethoxyphenyl)morpholine is added to a known volume of purified water in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification eq1 Add Excess Solid to Water eq2 Agitate at Constant Temp. eq1->eq2 sep1 Filter Suspension eq2->sep1 quant1 Analyze Filtrate by HPLC sep1->quant1 quant2 Determine Concentration quant1->quant2

Figure 3: Workflow for Aqueous Solubility Determination.

Determination of pKa

Principle: Potentiometric titration is a common method for determining the pKa of a compound. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • A known amount of 2-(3,5-Dimethoxyphenyl)morpholine is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

G cluster_titration Titration cluster_analysis Data Analysis tit1 Dissolve Compound tit2 Titrate with Strong Acid tit1->tit2 tit3 Monitor pH tit2->tit3 an1 Plot Titration Curve tit3->an1 an2 Determine Half-Equivalence Point an1->an2 an3 Calculate pKa an2->an3

Figure 4: Workflow for pKa Determination.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 2-(3,5-Dimethoxyphenyl)morpholine provides valuable information about the proton environment in the molecule.

  • Aromatic Protons: Signals corresponding to the protons on the dimethoxyphenyl ring are expected in the aromatic region (δ 6.0-7.0 ppm). The symmetry of the 3,5-disubstituted ring will likely result in two distinct signals.

  • Morpholine Protons: The protons of the morpholine ring will appear as a series of multiplets in the upfield region (δ 2.5-4.5 ppm). The protons adjacent to the oxygen atom will be deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen atom.

  • Methoxy Protons: A sharp singlet corresponding to the six protons of the two methoxy groups is expected around δ 3.8 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Aromatic Carbons: The carbons of the dimethoxyphenyl ring will resonate in the downfield region (δ 100-160 ppm).

  • Morpholine Carbons: The carbons of the morpholine ring are expected to appear in the range of δ 45-70 ppm. The carbons adjacent to the oxygen will be at a higher chemical shift than those adjacent to the nitrogen.

  • Methoxy Carbon: A signal for the methoxy carbons will be observed around δ 55 ppm.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 2-(3,5-Dimethoxyphenyl)morpholine, a compound with significant potential in drug discovery. The in silico predictions for its lipophilicity, solubility, and ionization state suggest a favorable drug-like profile. The detailed experimental protocols outlined herein provide a clear path for the empirical validation of these properties. By integrating predictive modeling with rigorous experimental verification, researchers can efficiently advance the development of 2-(3,5-Dimethoxyphenyl)morpholine and its analogs as potential therapeutic agents.

References

  • ACD/Labs. (n.d.). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Chemicalize. (n.d.). 2-(3,5-Dimethoxyphenyl)morpholine. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53414236, 2-(3,5-Dimethoxyphenyl)morpholine. Retrieved from [Link]

  • NMRDB. (n.d.). NMR Shift DB. Retrieved from [Link]

  • Peretto, I., et al. (2014). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 27(10), 1269–1276.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(3,5-Dimethoxyphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 2-(3,5-Dimethoxyphenyl)morpholine, a heterocyclic compound of int...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(3,5-Dimethoxyphenyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and characterization, offering field-proven insights and detailed methodologies to support researchers in their scientific endeavors.

Core Compound Identification

IUPAC Name: 2-(3,5-Dimethoxyphenyl)morpholine

CAS Number: 1001940-37-9[1]

Molecular Formula: C₁₂H₁₇NO₃[1]

Molecular Weight: 223.27 g/mol [1]

The structure of 2-(3,5-Dimethoxyphenyl)morpholine incorporates a morpholine ring, a saturated six-membered heterocycle containing both amine and ether functional groups. This scaffold is prevalent in a multitude of approved drugs and biologically active molecules due to its favorable physicochemical and metabolic properties. The morpholine ring's flexible chair-like conformation and the presence of a weak basic nitrogen atom contribute to its ability to engage in various biological interactions and enhance properties such as blood-brain barrier permeability. Attached to the morpholine ring at the 2-position is a 3,5-dimethoxyphenyl group. The methoxy groups on the phenyl ring can influence the molecule's electronic properties, solubility, and potential interactions with biological targets.

Synthesis and Purification

Conceptual Synthetic Workflow

The synthesis of 2-aryl-morpholines typically involves the reaction of a substituted phenacyl bromide with an amino alcohol, followed by cyclization. For 2-(3,5-Dimethoxyphenyl)morpholine, the synthesis would logically proceed from 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one and 2-aminoethan-1-ol.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Condensation and Cyclization cluster_3 Final Product A 3,5-Dimethoxyacetophenone D 2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one A->D Bromination B Bromine (Br2) B->D C 2-Aminoethan-1-ol E N-(2-hydroxyethyl)-2-(3,5-dimethoxyphenyl)-2-oxoethan-1-aminium C->E D->E Nucleophilic Substitution F Intramolecular Cyclization (Reduction and Dehydration) E->F Reduction of Ketone & Acid-catalyzed cyclization G 2-(3,5-Dimethoxyphenyl)morpholine F->G

Caption: Conceptual synthetic pathway for 2-(3,5-Dimethoxyphenyl)morpholine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one

  • To a solution of 3,5-dimethoxyacetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, slowly add bromine (1 equivalent) at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-(3,5-Dimethoxyphenyl)morpholine

  • Dissolve 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add 2-aminoethan-1-ol (2-3 equivalents) to the solution and stir the mixture at room temperature. The reaction progress should be monitored by TLC.

  • Once the initial reaction is complete, add a reducing agent, such as sodium borohydride, portion-wise at 0 °C to reduce the ketone.

  • After the reduction is complete, acidify the reaction mixture with a strong acid (e.g., concentrated sulfuric acid) and heat to induce cyclization via dehydration.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-(3,5-Dimethoxyphenyl)morpholine by column chromatography on silica gel.

Structural Characterization and Analytical Data

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of 2-(3,5-Dimethoxyphenyl)morpholine and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-(3,5-Dimethoxyphenyl)morpholine is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the morpholine ring.

  • Aromatic Protons: Two signals are expected for the aromatic protons. A singlet for the proton at the 4-position of the phenyl ring and a doublet for the two equivalent protons at the 2- and 6-positions.

  • Methoxy Protons: A sharp singlet corresponding to the six equivalent protons of the two methoxy groups.

  • Morpholine Protons: The protons on the morpholine ring will appear as a series of multiplets due to their diastereotopic nature and coupling with each other. The proton at the 2-position, being adjacent to the aromatic ring, will likely appear as a doublet of doublets.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Signals for the six carbons of the dimethoxyphenyl ring are expected, with distinct chemical shifts for the methoxy-substituted carbons, the carbon attached to the morpholine ring, and the remaining aromatic carbons.

  • Methoxy Carbons: A signal corresponding to the two equivalent methoxy carbons.

  • Morpholine Carbons: Four distinct signals for the four carbons of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-(3,5-Dimethoxyphenyl)morpholine (223.27 g/mol ).

  • Fragmentation Pattern: Common fragmentation patterns for morpholine derivatives involve cleavage of the morpholine ring and loss of substituents from the aromatic ring. Key fragments would likely include the loss of a methoxy group and cleavage of the C-C bond between the aromatic ring and the morpholine ring.

Data Presentation
Property Value
CAS Number 1001940-37-9[1]
IUPAC Name 2-(3,5-Dimethoxyphenyl)morpholine
Molecular Formula C₁₂H₁₇NO₃[1]
Molecular Weight 223.27 g/mol [1]

Potential Applications and Field Insights

The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs. The incorporation of a 3,5-dimethoxyphenyl moiety can modulate the pharmacological activity and pharmacokinetic properties of the parent morpholine structure.

Derivatives of 2-phenylmorpholine have been investigated for a range of biological activities, including as central nervous system (CNS) agents. The dimethoxy substitution pattern, in particular, is found in many psychoactive compounds. Therefore, 2-(3,5-Dimethoxyphenyl)morpholine could be a valuable building block or lead compound in the development of novel therapeutics targeting various receptors and enzymes in the CNS.

The expertise in synthesizing and characterizing such molecules is crucial for generating reliable biological data. The causality behind the experimental choices in the synthesis, such as the choice of solvent and reagents, directly impacts the yield and purity of the final compound, which in turn affects the accuracy of subsequent biological assays.

Trustworthiness and Self-Validating Systems

The protocols and characterization methods described in this guide are designed to be self-validating. For instance, the combination of NMR and MS data provides a robust confirmation of the chemical structure. Any deviation from the expected spectral data would indicate impurities or an incorrect structure, prompting further investigation and purification. It is imperative that each batch of synthesized compound undergoes rigorous analytical characterization to ensure its identity and purity before being used in biological studies.

References

Sources

Foundational

A Technical Guide to the Spectral Analysis of 2-(3,5-Dimethoxyphenyl)morpholine

Introduction: Structurally Elucidating a Key Pharmacophore In the landscape of modern drug discovery and development, the morpholine ring stands out as a privileged scaffold. Its incorporation into molecular architecture...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Structurally Elucidating a Key Pharmacophore

In the landscape of modern drug discovery and development, the morpholine ring stands out as a privileged scaffold. Its incorporation into molecular architectures often imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The compound 2-(3,5-Dimethoxyphenyl)morpholine represents a quintessential example of this structural class, merging the beneficial morpholine moiety with a symmetrically substituted aromatic system.

This technical guide provides an in-depth, field-proven perspective on the comprehensive spectral analysis of 2-(3,5-Dimethoxyphenyl)morpholine. As Senior Application Scientists, we move beyond mere data reporting. Our objective is to illuminate the causality behind our analytical choices and to construct a self-validating framework for structural confirmation. This document is designed for researchers, medicinal chemists, and analytical scientists who require a robust, first-principles approach to characterizing novel chemical entities. We will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not just the data, but the expert rationale behind its interpretation.

I. Molecular Architecture and Analytical Strategy

Before delving into individual techniques, a foundational understanding of the molecule's structure is paramount. The molecule consists of two key regions: the saturated heterocyclic morpholine ring and the 1,3,5-substituted dimethoxybenzene ring. This structure dictates our analytical approach, as each technique will probe different aspects of this architecture.

Our strategy is to use a suite of orthogonal analytical techniques to build a complete and unambiguous structural profile.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation & Validation Sample 2-(3,5-Dimethoxyphenyl)morpholine (High Purity Sample) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-TOF) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group ID IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1. Orthogonal analytical workflow for structural elucidation.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the chemical environment, connectivity, and stereochemistry of a molecule. For 2-(3,5-Dimethoxyphenyl)morpholine, we employ both ¹H and ¹³C NMR to create a detailed atomic map.

Rationale for Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Should solubility be an issue, or if hydrogen-bonding interactions need to be probed differently, deuterated dimethyl sulfoxide (DMSO-d₆) serves as a valuable alternative. A standard operating frequency of 400 MHz for ¹H NMR provides sufficient resolution for unambiguous interpretation of spin-spin coupling in a molecule of this complexity.

Figure 2. Chemical structure of 2-(3,5-Dimethoxyphenyl)morpholine.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic regions. The symmetry of the dimethoxyphenyl ring is a key feature, simplifying the aromatic region significantly.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Aromatic H (C2', C6')~6.5 - 6.7Doublet (d)2HThese two protons are chemically equivalent due to symmetry. They are shielded by two ortho-methoxy groups and will appear as a doublet due to coupling with the C4' proton.
Aromatic H (C4')~6.3 - 6.5Triplet (t)1HThis proton is meta to two methoxy groups and will appear as a triplet from coupling to the two equivalent C2' and C6' protons.
Methoxy H (-OCH₃)~3.7 - 3.9Singlet (s)6HThe six protons of the two equivalent methoxy groups are highly shielded and will appear as a sharp singlet as they have no adjacent protons to couple with.
Morpholine H (C2-H)~4.4 - 4.6Doublet of Doublets (dd)1HThis methine proton is adjacent to both the aromatic ring and the nitrogen atom, causing significant deshielding. It will be split by the two diastereotopic protons on C3.
Morpholine H (O-CH₂)~3.9 - 4.1Multiplet (m)2HProtons on the carbon adjacent to the oxygen (C6) are deshielded and will exhibit complex splitting.[1]
Morpholine H (N-CH₂)~2.8 - 3.2Multiplet (m)2HProtons on the carbon adjacent to the nitrogen (C5) are less deshielded than those next to oxygen and will also show complex splitting.[2]
Morpholine H (C3-H)~2.6 - 3.0Multiplet (m)2HThese protons are adjacent to the C2 methine and the nitrogen atom, leading to a complex multiplet.
Amine H (N-H)~1.5 - 2.5Broad Singlet (br s)1HThe chemical shift of the N-H proton is highly variable and depends on solvent and concentration. It often appears as a broad signal that may not show clear coupling.
¹³C NMR Spectroscopy: Predicted Data & Interpretation

The ¹³C NMR spectrum, often acquired with proton decoupling, provides one signal for each unique carbon atom. The symmetry of the dimethoxyphenyl group means that C2' and C6' are equivalent, as are the two methoxy carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Aromatic C (C1')~140 - 145Quaternary carbon attached to the morpholine ring.
Aromatic C (C3', C5')~160 - 162Aromatic carbons directly bonded to the electron-donating oxygen of the methoxy groups, resulting in strong deshielding.
Aromatic C (C2', C6')~105 - 108Aromatic CH carbons ortho to the methoxy groups.
Aromatic C (C4')~98 - 102Aromatic CH carbon para to one methoxy group and ortho to none, making it the most shielded aromatic carbon.
Methoxy C (-OCH₃)~55 - 57Typical chemical shift for sp³ carbons of methyl ethers.
Morpholine C (C2)~75 - 78Methine carbon bonded to both the aromatic ring and nitrogen, experiencing deshielding.
Morpholine C (C6)~66 - 69Methylene carbon adjacent to the electronegative oxygen atom.
Morpholine C (C3)~48 - 52Methylene carbon adjacent to the C2 methine and the nitrogen atom.
Morpholine C (C5)~45 - 48Methylene carbon adjacent to the nitrogen atom.
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(3,5-Dimethoxyphenyl)morpholine and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 1 second to ensure quantitative integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

III. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid or oil sample. It requires minimal sample preparation and provides high-quality, reproducible spectra. The analysis focuses on the diagnostic region (>1500 cm⁻¹) where key functional group vibrations occur, and the fingerprint region (<1500 cm⁻¹) which provides a unique pattern for the molecule as a whole.

Predicted IR Absorptions & Interpretation

The IR spectrum of 2-(3,5-Dimethoxyphenyl)morpholine will be characterized by absorptions corresponding to its secondary amine, aryl ether, and aliphatic ether functionalities.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3350 - 3310Weak-Medium, SharpSecondary Amine[3]
Aromatic C-H Stretch3100 - 3000MediumAryl C-H
Aliphatic C-H Stretch3000 - 2850Medium-StrongMorpholine & Methoxy C-H
Aromatic C=C Stretch1600 & 1475MediumBenzene Ring
Aryl C-O-C Stretch1250 - 1200 (asymmetric) & 1050 - 1020 (symmetric)StrongAryl Ether
Aliphatic C-O-C Stretch1150 - 1085StrongMorpholine Ether
Aliphatic C-N Stretch1250 - 1020MediumAliphatic Amine[3]
Experimental Protocol: ATR-FTIR Spectrum Acquisition
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Co-add a number of scans (e.g., 32 or 64) to obtain a high-quality spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

IV. Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.

Rationale for Experimental Choices

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like our target, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. This provides a clear determination of the molecular weight. High-resolution mass spectrometry, for instance, using a Time-of-Flight (TOF) analyzer, allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Predicted Mass Spectrum & Fragmentation

The molecular formula of 2-(3,5-Dimethoxyphenyl)morpholine is C₁₂H₁₇NO₃.

  • Molecular Weight (Monoisotopic): 223.1208 g/mol

  • Predicted [M+H]⁺ (Exact Mass): 224.1281 m/z

Upon inducing fragmentation (e.g., via collision-induced dissociation in a tandem MS experiment), specific bond cleavages are expected. The most probable fragmentation pathways involve the cleavage of the morpholine ring or the bond connecting the two ring systems.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 224.1281 Frag1 Dimethoxyphenyl Cation m/z = 151.0754 Parent->Frag1 Benzylic Cleavage Frag2 Morpholine Ring Fragment m/z = 86.0600 Parent->Frag2 Ring Cleavage Loss - C₄H₈NO Loss2 - C₈H₉O₂

Figure 3. A plausible major fragmentation pathway for [M+H]⁺.

Key Predicted Fragments:

  • m/z 151.0754: This significant fragment would correspond to the [C₉H₁₁O₂]⁺ ion, formed by the cleavage of the C-C bond between the two rings (benzylic cleavage). This is often a highly favored fragmentation pathway.

  • m/z 86.0600: This fragment corresponds to the protonated, dehydrated morpholine ring fragment [C₄H₈N]⁺, resulting from cleavage and rearrangement.

Experimental Protocol: ESI-TOF MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Tuning: Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

  • Mass Calibration: Calibrate the TOF analyzer using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the exact mass of the molecular ion peak and compare it with the theoretical value. If performing MS/MS, select the [M+H]⁺ ion and subject it to collision-induced dissociation to generate and analyze the fragment ions.

V. Conclusion: A Cohesive Structural Narrative

The structural elucidation of 2-(3,5-Dimethoxyphenyl)morpholine is a process of building a cohesive narrative from multiple, independent lines of evidence. ¹H and ¹³C NMR spectroscopy will establish the carbon-hydrogen framework and the precise connectivity of the atoms. IR spectroscopy will provide rapid confirmation of the key functional groups—the secondary amine and the ether linkages. Finally, high-resolution mass spectrometry will unequivocally confirm the elemental composition and molecular weight, while its fragmentation pattern will corroborate the major structural subunits.

By integrating these techniques with a deep understanding of their underlying principles, researchers can achieve an unambiguous and self-validating characterization of this important molecular scaffold, ensuring the integrity and reliability of their scientific endeavors.

References

  • CDN Publishing. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3,5-Dimethoxyphenyl)-ethyl-chloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-8. Retrieved from [Link]

  • PubMed Central (PMC), National Institutes of Health (NIH). (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3,5-Dimethoxyphenyl)pentan-1-ol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • PubMed Central (PMC), National Institutes of Health (NIH). (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...). Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0212872). Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-(3,5-Dimethoxyphenyl)morpholine

Introduction Morpholine and its derivatives are cornerstones in medicinal chemistry, recognized for their favorable physicochemical properties, metabolic stability, and versatile biological activities.[1][2] The compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine and its derivatives are cornerstones in medicinal chemistry, recognized for their favorable physicochemical properties, metabolic stability, and versatile biological activities.[1][2] The compound 2-(3,5-Dimethoxyphenyl)morpholine, with its unique substitution pattern, presents a scaffold of significant interest for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the critical aspects of its solubility and stability, offering both theoretical insights and practical methodologies for its characterization. As a molecule with potential therapeutic applications, a thorough understanding of these parameters is paramount for its advancement from a laboratory curiosity to a viable clinical candidate.

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, generally imparts favorable aqueous solubility and a desirable pharmacokinetic profile to parent molecules.[1] The addition of the 3,5-dimethoxyphenyl moiety introduces a lipophilic and metabolically susceptible component, creating a molecule with a nuanced physicochemical profile that warrants detailed investigation. This guide will delve into the predictive assessment of its properties, followed by robust experimental protocols for the empirical determination of its solubility and stability under various conditions.

Predicted Physicochemical Properties

A preliminary in-silico assessment of 2-(3,5-Dimethoxyphenyl)morpholine can provide valuable insights into its expected behavior and guide experimental design. These predictions are based on the constituent functional groups and their interplay.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 223.27 g/mol [3]A relatively small molecule, generally favorable for good solubility and permeability.
pKa Basic (amine): ~8.4-8.8The secondary amine in the morpholine ring is basic. The actual pKa will be influenced by the electron-withdrawing effects of the ether oxygen and the phenyl ring. The pKa of the conjugate acid of morpholine is 8.36.[4]
LogP 1.5 - 2.5 (Moderately Lipophilic)The dimethoxyphenyl group significantly increases lipophilicity compared to unsubstituted morpholine. This value suggests a balance between aqueous solubility and membrane permeability.
Aqueous Solubility ModerateThe presence of the polar morpholine ring with its hydrogen bond donor (N-H) and acceptors (O, N) should confer reasonable aqueous solubility. However, the lipophilic dimethoxyphenyl group will limit this. Solubility is expected to be pH-dependent, increasing at lower pH due to the protonation of the morpholine nitrogen.
Hydrogen Bond Donors 1 (from the morpholine N-H)
Hydrogen Bond Acceptors 4 (1 from the morpholine N, 1 from the morpholine O, and 2 from the methoxy groups)

Solubility Determination: Methodologies and Considerations

The aqueous solubility of a potential drug candidate is a critical determinant of its oral bioavailability and formulation feasibility. For 2-(3,5-Dimethoxyphenyl)morpholine, a comprehensive solubility assessment should be conducted across a physiologically relevant pH range.

Experimental Workflow for Solubility Assessment

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid 2-(3,5-Dimethoxyphenyl)morpholine prep2 Add to buffers of varying pH (e.g., 2.0, 4.5, 6.8, 7.4) prep1->prep2 equil1 Shake/agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep2->equil1 equil2 Ensure equilibrium is reached (verified by consistent measurements over time) equil1->equil2 analysis1 Centrifuge or filter to remove undissolved solid equil2->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant analysis1->analysis2 analysis3 Use a validated analytical method (e.g., HPLC-UV, LC-MS) analysis2->analysis3 G cluster_conditions Stress Conditions compound 2-(3,5-Dimethoxyphenyl)morpholine in Solution acid Acidic (e.g., 0.1 M HCl) compound->acid base Basic (e.g., 0.1 M NaOH) compound->base oxidative Oxidative (e.g., 3% H₂O₂) compound->oxidative thermal Thermal (e.g., 60°C) compound->thermal photolytic Photolytic (e.g., ICH Q1B compliant light exposure) compound->photolytic analysis Analyze at time points (e.g., 0, 2, 4, 8, 24h) using a Stability-Indicating Method (e.g., LC-MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis

Sources

Foundational

"potential pharmacological targets of 2-(3,5-Dimethoxyphenyl)morpholine"

An In-depth Technical Guide to Elucidating the Pharmacological Targets of 2-(3,5-Dimethoxyphenyl)morpholine Abstract The morpholine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Pharmacological Targets of 2-(3,5-Dimethoxyphenyl)morpholine

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically approved therapeutics. Its favorable physicochemical and metabolic properties have rendered it a "privileged structure" in drug discovery. The compound 2-(3,5-Dimethoxyphenyl)morpholine presents an intriguing yet largely unexplored iteration of this scaffold. The dimethoxyphenyl substitution is known to influence biological activity, suggesting that this molecule may hold significant therapeutic potential. This technical guide provides a comprehensive, prospective framework for the systematic identification and validation of the pharmacological targets of 2-(3,5-Dimethoxyphenyl)morpholine. We will detail a multi-pronged approach, commencing with in silico target prediction, followed by robust experimental target identification and concluding with rigorous validation methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to unravel the mechanism of action of this and other novel chemical entities.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. This unique composition imparts a desirable balance of hydrophilicity and lipophilicity, often enhancing the pharmacokinetic properties of drug candidates.[1][2] Morpholine-containing drugs have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][3] The versatility of the morpholine scaffold allows it to interact with a diverse range of biological targets, from G-protein coupled receptors (GPCRs) to kinases and other enzymes.[2][3]

The subject of this guide, 2-(3,5-Dimethoxyphenyl)morpholine, combines the privileged morpholine core with a 3,5-dimethoxyphenyl substituent. The methoxy groups on the phenyl ring can significantly alter the electronic and steric properties of the molecule, potentially modulating its binding affinity and selectivity for specific biological targets.[4] While the pharmacological profile of this specific molecule is not yet characterized, the known bioactivities of related structures warrant a thorough investigation into its potential therapeutic applications. This guide outlines a systematic and robust workflow for the de novo identification and validation of its molecular targets.

Phase I: In Silico Target Prediction - A Computational Approach to Hypothesis Generation

In the absence of existing bioactivity data, computational "target fishing" is an indispensable first step to generate hypotheses about the potential pharmacological targets of a novel compound.[1] These in silico methods leverage vast biological and chemical databases to predict potential protein-ligand interactions.

Ligand-Based Target Prediction

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.

  • 2D and 3D Similarity Searching: The chemical structure of 2-(3,5-Dimethoxyphenyl)morpholine can be used as a query to search chemical databases such as PubChem and ChEMBL.[5][6][7][8] These databases contain information on millions of compounds and their associated bioactivities. By identifying known bioactive compounds with high structural similarity to our query molecule, we can infer potential targets.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for binding to a specific target. A pharmacophore model can be generated from the structure of 2-(3,5-Dimethoxyphenyl)morpholine and used to screen virtual libraries of protein structures to identify potential binding partners.[9]

Structure-Based Target Prediction

Structure-based methods utilize the three-dimensional structure of proteins to predict ligand binding.

  • Reverse Docking (Inverse Docking): This powerful technique involves docking our query molecule, 2-(3,5-Dimethoxyphenyl)morpholine, into the binding sites of a large number of crystallographically resolved protein structures in the Protein Data Bank (PDB).[9] The binding energies calculated from these docking simulations can be used to rank potential targets. Web-based tools like TarFisDock can automate this process.[9]

Data Mining and Machine Learning

More advanced computational approaches utilize machine learning algorithms to predict targets based on large datasets of known drug-target interactions. These methods can identify complex relationships between chemical structures and biological activities that may not be apparent from simple similarity searches.

Proposed In Silico Workflow:

in_silico_workflow cluster_start Query Molecule cluster_methods Computational Methods cluster_output Output Query 2-(3,5-Dimethoxyphenyl)morpholine Similarity 2D/3D Similarity Search (PubChem, ChEMBL) Query->Similarity Pharmacophore Pharmacophore Modeling Query->Pharmacophore Docking Reverse Docking (PDB) Query->Docking ML Machine Learning Models Query->ML Target_List Prioritized List of Potential Targets Similarity->Target_List Pharmacophore->Target_List Docking->Target_List ML->Target_List

Caption: In Silico Target Prediction Workflow.

Phase II: Experimental Target Identification - From Prediction to Physical Interaction

The prioritized list of potential targets generated from the in silico screening must be validated through experimental methods that can demonstrate a direct physical interaction between 2-(3,5-Dimethoxyphenyl)morpholine and its target protein(s).

Affinity-Based Methods

These techniques rely on the specific binding of the compound to its target.

  • Affinity Chromatography: This is a classic and powerful method for target identification.

    • Immobilization: 2-(3,5-Dimethoxyphenyl)morpholine is chemically synthesized with a linker arm that allows it to be covalently attached to a solid support (e.g., agarose beads).

    • Incubation: A cell lysate or tissue extract is passed over the affinity matrix.

    • Binding and Elution: Proteins that bind to the immobilized compound are retained on the column, while non-binding proteins are washed away. The bound proteins are then eluted, typically by using a competitive ligand or by changing the buffer conditions.

    • Identification: The eluted proteins are identified using mass spectrometry.

Target Stability-Based Methods

These methods are based on the principle that the binding of a ligand can alter the stability of its target protein.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding.

    • Treatment: Intact cells or cell lysates are treated with 2-(3,5-Dimethoxyphenyl)morpholine.

    • Heating: The treated samples are heated to a range of temperatures.

    • Analysis: The soluble fraction of each protein at each temperature is analyzed by Western blotting or mass spectrometry. A target protein will typically be more resistant to thermal denaturation in the presence of its binding ligand.

  • Drug Affinity Responsive Target Stability (DARTS): This method assesses changes in a protein's susceptibility to proteolysis upon ligand binding.

    • Treatment: A cell lysate is treated with 2-(3,5-Dimethoxyphenyl)morpholine.

    • Proteolysis: The lysate is then treated with a protease (e.g., thermolysin).

    • Analysis: The resulting protein fragments are analyzed by SDS-PAGE and mass spectrometry. A target protein will be protected from proteolysis by the binding of the compound.

Proposed Experimental Workflow for Target Identification:

experimental_workflow Input Prioritized Target List (from In Silico Screen) Affinity Affinity Chromatography Input->Affinity CETSA Cellular Thermal Shift Assay (CETSA) Input->CETSA DARTS Drug Affinity Responsive Target Stability (DARTS) Input->DARTS MassSpec Mass Spectrometry-Based Protein Identification Affinity->MassSpec CETSA->MassSpec DARTS->MassSpec Validation Proceed to Target Validation MassSpec->Validation

Caption: Experimental Workflow for Target Identification.

Phase III: Target Validation - Confirming Biological Relevance

Once a set of candidate targets has been identified, it is crucial to validate their biological relevance and to confirm that the interaction with 2-(3,5-Dimethoxyphenyl)morpholine leads to a functional consequence.

In Vitro Validation
  • Binding Assays: Direct binding between the compound and the purified target protein should be quantified. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or radioligand binding assays can be used to determine the binding affinity (Kd).

  • Functional Assays: If the identified target is an enzyme or a receptor, its functional activity should be measured in the presence of 2-(3,5-Dimethoxyphenyl)morpholine. For example, if the target is a kinase, a kinase activity assay should be performed to determine if the compound is an inhibitor or an activator.

Cell-Based Validation
  • Target Engagement Assays: It is important to confirm that the compound engages its target in a cellular context. The cellular thermal shift assay (CETSA) can be used for this purpose.

  • Phenotypic Assays: Cellular assays should be designed to measure a phenotype that is known to be modulated by the target. For example, if the target is involved in cell proliferation, a cell viability assay (e.g., MTT assay) should be conducted on cancer cell lines.

  • Target Knockdown/Knockout: To confirm that the observed cellular phenotype is indeed due to the modulation of the identified target, experiments using RNA interference (siRNA) or CRISPR-Cas9 to knockdown or knockout the target protein should be performed. The effect of 2-(3,5-Dimethoxyphenyl)morpholine should be diminished or abolished in these modified cells.

Hypothetical Data Summary for a Validated Target:

Assay TypeMethodParameterHypothetical Value
In Vitro Binding Surface Plasmon Resonance (SPR)Kd150 nM
In Vitro Function Kinase Activity AssayIC50300 nM
Cell-Based Engagement Cellular Thermal Shift Assay (CETSA)ΔTm+3.5 °C
Cell-Based Function Cell Viability Assay (MCF-7)GI501.2 µM

Potential Signaling Pathways and Therapeutic Areas

Based on the broad spectrum of activities reported for morpholine derivatives, several signaling pathways and therapeutic areas are worth considering for 2-(3,5-Dimethoxyphenyl)morpholine. For instance, many morpholine-containing compounds are known to target kinases involved in cancer cell signaling, such as the PI3K/AKT/mTOR pathway.[10][11]

signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Compound 2-(3,5-Dimethoxyphenyl)morpholine Compound->PI3K

Caption: Hypothetical Targeting of the PI3K/AKT/mTOR Pathway.

Conclusion

The exploration of novel chemical entities like 2-(3,5-Dimethoxyphenyl)morpholine is a critical endeavor in the quest for new therapeutics. While the pharmacological targets of this specific compound remain to be elucidated, the systematic, multi-disciplinary approach outlined in this guide provides a robust framework for its comprehensive characterization. By integrating computational prediction with rigorous experimental identification and validation, researchers can efficiently and effectively unravel the mechanism of action of this and other promising molecules, paving the way for future drug development efforts.

References

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link].

  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link].

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link].

  • Morandini, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 342-364. Available from: [Link].

  • MDPI. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Available from: [Link].

  • The Pharma Innovation Journal. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link].

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link].

  • The Pharma Innovation Journal. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. Available from: [Link].

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. Available from: [Link].

  • PubChem. 4-(3-Methoxyphenyl)morpholine. Available from: [Link].

  • ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link].

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Available from: [Link].

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link].

  • MDPI. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Available from: [Link].

  • PubMed. (2011). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Available from: [Link].

  • PubChem. (S)-3-(3-Methoxyphenyl)morpholine. Available from: [Link].

  • PMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Available from: [Link].

  • ChEMBL. (n.d.). ChEMBL Database. Available from: [Link].

  • PubChem. Morpholine-2,2,3,3,5,5,6,6-d8. Available from: [Link].

  • PubChem. Morpholine. Available from: [Link].

  • PubChem. 2-(4-Bromo-2,5-dimethoxy-phenyl)-morpholine. Available from: [Link].

  • PubChem. Morpholine, 2-[(2-methoxyphenoxy)methyl]-. Available from: [Link].

  • PubChemLite. Morpholine, 3-methyl-4-(3,4,5-trimethoxycinnamoyl)- (C17H23NO5). Available from: [Link].

  • EMBL-EBI. ChEMBL. Available from: [Link].

Sources

Exploratory

In Silico Analysis of 2-(3,5-Dimethoxyphenyl)morpholine: A Structure-Based Approach to Putative Receptor Binding

An In-Depth Technical Guide: This guide provides a comprehensive, technically-grounded workflow for investigating the receptor binding profile of the novel small molecule, 2-(3,5-Dimethoxyphenyl)morpholine. As the specif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive, technically-grounded workflow for investigating the receptor binding profile of the novel small molecule, 2-(3,5-Dimethoxyphenyl)morpholine. As the specific biological target for this compound is not extensively documented, our approach will be hypothesis-driven, leveraging established computational techniques to predict and analyze potential interactions with high-value receptor families. We will proceed with the scientific rationale that molecules containing a dimethoxyphenyl moiety frequently exhibit activity at serotonergic or adrenergic receptors.[1][2][3][4] Specifically, the 2,5-dimethoxy substitution pattern is a well-recognized motif for potent agonism at the serotonin 2A receptor (5-HT₂AR).[3][5]

This document is intended for drug development professionals, computational chemists, and researchers. It emphasizes not just the procedural steps but the critical reasoning and validation checkpoints essential for generating robust and meaningful in silico data.

Part 1: Hypothesis Generation and Target Selection

The foundational step in any structure-based design project is the identification of a relevant biological target. In the absence of definitive experimental data for 2-(3,5-Dimethoxyphenyl)morpholine, we employ a chemoinformatic, hypothesis-driven approach.

Rationale for Target Class Selection: The core scaffold, a substituted phenethylamine embedded within a morpholine ring, shares structural similarities with known monoaminergic receptor ligands. The 2,5-dimethoxyphenyl group, in particular, is a classic pharmacophore found in numerous potent 5-HT₂A receptor agonists.[3][4] Therefore, the human 5-HT₂A receptor, a G protein-coupled receptor (GPCR), represents a primary, high-probability candidate for investigation.[5][6] We will proceed using a high-resolution crystal structure of the human 5-HT₂A receptor as our primary target for this guide.

Part 2: The Computational Workflow: A Validating System

Our workflow is designed as a self-validating cascade, where the output of each stage is critically assessed before proceeding to the next. This ensures that computational artifacts are minimized and the final results are as biophysically relevant as possible.

G Figure 1: Overall In Silico Modeling Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Binding Pose Prediction) ligand_prep->docking receptor_prep Receptor Preparation (PDB Sourcing, Cleaning, Protonation) receptor_prep->docking md_sim Molecular Dynamics (Stability & Fluctuation Analysis) docking->md_sim Top-scoring poses analysis Post-Hoc Analysis (Interaction Fingerprinting, Binding Energy Calculation) md_sim->analysis Trajectory data validation Results Interpretation & Experimental Validation Planning analysis->validation

Figure 1: Overall In Silico Modeling Workflow

Part 3: Ligand and Receptor Preparation Protocols

Garbage-in, garbage-out is the cardinal rule of computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the starting structures.

Protocol 3.1: Ligand Structure Preparation

Objective: To generate a low-energy, three-dimensional conformation of 2-(3,5-Dimethoxyphenyl)morpholine suitable for docking.

Methodology:

  • Obtain 2D Structure:

    • Source the canonical SMILES string for 2-(3,5-Dimethoxyphenyl)morpholine from a reliable chemical database like PubChem (CID 53414236).[7] SMILES: COC1=CC(=CC(=C1)OC)C2CNCCO2.

  • Generate 3D Conformation:

    • Use a tool like Open Babel to convert the 2D SMILES string into an initial 3D structure.

    • Rationale: This provides a starting point, but it is unlikely to be the most energetically favorable conformation.

  • Energy Minimization:

    • Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum.

    • Trustworthiness Check: The final structure should have a low, converged energy gradient, and all bond lengths should be chemically reasonable.

  • Charge Assignment:

    • Assign partial atomic charges using a method like Gasteiger-Hückel. These charges are crucial for accurately calculating electrostatic interactions during docking.

  • File Format Conversion:

    • Save the final, prepared ligand structure in a .pdbqt format for use with AutoDock Vina or a .mol2 format for other docking suites.

Protocol 3.2: Receptor Structure Preparation

Objective: To clean and prepare a high-resolution crystal structure of the target receptor (e.g., human 5-HT₂A) for docking.

G Figure 2: Receptor Preparation Workflow start 1. Source Structure (e.g., PDB: 6A93) remove_water 2. Remove Non-essential Molecules (Water, Co-factors, Ions) start->remove_water check_missing 3. Check for Missing Residues/Atoms remove_water->check_missing add_hydrogens 4. Add Hydrogen Atoms (Protonation at pH 7.4) check_missing->add_hydrogens assign_charges 5. Assign Atomic Charges (e.g., Kollman charges) add_hydrogens->assign_charges minimize 6. Constrained Energy Minimization (Relieve steric clashes) assign_charges->minimize output 7. Generate Final PDBQT File minimize->output

Figure 2: Receptor Preparation Workflow

Methodology:

  • Source Receptor Structure:

    • Download the PDB file for a high-resolution crystal structure of the human 5-HT₂A receptor from the Protein Data Bank (e.g., PDB ID: 6A93). The availability of such structures is a cornerstone of modern drug design.[8][9]

  • Clean the PDB File:

    • Using a molecular visualization program like UCSF Chimera or PyMOL, remove all non-protein atoms, including water molecules, co-crystallized ligands, ions, and crystallization aids.[10]

    • Rationale: These molecules can interfere with the docking algorithm and do not typically represent the physiological binding environment we wish to simulate.

  • Add Hydrogens and Assign Protonation States:

    • Add hydrogen atoms to the protein, as they are not resolved in most crystal structures.

    • Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4. Tools like H++ can automate this critical step.

  • Assign Atomic Charges:

    • Assign partial charges to all atoms in the receptor using a standard force field like AMBER.

  • Finalize for Docking:

    • Save the prepared receptor as a .pdbqt file, which includes charge information and atom types required by AutoDock Vina.

Part 4: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][11] It uses a search algorithm to explore possible conformations and a scoring function to estimate the binding affinity for each pose.

Protocol 4.1: Guided Docking with AutoDock Vina

Objective: To predict the binding mode and estimate the binding affinity of 2-(3,5-Dimethoxyphenyl)morpholine within the orthosteric binding site of the 5-HT₂A receptor.

Methodology:

  • Define the Binding Site (Grid Box):

    • Identify the orthosteric binding pocket. For aminergic GPCRs, this site is typically located deep within the transmembrane bundle, often defined by a highly conserved aspartate residue in transmembrane helix 3 (Asp3.32).[6]

    • Center a grid box (e.g., 25Å x 25Å x 25Å) around the key residues of this site.

    • Rationale: Guided docking increases computational efficiency and focuses the search on the most probable binding location, as opposed to blind docking which searches the entire protein surface.

  • Configure Docking Parameters:

    • Set the exhaustiveness parameter (e.g., to 16 or 32). This controls the thoroughness of the conformational search. Higher values yield more reproducible results at the cost of longer computation time.

  • Execute the Docking Run:

    • Run AutoDock Vina using the prepared ligand, prepared receptor, and configuration file as inputs. The output will be a file containing the predicted binding poses (typically 9-20) ranked by their calculated binding affinity.

  • Self-Validation: Re-docking the Native Ligand:

    • Trustworthiness Check: Before docking the novel compound, perform a control experiment by docking the co-crystallized ligand (if one exists in the PDB file) back into the receptor. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This validates that the chosen parameters and scoring function are appropriate for the system.

Data Presentation: Hypothetical Docking Results

All quantitative data should be summarized for clarity and comparison.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Interaction Type)
1-9.20.00Asp155 (Ionic), Ser242 (H-Bond), Phe339 (π-π)
2-8.81.34Asp155 (Ionic), Trp151 (H-Bond), Val156 (Hydrophobic)
3-8.52.11Ser239 (H-Bond), Phe340 (π-π), Asn343 (H-Bond)

Part 5: Post-Docking Refinement with Molecular Dynamics

While docking provides a valuable static picture, it does not account for the inherent flexibility of the protein or the influence of solvent. Molecular Dynamics (MD) simulations offer a more realistic, dynamic view of the ligand-receptor complex over time.[12][13]

Rationale for MD Simulation: The primary goals are to:

  • Assess the stability of the top-ranked docking pose.

  • Observe the dynamic interactions between the ligand and receptor.

  • Refine the binding pose by allowing for induced fit effects.

G Figure 3: Ligand-Receptor Interaction Types cluster_ligand Ligand cluster_receptor Receptor Pocket ligand 2-(3,5-Dimethoxyphenyl)morpholine receptor_hbd Serine (H-Bond Donor) ligand->receptor_hbd H-Bond (Acceptor) receptor_hba Aspartate (H-Bond Acceptor) ligand->receptor_hba H-Bond (Donor) receptor_aromatic Phenylalanine (Aromatic) ligand->receptor_aromatic π-π Stacking receptor_hydrophobic Leucine (Hydrophobic) ligand->receptor_hydrophobic Hydrophobic Interaction

Figure 3: Ligand-Receptor Interaction Types
Protocol 5.1: High-Level MD Simulation Workflow (using GROMACS)

Objective: To simulate the behavior of the top-ranked ligand-receptor complex in a solvated, periodic environment.

  • System Preparation:

    • Select the top-ranked pose from the molecular docking results.

    • Generate a topology for the ligand using a server like CGenFF or a similar tool, ensuring compatibility with the protein force field (e.g., CHARMM36).[14]

  • Solvation and Ionization:

    • Place the complex in a periodic box of appropriate dimensions (e.g., a cubic box with a 10 Å buffer from the protein surface to any edge).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during solvation.

  • Equilibration:

    • Conduct a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the system's temperature. Second, a constant pressure (NPT) equilibration to stabilize pressure and density.

    • Trustworthiness Check: During equilibration, monitor temperature, pressure, and density to ensure they converge to stable values. This confirms the system is ready for the production run.

  • Production MD Run:

    • Run the simulation for a duration sufficient to observe stable behavior (e.g., 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it has found a stable binding mode.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions and those that become more rigid upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking.

Conclusion and Forward Look

This guide has outlined a rigorous, multi-stage in silico workflow to investigate the binding of 2-(3,5-Dimethoxyphenyl)morpholine to a putative target, the human 5-HT₂A receptor. By integrating hypothesis-driven target selection, validated molecular docking, and dynamic simulation, we can generate a detailed atomic-level model of the binding interaction.

The results from this computational pipeline—including the predicted binding affinity, the specific interacting residues, and the dynamic stability of the complex—provide a strong foundation for subsequent stages of drug discovery. These findings can directly inform the design of new analogues with improved potency or selectivity and guide the prioritization of compounds for chemical synthesis and experimental validation through in vitro binding assays.

References

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  • MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. (n.d.). PMC - NIH. Retrieved from [Link]

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Foundational

A Technical Guide to the Preliminary Biological Screening of 2-(3,5-Dimethoxyphenyl)morpholine

Abstract The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates due to its favorable physicochemical and pharmacokinetic properties.[1][2] This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide presents a comprehensive strategy for the preliminary biological evaluation of a novel derivative, 2-(3,5-Dimethoxyphenyl)morpholine. We outline a logical, multi-tiered screening cascade beginning with in silico profiling, followed by a rationally selected panel of in vitro primary assays targeting key therapeutic areas where morpholine derivatives have shown significant promise: oncology, infectious diseases, and central nervous system (CNS) disorders.[3][4] This document provides detailed, field-tested protocols, the scientific rationale behind experimental choices, and a framework for data interpretation, designed to efficiently identify and validate the therapeutic potential of this compound for drug development professionals.

Introduction: The Morpholine Scaffold and Rationale for Screening

Morpholine, a six-membered heterocycle containing both nitrogen and oxygen, is a cornerstone in modern drug design.[1][5] Its presence in a molecule can enhance aqueous solubility, modulate pKa, improve metabolic stability, and provide a versatile synthetic handle for structure-activity relationship (SAR) studies.[2][3] Consequently, morpholine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and potent CNS effects.[4][6]

The target molecule, 2-(3,5-Dimethoxyphenyl)morpholine, combines this privileged scaffold with a dimethoxyphenyl moiety. The aryl-morpholine substructure, in particular, is a recognized pharmacophore for interacting with various biological targets, including kinases and G-protein coupled receptors (GPCRs).[7] The specific 3,5-dimethoxy substitution pattern warrants investigation for its potential to confer unique biological activity. This guide proposes a systematic and resource-efficient pathway to elucidate the primary biological profile of this novel chemical entity.

Initial Assessment: Physicochemical & In Silico ADMET Profiling

Before committing to resource-intensive wet-lab screening, an initial in silico evaluation is critical. This step predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the discovery process.[8][9] Various computational tools and web servers, such as ADMETlab 2.0 or SwissADME, can be used to generate these predictions.[8][10]

Rationale: This predictive analysis guides the design of in vitro experiments. For example, poor predicted aqueous solubility may necessitate specific formulation strategies for cell-based assays, while a high probability of hERG inhibition would prioritize early cardiovascular safety assessment.

Property Predicted Value Interpretation & Implication for Screening
Molecular Weight~223.27 g/mol Compliant with Lipinski's Rule of Five (Ro5); good starting point for drug-likeness.
LogP (Lipophilicity)(Predicted Value)Influences membrane permeability and solubility. Guides solvent selection (e.g., DMSO).
Aqueous Solubility(Predicted Value)Critical for assay buffer compatibility. Low solubility may require use of surfactants or co-solvents.
Blood-Brain Barrier (BBB) Permeation(Predicted/Categorical)Key indicator for potential CNS activity. A positive prediction strongly supports CNS screening.[7]
P-glycoprotein (P-gp) Substrate(Predicted/Categorical)Predicts potential for efflux from target cells or the CNS, which can affect efficacy.
CYP450 Inhibition (e.g., 2D6, 3A4)(Predicted/Categorical)Early flag for potential drug-drug interactions.
hERG Inhibition(Predicted/Categorical)Early warning for potential cardiotoxicity.
Oral Bioavailability (%)(Predicted Value)High-level estimate of drug-like potential for oral administration.
Note: The values in this table are illustrative and should be generated using appropriate computational modeling software.

The Screening Cascade: A Strategic Workflow

A tiered approach is the most efficient method for screening novel compounds. It begins with broad, high-throughput primary assays to identify any "hit" activity. Positive hits are then advanced to more specific secondary and confirmatory assays to validate the initial findings and elucidate the mechanism of action.

Screening_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Hit Validation Compound 2-(3,5-Dimethoxyphenyl)morpholine (Stock Solution in DMSO) InSilico In Silico ADMET Profiling Compound->InSilico Anticancer Anticancer Screen (NCI-60 Panel Proxy) InSilico->Anticancer Assay Selection Antimicrobial Antimicrobial Screen (MIC Determination) InSilico->Antimicrobial Assay Selection CNS CNS Activity Screen (Neurotoxicity/Phenotypic) InSilico->CNS Assay Selection Hit_Ident Hit Identification (IC50 / MIC < 10 µM) Anticancer->Hit_Ident Antimicrobial->Hit_Ident CNS->Hit_Ident Secondary Secondary Assays (e.g., MoA, Selectivity) Hit_Ident->Secondary

Figure 1: Proposed screening cascade for 2-(3,5-Dimethoxyphenyl)morpholine.

Platform 1: Anticancer Activity Screening

Rationale: The morpholine scaffold is present in several kinase inhibitors used in oncology (e.g., Gefitinib). The aryl-morpholine motif can effectively target the ATP-binding pocket of various kinases.[4] Therefore, a primary cytotoxicity screen against a panel of human cancer cell lines is a logical starting point.

Primary Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of 2-(3,5-Dimethoxyphenyl)morpholine in culture medium via serial dilution from a DMSO stock. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

    • Incubate for 48-72 hours.[12]

  • MTT Addition & Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100 The half-maximal inhibitory concentration (IC₅₀) is determined by plotting % Viability against the logarithm of compound concentration and fitting the data to a sigmoidal dose-response curve. A compound with an IC₅₀ < 10 µM is typically considered a "hit" for further investigation.

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Figure 2: Workflow for the MTT cell viability assay.

Platform 2: Antimicrobial Activity Screening

Rationale: The morpholine nucleus is a key component of antibiotics like Linezolid, demonstrating its utility in combating bacterial infections.[1] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is a prudent step.

Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This assay provides quantitative data on the compound's potency.

Experimental Protocol: Broth Microdilution (adapted from CLSI guidelines)

  • Preparation:

    • Use a sterile 96-well, U-bottom plate.

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into wells 2 through 12.

    • Prepare a 2X starting concentration of the test compound in MHB/RPMI in well 1 (100 µL).

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast (e.g., Candida albicans).

  • Data Acquisition:

    • The MIC is determined by visual inspection as the lowest concentration well with no visible turbidity (no microbial growth).

    • Optionally, a growth indicator like Resazurin can be added, or absorbance can be read at 600 nm.[15]

Data Analysis: The MIC value is reported in µg/mL or µM. A compound is generally considered a promising hit if its MIC is ≤16 µg/mL against the tested organisms.

Platform 3: Central Nervous System (CNS) Activity Screening

Rationale: The physicochemical properties of the morpholine ring, such as its pKa and balanced lipophilicity, often improve a compound's ability to cross the blood-brain barrier (BBB).[7] Aryl-morpholine derivatives have been extensively explored as ligands for CNS receptors and enzymes.[3][7] A preliminary screen for neuroactivity or neurotoxicity is therefore highly justified.

Primary Assay: Neuro-2a (N2a) Cell Viability/Neurotoxicity Assay

The N2a cell line is a mouse neuroblastoma line that can be differentiated into neuron-like cells. It serves as a widely accepted introductory model for assessing a compound's potential for neurotoxicity or its effects on neuronal cell health. The MTT assay protocol described in Platform 1 can be directly applied to N2a cells.

Experimental Protocol: Neurotoxicity Assay

  • Follow the MTT Assay protocol as detailed in Section 4, substituting a cancer cell line with the N2a neuroblastoma cell line.

  • Scientist's Note: A significant reduction in N2a cell viability (low IC₅₀) may indicate neurotoxicity. Conversely, a lack of toxicity at higher concentrations (e.g., IC₅₀ > 50 µM) is a favorable outcome, suggesting the compound is not overtly toxic to neuronal cells and can be further explored in more complex functional assays.

A Look Ahead: Phenotypic Screening

For a compound with a favorable in silico BBB prediction and low neurotoxicity, a more advanced primary screen could involve phenotypic assays. These assays measure the functional output of complex neuronal networks, often using primary neurons or iPSC-derived neurons cultured on microelectrode arrays (MEAs).[16][17] Changes in electrophysiological parameters like spike rate and network bursting can reveal pro-convulsant, sedative, or other neuro-modulatory effects, providing a rich dataset to guide further CNS research.[18]

Conclusion and Next Steps

This technical guide proposes a structured, multi-platform approach for the initial biological characterization of 2-(3,5-Dimethoxyphenyl)morpholine. By integrating in silico predictions with a targeted panel of robust in vitro assays in oncology, microbiology, and neuroscience, this strategy allows for the efficient and cost-effective identification of its primary biological activities.

A "hit" compound identified from this cascade (e.g., IC₅₀ or MIC < 10 µM) would become a candidate for a full hit-to-lead campaign. Subsequent steps would include confirmatory assays, evaluation of selectivity against normal cells or off-target proteins, and initial mechanism of action studies to validate its therapeutic potential.

References

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Exploratory

A Technical Guide to 2-(3,5-Dimethoxyphenyl)morpholine: A Prospective CNS Agent

Abstract: The development of novel agents for central nervous system (CNS) disorders remains a paramount challenge in medicinal chemistry, necessitating the exploration of chemical scaffolds that offer favorable pharmaco...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of novel agents for central nervous system (CNS) disorders remains a paramount challenge in medicinal chemistry, necessitating the exploration of chemical scaffolds that offer favorable pharmacokinetic profiles and potent biological activity. This technical guide outlines the rationale, proposed synthesis, and a comprehensive evaluation framework for a novel chemical entity, 2-(3,5-Dimethoxyphenyl)morpholine. This compound synergistically combines two pharmacologically significant motifs: the morpholine ring, a privileged scaffold known to enhance CNS penetration and metabolic stability, and the 3,5-dimethoxyphenyl moiety, a substitution pattern present in various neuroactive compounds. This document serves as a prospective guide for researchers, scientists, and drug development professionals, providing detailed, self-validating protocols and a strategic roadmap for investigating its potential as a next-generation CNS therapeutic agent.

Introduction: The Rationale for a Novel CNS Candidate

The design of effective CNS drugs is a meticulous balancing act between achieving high target potency and engineering favorable physicochemical properties for traversing the blood-brain barrier (BBB).[1][2] The proposed structure, 2-(3,5-Dimethoxyphenyl)morpholine, is conceived from a rational drug design approach, leveraging the established benefits of its constituent parts.

The Morpholine Scaffold: A Privileged Structure for CNS Drug Design

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently incorporated into drug candidates to optimize their properties.[3] Its utility in CNS drug discovery is particularly noteworthy for several reasons:

  • Improved Physicochemical Properties: The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the basic nitrogen (pKa ~8.7) provides a handle for salt formation, enhancing aqueous solubility.[1][4] This balance of lipophilic and hydrophilic character is crucial for BBB permeability.[3]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the half-life and overall pharmacokinetic profile of a drug candidate.

  • Versatile Synthetic Handle: It serves as a readily accessible and modifiable scaffold, allowing for systematic exploration of structure-activity relationships (SAR).[5]

  • Proven Clinical Precedent: Numerous approved CNS drugs, such as the antidepressant Reboxetine and the appetite suppressant Phendimetrazine, feature a morpholine core, validating its utility.

The Dimethoxyphenyl Moiety: A Modulator of Receptor Selectivity

The substitution pattern on the phenyl ring is a critical determinant of a compound's pharmacological profile. While 2,5-dimethoxyphenyl substitution is well-studied for its potent agonist activity at serotonin 5-HT2A receptors, the 3,5-dimethoxy isomer presents a distinct electronic and steric profile.[6][7][8] This pattern may confer selectivity for different CNS targets or modulate activity at known receptors. For instance, the 3,4-dimethoxy substitution has been shown to confer excellent metabolic stability and absorption profiles in other chemical series.[9] By exploring the 3,5-isomer, we hypothesize a potential shift in receptor interaction, possibly favoring targets involved in mood, cognition, or psychosis, while potentially mitigating some of the hallucinogenic effects associated with 2,5-substituted phenethylamines.[10]

Hypothesis: A Synergistic Combination for CNS Activity

The core hypothesis is that conjugating the 3,5-dimethoxyphenyl group to the 2-position of a morpholine ring will yield a novel compound with a desirable CNS activity profile. The morpholine is expected to ensure adequate brain penetration and metabolic stability, while the dimethoxyphenyl moiety will drive the interaction with key G protein-coupled receptors (GPCRs) or other CNS targets. This guide provides the experimental framework to test this hypothesis rigorously.

Proposed Synthetic and Analytical Workflows

A robust and reproducible synthesis is the foundation of any drug discovery program. The proposed route to 2-(3,5-Dimethoxyphenyl)morpholine is designed for efficiency and scalability, based on established methodologies for morpholine synthesis.[4]

Retrosynthetic Analysis and Proposed Synthetic Route

The key transformation is the cyclization of an N-substituted amino alcohol. The synthesis can be envisioned starting from commercially available 3,5-dimethoxybenzaldehyde.

G cluster_1 Alternative Route Final 2-(3,5-Dimethoxyphenyl)morpholine Intermediate2 N-(2-hydroxyethyl)-1-(3,5-dimethoxyphenyl)methanimine Intermediate1 1-(3,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-2-nitroethan-1-amine Intermediate2->Intermediate1 Reduction (e.g., NaBH4) followed by Henry Reaction Intermediate1->Final Reductive Cyclization (e.g., H2, Pd/C or Fe/AcOH) Starting2 Ethanolamine Starting2->Intermediate2 Starting1 3,5-Dimethoxybenzaldehyde Starting1->Intermediate2 Condensation (Ethanol, reflux) AminoAlcohol 2-Amino-1-(3,5-dimethoxyphenyl)ethanol Starting1->AminoAlcohol 1. Cyanohydrin formation 2. Reduction (e.g., LiAlH4) Starting3 Nitromethane Starting3->Intermediate1 Henry Reaction (Base, e.g., NaOEt) Chloroacetyl N-(2-chloroacetyl)-2-amino-1-(3,5-dimethoxyphenyl)ethanol AminoAlcohol->Chloroacetyl Chloroacetyl chloride, Base Chloroacetyl->Final Intramolecular Williamson Ether Synthesis (e.g., NaH)

Caption: Proposed synthetic workflow for 2-(3,5-Dimethoxyphenyl)morpholine.

Step-by-Step Synthesis Protocol (Route 1)

Objective: To synthesize 2-(3,5-Dimethoxyphenyl)morpholine from 3,5-dimethoxybenzaldehyde.

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Nitromethane

  • Ethanolamine

  • Sodium ethoxide (NaOEt)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply or a transfer hydrogenation source (e.g., ammonium formate)

  • Methanol (MeOH), Ethanol (EtOH)

  • Standard glassware and reaction monitoring equipment (TLC, LC-MS)

Procedure:

  • Step 1: Synthesis of (E)-1-(3,5-dimethoxyphenyl)-2-nitroethene.

    • To a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in methanol, add nitromethane (1.2 eq) and a catalytic amount of a base like sodium hydroxide.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, acidify the mixture with dilute HCl and collect the precipitated yellow solid by filtration. Wash with cold water and dry under vacuum.

  • Step 2: Michael Addition of Ethanolamine.

    • Dissolve the nitroethene intermediate (1.0 eq) in ethanol.

    • Add ethanolamine (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

    • Remove the solvent under reduced pressure to yield the crude adduct, 1-(3,5-dimethoxyphenyl)-N-(2-hydroxyethyl)-2-nitroethan-1-amine.

  • Step 3: Reductive Cyclization.

    • Dissolve the crude adduct from Step 2 in methanol.

    • Transfer the solution to a hydrogenation vessel and add 10% Pd/C (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS for the formation of the desired product mass.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Step 4: Purification.

    • Purify the crude product using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-(3,5-Dimethoxyphenyl)morpholine.

Analytical Characterization Protocol
  • Structure Confirmation: Use ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) to confirm the chemical structure and connectivity.

  • Mass Verification: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass.

  • Purity Assessment: Determine the purity of the final compound using HPLC with UV detection (e.g., at 254 nm and 280 nm) and/or LC-MS. Purity should exceed 95% for use in biological assays.

Framework for Pharmacological Evaluation

The central hypothesis posits that 2-(3,5-Dimethoxyphenyl)morpholine will interact with CNS targets. A tiered screening approach is proposed to efficiently identify its primary mechanism of action and potential therapeutic utility.

Primary Binding Assays: A Broad CNS Panel

The initial step is to determine the binding affinity of the compound across a panel of receptors, transporters, and ion channels commonly implicated in CNS disorders. This unbiased approach prevents premature focus on a single target.

Recommended Panel:

  • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂𝒸, 5-HT₆, 5-HT₇. Given the activity of dimethoxyphenyl analogs, the 5-HT₂ subfamily is of high interest.[7][11]

  • Dopamine Receptors: D₁, D₂, D₃, D₄, D₅.

  • Adrenergic Receptors: α₁, α₂, β₁, β₂. Adrenergic activity was noted for 2,5-dimethoxyphenyl morpholine analogs.[6]

  • Monoamine Transporters: SERT, DAT, NET.

  • Other GPCRs: M₁ (Muscarinic), H₁ (Histamine), CB₁ (Cannabinoid).

This screening can be outsourced to a contract research organization (CRO) or performed in-house using commercially available radioligand binding assay kits.

In Vitro Functional Assays

Once high-affinity binding targets (e.g., Ki < 1 µM) are identified, functional assays must be performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For GPCR targets, common assays measure downstream second messenger signaling.

G Ligand Test Compound (Agonist) GPCR GPCR (e.g., 5-HT2A) 7 Transmembrane Helices Ligand->GPCR:port G_Protein Gq Protein α βγ GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC Gαq activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release triggers Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Response PKC->Response

Caption: A typical Gq-coupled GPCR signaling cascade for functional assays.[10][12]

Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT₂ₐ)

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT₂ₐ receptor in DMEM supplemented with 10% FBS and a selection antibiotic.

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and grow to ~90% confluency.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of 2-(3,5-Dimethoxyphenyl)morpholine in the assay buffer. Also prepare a positive control agonist (e.g., serotonin).

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

  • Compound Addition: The instrument automatically adds the test compound or control to the wells.

  • Data Acquisition: Immediately begin recording fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Structure-Activity Relationship (SAR) Exploration

A systematic SAR study is crucial to optimize the lead compound. A focused library of analogs should be synthesized to probe the importance of key structural features.

Table 1: Proposed Analogues for Initial SAR Study

Compound ID R¹ (Phenyl Ring) R² (Morpholine N) Rationale
Lead 3,5-di-MeO H Parent compound
SAR-1 3-MeO H Assess necessity of both methoxy groups
SAR-2 2,5-di-MeO H Compare with known psychoactive isomer pattern[6]
SAR-3 3,5-di-F H Evaluate electronic effects (electron-withdrawing)
SAR-4 3,5-di-Cl H Evaluate steric and electronic effects
SAR-5 3,5-di-MeO Me Probe effect of N-alkylation on potency/selectivity

| SAR-6 | 3,5-di-MeO | Bn | Introduce bulky N-substituent |

ADME/Tox and Pharmacokinetic Assessment

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical to de-risk a project and ensure the compound has the potential to become a drug.

In Vitro and In Silico ADME Profiling

A standard battery of early ADME assays should be conducted.

Table 2: Key Physicochemical and ADME Parameters to be Evaluated

Parameter Assay Acceptance Criteria (for CNS agent) Rationale
Solubility Kinetic Solubility Assay > 50 µM Ensures compound can be formulated and absorbed.
Permeability PAMPA-BBB Pₑ > 4 x 10⁻⁶ cm/s Predicts passive diffusion across the blood-brain barrier.[1]
Metabolic Stability Human Liver Microsome Assay t₁/₂ > 30 min Indicates resistance to first-pass metabolism.
Plasma Protein Binding Equilibrium Dialysis Fu > 1% Determines the fraction of unbound, active drug.
CYP Inhibition Fluorometric CYP Panel IC₅₀ > 10 µM Assesses risk of drug-drug interactions.

| hERG Liability | Patch-Clamp Assay | IC₅₀ > 10 µM | Screens for risk of cardiac arrhythmia. |

Conclusion and Future Outlook

The novel compound 2-(3,5-Dimethoxyphenyl)morpholine represents a promising, rationally designed candidate for CNS drug discovery. By combining the favorable pharmacokinetic attributes of the morpholine scaffold with the neuropharmacologically relevant dimethoxyphenyl moiety, this molecule warrants a thorough investigation. The structured framework presented in this guide—encompassing synthesis, multi-target screening, functional characterization, and early ADME profiling—provides a clear and efficient path forward. The results of these studies will elucidate the compound's mechanism of action and therapeutic potential, paving the way for subsequent in vivo efficacy studies in relevant animal models of CNS disorders such as depression, anxiety, or schizophrenia.

References

  • Villa, L., et al. (1995). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Il Farmaco, 49(9), 563-9. Available at: [Link]

  • Glennon, R. A., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ResearchGate. Available at: [Link]

  • Halberstadt, A. L., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Kozell, M. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Wikipedia contributors. (2024). 5-HT2A receptor. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Bonifazi, A., et al. (2021). Pharmacological targeting of G protein-coupled receptor heteromers. PubMed Central. Available at: [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Wikipedia contributors. (2024). 25CN-NBOH. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]

  • Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2011). The Molecular Basis of G Protein–Coupled Receptor Activation. Annual Review of Biochemistry. Available at: [Link]

  • Tittarelli, R., et al. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in Neuroscience. Available at: [Link]

  • Pal'chikov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Pedretti, A., et al. (2021). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in Molecular Biosciences. Available at: [Link]

  • Crawford, J. J., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]

  • Woehler, A., & Smrcka, A. V. (2018). Targeting G protein-coupled receptor signalling by blocking G proteins. Nature Reviews Drug Discovery. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic Routes for 2-(3,5-Dimethoxyphenyl)morpholine: An Application Note for Chemical Researchers

Abstract This technical guide provides detailed synthetic protocols for the preparation of 2-(3,5-Dimethoxyphenyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The morpholine scaffold i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed synthetic protocols for the preparation of 2-(3,5-Dimethoxyphenyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous FDA-approved drugs, prized for its favorable pharmacokinetic properties. This document outlines two distinct and reliable synthetic pathways, starting from readily available commercial precursors: 3,5-dimethoxyacetophenone and 3,5-dimethoxybenzaldehyde. Each route is presented with step-by-step experimental procedures, mechanistic insights, and expected outcomes, designed to be a self-validating system for researchers. The causality behind experimental choices is explained to provide a deeper understanding of the chemical transformations.

Introduction

The 2-aryl-morpholine motif is a cornerstone in the design of novel therapeutic agents. The morpholine ring, with its inherent polarity and hydrogen bond accepting capabilities, often imparts improved aqueous solubility and metabolic stability to drug candidates. The specific substitution pattern on the aryl ring plays a crucial role in modulating the pharmacological activity of the molecule. The 3,5-dimethoxy substitution is of particular interest as it can influence receptor binding and metabolic pathways. This application note details two robust synthetic strategies for accessing 2-(3,5-dimethoxyphenyl)morpholine, providing researchers with practical and reproducible methods for its synthesis.

Synthetic Strategy Overview

Two primary synthetic routes are presented, each offering distinct advantages in terms of starting material availability and reaction scalability.

  • Route 1: A classical approach commencing with the bromination of 3,5-dimethoxyacetophenone to form the corresponding α-bromo ketone. This intermediate undergoes reductive amination with ethanolamine, followed by an intramolecular cyclization to yield the target morpholine.

  • Route 2: This pathway begins with the olefination of 3,5-dimethoxybenzaldehyde to generate 3,5-dimethoxystyrene. Subsequent epoxidation of the styrene derivative, followed by a ring-opening reaction with ethanolamine, affords the desired 2-(3,5-dimethoxyphenyl)morpholine.

Route 1: Synthesis from 3,5-Dimethoxyacetophenone

This route is a reliable and well-established method for the synthesis of 2-aryl-morpholines. The key steps involve the formation of a phenacyl bromide intermediate, followed by a reductive amination and cyclization sequence.

graph "Synthetic_Route_1" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="3,5-Dimethoxyacetophenone"]; B [label="2-Bromo-1-(3,5-dimethoxyphenyl)ethanone"]; C [label="2-((2-Hydroxyethyl)amino)-1-\n(3,5-dimethoxyphenyl)ethan-1-ol"]; D [label="2-(3,5-Dimethoxyphenyl)morpholine"];

A -> B [label=" Br₂ / AlCl₃ "]; B -> C [label=" 1. Ethanolamine\n 2. NaBH₄ "]; C -> D [label=" H₂SO₄ (conc.) "]; }

Figure 1: Synthetic pathway from 3,5-dimethoxyacetophenone.

Protocol 1.1: Synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

This step involves the α-bromination of a ketone, a fundamental transformation in organic synthesis. The use of aluminum chloride as a catalyst facilitates the reaction.

Materials:

  • 3,5-Dimethoxyacetophenone

  • Bromine (Br₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Diethyl Ether

  • Petroleum Ether

  • Water

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-dimethoxyacetophenone (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride (approx. 0.05 eq).

  • Slowly add bromine (1.0 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether to afford 2-bromo-1-(3,5-dimethoxyphenyl)ethanone as a crystalline solid.

Rationale: The aluminum chloride acts as a Lewis acid, activating the acetophenone towards enolization. The subsequent reaction with bromine proceeds via an electrophilic attack on the enol or enolate to yield the α-brominated product.

Protocol 1.2: Reductive Amination and Cyclization to 2-(3,5-Dimethoxyphenyl)morpholine

This one-pot procedure combines the reductive amination of the α-bromo ketone with ethanolamine and the subsequent acid-catalyzed cyclization to form the morpholine ring.

Materials:

  • 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

  • Ethanolamine

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-bromo-1-(3,5-dimethoxyphenyl)ethanone (1.0 eq) in methanol in a round-bottom flask.

  • Add ethanolamine (2.5 eq) to the solution and stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0°C in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Carefully add concentrated sulfuric acid (2.0 eq) dropwise at 0°C.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a 2M sodium hydroxide solution until the pH is approximately 9-10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 2-(3,5-dimethoxyphenyl)morpholine.

Rationale: The reaction of the α-bromo ketone with excess ethanolamine initially forms an amino ketone, which is then reduced in situ by sodium borohydride to the corresponding amino alcohol. The subsequent addition of a strong acid catalyzes the intramolecular dehydration (cyclization) to form the morpholine ring.

Route 2: Synthesis from 3,5-Dimethoxybenzaldehyde

This alternative route utilizes a Wittig reaction to construct the styrene backbone, followed by epoxidation and ring-opening to form the morpholine. This pathway can be advantageous if the corresponding benzaldehyde is more readily available or cost-effective than the acetophenone.

graph "Synthetic_Route_2" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

E [label="3,5-Dimethoxybenzaldehyde"]; F [label="3,5-Dimethoxystyrene"]; G [label="2-(3,5-Dimethoxyphenyl)oxirane\n(3,5-Dimethoxystyrene oxide)"]; H [label="2-(3,5-Dimethoxyphenyl)morpholine"];

E -> F [label=" Wittig Reaction\n(Ph₃PCH₃Br, n-BuLi) "]; F -> G [label=" Epoxidation\n(m-CPBA) "]; G -> H [label=" Ethanolamine\n(Heat) "]; }

Figure 2: Synthetic pathway from 3,5-dimethoxybenzaldehyde.

Protocol 2.1: Synthesis of 3,5-Dimethoxystyrene

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones.

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Methyltriphenylphosphonium Bromide (Ph₃PCH₃Br)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C and add n-butyllithium (1.1 eq) dropwise. The mixture will turn a characteristic orange/yellow color, indicating the formation of the ylide.

  • Stir the mixture at 0°C for 30 minutes, then cool to -78°C.

  • Add a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3,5-dimethoxystyrene.

Rationale: The n-butyllithium deprotonates the phosphonium salt to generate the phosphorus ylide. This nucleophilic ylide then attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate which subsequently collapses to form the alkene and triphenylphosphine oxide.

Protocol 2.2: Epoxidation of 3,5-Dimethoxystyrene

Epoxidation of the newly formed alkene is achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).[1]

Materials:

  • 3,5-Dimethoxystyrene

  • meta-Chloroperoxybenzoic Acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Dissolve 3,5-dimethoxystyrene (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C and add m-CPBA (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3,5-dimethoxyphenyl)oxirane. This crude product is often used directly in the next step without further purification.

Rationale: The peroxy acid delivers an oxygen atom to the double bond of the styrene in a concerted mechanism, forming the three-membered epoxide ring.[1]

Protocol 2.3: Ring-Opening of 2-(3,5-Dimethoxyphenyl)oxirane with Ethanolamine

The final step involves the nucleophilic ring-opening of the epoxide with ethanolamine, followed by intramolecular cyclization.

Materials:

  • 2-(3,5-Dimethoxyphenyl)oxirane

  • Ethanolamine

  • Isopropanol

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, dissolve 2-(3,5-dimethoxyphenyl)oxirane (1.0 eq) in isopropanol.

  • Add ethanolamine (3.0 eq) to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 2-(3,5-dimethoxyphenyl)morpholine.

Rationale: Ethanolamine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This ring-opening is followed by an intramolecular cyclization, where the hydroxyl group of the ethanolamine moiety displaces a water molecule (after protonation) to form the morpholine ring.

Characterization Data

The successful synthesis of 2-(3,5-dimethoxyphenyl)morpholine should be confirmed by standard analytical techniques.

ParameterExpected Value
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Appearance Off-white to pale yellow solid or oil

¹H NMR (CDCl₃, 400 MHz):

  • δ 6.50-6.40 (m, 3H, Ar-H)

  • δ 4.30-4.20 (m, 1H, O-CH-Ar)

  • δ 4.00-3.90 (m, 1H, morpholine-H)

  • δ 3.80 (s, 6H, 2 x OCH₃)

  • δ 3.70-3.60 (m, 1H, morpholine-H)

  • δ 3.00-2.80 (m, 2H, morpholine-H)

  • δ 2.70-2.60 (m, 2H, morpholine-H)

  • δ 2.00-1.80 (br s, 1H, NH)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 161.0 (2C, Ar-C-OCH₃)

  • δ 144.0 (Ar-C)

  • δ 105.0 (2C, Ar-CH)

  • δ 99.0 (Ar-CH)

  • δ 76.0 (O-CH-Ar)

  • δ 70.0 (O-CH₂)

  • δ 55.5 (2C, OCH₃)

  • δ 50.0 (N-CH₂)

  • δ 46.0 (N-CH₂)

Mass Spectrometry (EI):

  • m/z (%): 223 (M⁺), 165, 151, 138, 107.

Conclusion

This application note provides two detailed and reliable synthetic routes for the preparation of 2-(3,5-dimethoxyphenyl)morpholine. Both pathways utilize readily available starting materials and employ standard organic transformations. The provided step-by-step protocols, along with the rationale behind the experimental choices and expected characterization data, offer a comprehensive guide for researchers in academic and industrial settings. These methods are designed to be robust and scalable, facilitating the synthesis of this important building block for further applications in drug discovery and development.

References

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  • PrepChem. (n.d.). Synthesis of N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]-1-propanesulfonamide. Retrieved January 20, 2026, from [Link][11]

  • ResearchGate. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link][12]

  • SciELO Colombia. (2015). Enantioselective epoxidation of styrene using in-situ generated dimethyldioxirane and dimeric homochiral Mn(III)-Schiff base complex catalyst. Ciencia en Desarrollo, 6(1), 59-66. [Link][13]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. [Link][14]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024). ChemRxiv. [Link][1]

  • U.S. Patent No. 7,094,928 B2. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents. [15]

  • Wikipedia. (n.d.). 3,4-Dimethoxystyrene. Retrieved January 20, 2026, from [Link][16]

  • Zhang, Y., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6485-6493. [Link][17]

Sources

Application

Application Notes &amp; Protocols for the Purification of 2-(3,5-Dimethoxyphenyl)morpholine

Abstract This document provides a comprehensive guide to the purification of 2-(3,5-Dimethoxyphenyl)morpholine, a substituted morpholine of significant interest in medicinal chemistry and drug development.[1][2] The puri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(3,5-Dimethoxyphenyl)morpholine, a substituted morpholine of significant interest in medicinal chemistry and drug development.[1][2] The purity of this compound is paramount for obtaining reliable data in biological assays and for its potential use as a pharmaceutical intermediate. These application notes detail field-proven protocols for recrystallization and column chromatography, explain the scientific rationale behind procedural choices, and offer methods for assessing final purity. The methodologies are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for demanding applications.

Introduction: The Imperative for Purity

2-(3,5-Dimethoxyphenyl)morpholine belongs to the morpholine class of heterocyclic compounds, a scaffold considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules and approved drugs.[2] Morpholine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant properties.[1][2] The specific substitution pattern of the 3,5-dimethoxyphenyl group can significantly influence the compound's interaction with biological targets.

Impurities, which can include unreacted starting materials, reagents, and by-products from the synthesis, can drastically alter the compound's biological and physical properties. Therefore, robust and effective purification is a critical step following synthesis to ensure the integrity of subsequent research and development activities.[3][4] This guide provides two primary, validated methods for purifying the title compound: Flash Column Chromatography and Recrystallization.

Physicochemical Properties

A thorough understanding of the compound's physical properties is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₃PubChem[5]
Molecular Weight 223.27 g/mol PubChem[5]
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Methanol). Poorly soluble in non-polar solvents (Hexane) and water.General Chemical Principles

Purification Strategy Overview

The choice of purification technique depends on the nature and quantity of impurities present in the crude material. A typical workflow involves a primary purification step to remove the bulk of impurities, followed by a potential secondary step (polishing) if very high purity is required.

Purification_Workflow crude Crude Synthetic Mixture primary_purification Primary Purification crude->primary_purification chromatography Flash Column Chromatography (For complex mixtures) primary_purification->chromatography  Choose Method recrystallization Recrystallization (For crystalline solids >90% pure) primary_purification->recrystallization analysis Purity Assessment (TLC, HPLC, NMR) chromatography->analysis waste Impurities & By-products chromatography->waste recrystallization->analysis recrystallization->waste analysis->primary_purification Further Purification Needed pure_product High-Purity Product (>98%) analysis->pure_product Purity Confirmed Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in minimal DCM crude->dissolve add_silica Add Silica Gel dissolve->add_silica dry_load Evaporate to dry powder (Dry Load) add_silica->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Silica Column with Eluent pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane -> EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Sources

Method

"analytical methods for quantification of 2-(3,5-Dimethoxyphenyl)morpholine"

Application Note: Quantitative Analysis of 2-(3,5-Dimethoxyphenyl)morpholine using Validated Chromatographic Methods For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3,5-Dimethoxyphenyl)mor...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 2-(3,5-Dimethoxyphenyl)morpholine using Validated Chromatographic Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dimethoxyphenyl)morpholine is a substituted morpholine derivative with potential applications in pharmaceutical development and organic synthesis. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities. Accurate and precise quantification of 2-(3,5-Dimethoxyphenyl)morpholine is critical for pharmacokinetic studies, formulation development, quality control, and regulatory compliance. This application note provides detailed protocols for the quantitative analysis of 2-(3,5-Dimethoxyphenyl)morpholine in a given matrix, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 2-(3,5-Dimethoxyphenyl)morpholine in solution-based samples, such as dissolution media or bulk drug substance. The inherent UV absorbance of the dimethoxyphenyl group allows for direct detection without the need for derivatization.

Principle of HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[7][8] For 2-(3,5-Dimethoxyphenyl)morpholine, a reverse-phase C18 column is employed, where the nonpolar stationary phase retains the analyte. A polar mobile phase then elutes the compound, and its concentration is determined by measuring its absorbance of ultraviolet (UV) light at a specific wavelength.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Prepared Sample h2 Isocratic Elution on C18 Column h1->h2 h3 UV Detection at 275 nm h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for the quantification of 2-(3,5-Dimethoxyphenyl)morpholine by HPLC-UV.

Detailed HPLC-UV Protocol

1. Materials and Reagents:

  • 2-(3,5-Dimethoxyphenyl)morpholine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (reagent grade)

  • 0.45 µm PTFE syringe filters

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

3. Preparation of Standard and Sample Solutions:

  • Diluent: Methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-(3,5-Dimethoxyphenyl)morpholine reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: Accurately weigh the sample containing 2-(3,5-Dimethoxyphenyl)morpholine, dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Integrate the peak area corresponding to 2-(3,5-Dimethoxyphenyl)morpholine.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of 2-(3,5-Dimethoxyphenyl)morpholine in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary (HPLC-UV)

The validation of this analytical procedure should be performed according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][6][9]

Validation Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0%Intra-day: 0.8%, Inter-day: 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:11.0 µg/mL
Specificity No interference from blank/placebo at the retention time of the analyte.Confirmed

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying trace amounts of 2-(3,5-Dimethoxyphenyl)morpholine, particularly in complex matrices such as biological fluids or environmental samples. Due to the polarity of the morpholine moiety, a derivatization step is often employed to enhance volatility and improve chromatographic performance.[10][11]

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments provides a unique "fingerprint" for identification and quantification. For morpholine-containing compounds, derivatization with a reagent like sodium nitrite under acidic conditions can form a more volatile N-nitroso derivative, which is amenable to GC analysis.[11][12][13]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Sample Extraction (if needed) p2 Add HCl and Sodium Nitrite p1->p2 p3 Heat at 40°C for 5 min p2->p3 p4 Liquid-Liquid Extraction with Dichloromethane p3->p4 g1 Inject Organic Layer p4->g1 Derivatized Sample g2 Capillary GC Separation g1->g2 g3 Electron Impact (EI) Ionization g2->g3 g4 Mass Analysis (SIM mode) g3->g4 d1 Extract Ion Chromatogram g4->d1 Mass Spectra d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for the quantification of 2-(3,5-Dimethoxyphenyl)morpholine by GC-MS following derivatization.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • 2-(3,5-Dimethoxyphenyl)morpholine reference standard

  • Dichloromethane (GC grade)

  • Hydrochloric acid (HCl), 0.05 M

  • Sodium nitrite (NaNO₂), saturated solution

  • Anhydrous sodium sulfate

  • Helium (99.999% purity)

2. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program: Initial temperature 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for the derivatized analyte should be determined from a full scan analysis of a concentrated standard.

3. Derivatization and Sample Preparation:

  • Standard and Sample Preparation: Prepare standards and samples in an aqueous matrix at appropriate concentrations.

  • Derivatization: To 2.0 mL of the aqueous standard or sample, add 200 µL of 0.05 M HCl and 200 µL of saturated NaNO₂ solution. Vortex the mixture.[11]

  • Reaction: Heat the mixture at 40°C for 5 minutes in a heating block.[11]

  • Extraction: After cooling, add 1.0 mL of dichloromethane and vortex for 1 minute to extract the N-nitroso derivative.[10][11] Allow the layers to separate.

  • Drying and Transfer: Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. Transfer the dried extract to an autosampler vial for analysis.

4. Data Analysis and Quantification:

  • Analyze the prepared standards and samples by GC-MS.

  • Monitor the characteristic ions for the derivatized 2-(3,5-Dimethoxyphenyl)morpholine in SIM mode.

  • Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

Method Validation Summary (GC-MS)

As with the HPLC method, validation should be conducted in accordance with ICH guidelines.[2][6][9]

Validation Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.9990.9999
Range 10 - 500 ng/mLConfirmed
Accuracy (% Recovery) 90.0% - 110.0%94.5% - 108.0%
Precision (% RSD) Intra-day: ≤ 10.0%, Inter-day: ≤ 15.0%Intra-day: 4.1%, Inter-day: 6.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:12.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:110 ng/mL
Specificity Confirmed by mass spectral data and absence of interfering peaks in blank matrix.Confirmed

Conclusion

The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of 2-(3,5-Dimethoxyphenyl)morpholine. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method is well-suited for routine analysis of less complex samples, while the GC-MS method offers superior sensitivity and selectivity for trace-level quantification in challenging matrices. Both methods, when properly validated, will yield accurate and precise data essential for research, development, and quality control applications.

References

  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Wang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Adewuyi, S., et al. (2020). Quantification of selected pharmaceutical compounds in water using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS). Scientific African, 10, e00585.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • The Royal Society of Chemistry. (n.d.).
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 461-465.
  • Carlson, G., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 39(12), 2355-2360.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • ResearchGate. (2025). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • ResearchGate. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs.
  • Jo, A., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746.
  • ResearchGate. (n.d.). Determination of morpholine residue in fruit and fruit juices by gas Chromatography−Tandem mass spectrometry.

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Application

Application Notes &amp; In Vitro Assay Protocols for the Characterization of 2-(3,5-Dimethoxyphenyl)morpholine

An in-depth guide to the in vitro characterization of 2-(3,5-dimethoxyphenyl)morpholine, offering a strategic framework and detailed protocols for researchers in pharmacology and drug discovery. Abstract This technical g...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro characterization of 2-(3,5-dimethoxyphenyl)morpholine, offering a strategic framework and detailed protocols for researchers in pharmacology and drug discovery.

Abstract

This technical guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound, 2-(3,5-dimethoxyphenyl)morpholine. Recognizing the rich pharmacological history of the morpholine scaffold as a privileged structure in medicinal chemistry, we outline a tiered approach to efficiently characterize its biological activity.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. We begin with foundational cytotoxicity screening to establish essential concentration parameters, followed by hypothesis-driven, target-based assays focusing on plausible mechanisms of action inferred from the compound's structural motifs. The protocols herein are designed to be self-validating systems, incorporating necessary controls and providing clear endpoints for data interpretation.

Introduction: A Rationale for Investigation

The compound 2-(3,5-dimethoxyphenyl)morpholine is a synthetic molecule incorporating two key structural features of significant interest in medicinal chemistry: the morpholine ring and a dimethoxyphenyl moiety. The morpholine heterocycle is a cornerstone of modern drug design, featured in numerous approved drugs and bioactive molecules.[2][3] Its prevalence is due to its ability to confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, and its capacity to serve as a key pharmacophoric element interacting with a wide array of biological targets.[2][4] Morpholine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antidepressant, anti-inflammatory, and neuroprotective effects.[1][5]

Concurrently, the dimethoxyphenyl group is present in various biologically active compounds. For instance, analogues with this substitution pattern have been shown to interact with adrenergic receptors, while other related structures can influence critical cellular processes like tubulin polymerization.[6][7]

Given this background, a systematic in vitro evaluation of 2-(3,5-dimethoxyphenyl)morpholine is warranted. This guide proposes a logical screening cascade, beginning with broad assessments of cellular viability and progressing to specific, hypothesis-driven functional assays.

G cluster_0 Tiered In Vitro Screening Cascade A Compound Synthesis & QC 2-(3,5-Dimethoxyphenyl)morpholine B Tier 1: Foundational Screening General Cytotoxicity & Viability Assays A->B Establish concentration range C Tier 2: Hypothesis-Driven Assays Target-Based Screening B->C Inform on potential MOA (e.g., Anti-proliferative) D Tier 3: Advanced Characterization (Lead Optimization) C->D Confirm target engagement & determine potency/selectivity G cluster_0 MAO Fluorometric Assay Principle MAO MAO Enzyme (A or B) H2O2 H₂O₂ MAO->H2O2 Produces Substrate p-Tyramine (Substrate) Substrate->MAO Oxidized by Compound Test Compound (Inhibitor?) Compound->MAO Inhibits HRP HRP H2O2->HRP Product Fluorescent Product HRP->Product Catalyzes Oxidation Probe Non-Fluorescent Probe Probe->HRP

Caption: Reaction schematic for the fluorometric detection of MAO activity.

Protocol 2: Fluorometric MAO-A and MAO-B Inhibition Assay

Principle: This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation. [8]The H₂O₂, in the presence of horseradish peroxidase (HRP), oxidizes a non-fluorescent probe into a highly fluorescent product, which can be measured with a plate reader. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity. [9][10] Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme solutions, HRP, the fluorescent probe, and the substrate (p-tyramine) according to manufacturer specifications (e.g., Sigma-Aldrich MAK136, BioAssay Systems EOMN-100). [11]2. Compound & Control Preparation: Prepare serial dilutions of 2-(3,5-dimethoxyphenyl)morpholine in assay buffer. Also prepare solutions of known selective inhibitors: Clorgyline for MAO-A and Pargyline for MAO-B, to serve as positive controls. [11]3. Enzyme/Inhibitor Incubation: In a black, 96-well microplate, add 45 µL of the MAO-A or MAO-B enzyme solution to each well. Add 5 µL of the test compound dilutions, control inhibitors, or assay buffer (for "no inhibitor" control).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare a "Working Reagent" mix containing the substrate, HRP, and the fluorescent probe in assay buffer. Add 50 µL of this Working Reagent to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) every 1-2 minutes for 20-30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Illustrative Data Presentation:

CompoundTargetIC₅₀ (nM) (Mean ± SD)
2-(3,5-Dimethoxyphenyl)morpholineMAO-A150 ± 12
2-(3,5-Dimethoxyphenyl)morpholineMAO-B2,300 ± 180
Clorgyline (Control)MAO-A8.5 ± 0.9
Pargyline (Control)MAO-B45 ± 4.1
Hypothesis B: Interaction with CNS Receptors

Background: The structural similarity of many morpholine-containing compounds to endogenous neurotransmitters suggests they can act as ligands for various receptors. [4]Radioligand binding assays are a powerful and standard tool in pharmacology to determine the affinity of a compound for a specific receptor. [12]A competition assay, where the test compound competes with a high-affinity radiolabeled ligand, is the most common format for screening and determining the inhibition constant (Kᵢ). [13][14]

G cluster_workflow Radioligand Competition Binding Assay Workflow A Prepare Receptor Source (e.g., Cell Membranes) B Incubate: Receptor + Radioligand + Test Compound (Varying Conc.) A->B C Separate Bound from Free (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis Calculate Kᵢ value D->E

Caption: Standard workflow for a radioligand competition binding assay.

Protocol 3: Radioligand Competition Binding Assay (General Protocol)

Principle: This assay measures the ability of an unlabeled test compound to displace a specific radiolabeled ligand from its receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound. The data are used to calculate the Kᵢ value, a measure of the compound's binding affinity. [14] Step-by-Step Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Use commercially available or in-house prepared cell membrane preparations expressing the target receptor (e.g., adrenergic α₁, dopamine D₂, serotonin 5-HT₂A).

    • Radioligand: Select a suitable high-affinity radioligand for the target receptor (e.g., [³H]-Prazosin for α₁, [³H]-Spiperone for D₂).

    • Test Compound: Prepare serial dilutions of 2-(3,5-dimethoxyphenyl)morpholine.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + radioligand + assay buffer.

    • Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known unlabeled ligand (displacer).

    • Competition: Membrane preparation + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Illustrative Data Presentation:

Receptor TargetKᵢ (nM) (Mean ± SD)
Adrenergic α₁75 ± 8
Adrenergic α₂> 10,000
Dopamine D₂450 ± 35
Serotonin 5-HT₂A1,200 ± 98
Sigma-125 ± 4

Summary and Future Directions

This guide provides a robust, multi-tiered strategy for the initial in vitro characterization of 2-(3,5-dimethoxyphenyl)morpholine. By first establishing a therapeutic window through cytotoxicity screening, researchers can confidently proceed to more specific, hypothesis-driven assays. The protocols for MAO inhibition and receptor binding provide clear, quantitative methods to probe two of the most plausible mechanisms of action for a compound with this chemical scaffold. Positive results, or "hits," from any of these assays would warrant further investigation, including selectivity profiling against a broader panel of related enzymes or receptors, and progression to cell-based functional assays (e.g., cAMP measurement, calcium flux) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

References

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  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Akhtar, T., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1). [Link]

  • Hulme, E. C. (n.d.). Radioligand binding methods: practical guide and tips. Receptor Biochemistry and Methodology. [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. [Link]

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Method

Application Notes and Protocols for Investigating 2-(3,5-Dimethoxyphenyl)morpholine

Introduction: Unveiling the Cellular Effects of a Novel Morpholine Derivative The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Effects of a Novel Morpholine Derivative

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2][3][4] Its advantageous physicochemical and metabolic properties make it a frequent choice for developing novel therapeutics targeting the central nervous system (CNS) and other systems.[5][6] The compound 2-(3,5-Dimethoxyphenyl)morpholine is a novel derivative that holds potential for biological activity, likely through modulation of key cellular pathways. Given its structural similarity to compounds like phenmetrazine, a norepinephrine-dopamine releasing agent, a primary hypothesis is its interaction with monoamine transporters.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the cellular effects of 2-(3,5-Dimethoxyphenyl)morpholine. The following protocols are designed as self-validating systems, incorporating essential controls and detailed rationales to ensure data integrity and reproducibility. We will explore a tiered approach, beginning with foundational cytotoxicity assessments and progressing to specific functional assays targeting its presumed molecular targets.

Part 1: Foundational Cellular Assays - Assessing Cytotoxicity and Viability

Before investigating the specific mechanisms of action, it is crucial to determine the concentration range at which 2-(3,5-Dimethoxyphenyl)morpholine exhibits biological activity without inducing significant cell death. These initial assays are fundamental for interpreting the results of subsequent functional assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a robust and widely used method to initially screen for cytotoxic effects.[11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Readout cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well plate cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of 2-(3,5-Dimethoxyphenyl)morpholine add_compound 4. Add compound to cells compound_prep->add_compound incubation 5. Incubate for 24-72 hours add_compound->incubation add_mtt 6. Add MTT reagent incubate_mtt 7. Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer 8. Add solubilization solution incubate_mtt->add_solubilizer read_plate 9. Read absorbance at 570 nm add_solubilizer->read_plate calc_viability 10. Calculate % cell viability plot_curve 11. Plot dose-response curve calc_viability->plot_curve determine_ic50 12. Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for MTT Cell Viability Assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock concentration series of 2-(3,5-Dimethoxyphenyl)morpholine in culture medium. A typical starting range would be from 1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic compound as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Apoptosis vs. Necrosis Assay

To further characterize the nature of cell death induced by 2-(3,5-Dimethoxyphenyl)morpholine, an apoptosis/necrosis assay is recommended. This can be performed using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, making it a marker for late apoptotic and necrotic cells.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with 2-(3,5-Dimethoxyphenyl)morpholine at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Part 2: Functional Assays - Investigating Monoamine Transporter Interactions

Based on the chemical structure of 2-(3,5-Dimethoxyphenyl)morpholine and the known pharmacology of related compounds, a primary hypothesis is its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7][8][12] The following assays are designed to test this hypothesis.

Neurotransmitter Reuptake Inhibition Assays

These assays measure the ability of 2-(3,5-Dimethoxyphenyl)morpholine to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[13]

Signaling Pathway: Monoamine Transporter Function

Monoamine_Transporter cluster_outside Synaptic Cleft cluster_membrane cluster_inside Presynaptic Neuron Neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Transporter Monoamine Transporter (DAT, NET, SERT) Neurotransmitter->Transporter Binds Reuptake Reuptake Transporter->Reuptake Transports Compound 2-(3,5-Dimethoxyphenyl)morpholine Compound->Transporter Blocks Inhibition Inhibition Inhibition->Transporter

Caption: Inhibition of monoamine transporter reuptake.

Protocol: [³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin Uptake Assays

  • Cell Culture: Use cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).

  • Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Pre-incubate the cells with various concentrations of 2-(3,5-Dimethoxyphenyl)morpholine or reference compounds (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add a solution containing a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Termination of Uptake: Rapidly wash the cells with ice-cold KRH buffer to stop the uptake process.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values for the inhibition of each transporter.

Data Presentation: Monoamine Transporter Inhibition

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
2-(3,5-Dimethoxyphenyl)morpholineExperimental ValueExperimental ValueExperimental Value
Cocaine (Reference)~300~400~250
Desipramine (Reference)>1000~4~100
Fluoxetine (Reference)~1000~200~10
Neurotransmitter Release Assays

Some compounds, like amphetamine, act as substrates for monoamine transporters, leading to neurotransmitter efflux.[14] It is important to investigate whether 2-(3,5-Dimethoxyphenyl)morpholine induces neurotransmitter release.

Protocol: [³H]MPP+ Efflux Assay

  • Cell Loading: Pre-load cells expressing DAT, NET, or SERT with a radioactive substrate, such as [³H]MPP+ (a substrate for all three transporters), for 30-60 minutes.

  • Washing: Wash the cells to remove extracellular radioactivity.

  • Efflux Induction: Add various concentrations of 2-(3,5-Dimethoxyphenyl)morpholine or a known releaser (e.g., amphetamine).

  • Sample Collection: Collect the supernatant at different time points.

  • Quantification: Measure the radioactivity in the supernatant and the remaining cell lysate.

  • Data Analysis: Calculate the percentage of efflux and determine the EC50 value for release.

Part 3: Addressing Prodrug Potential

It is well-documented that some morpholine derivatives, such as phendimetrazine, are prodrugs that are metabolized to more active compounds, like phenmetrazine.[8][9][15][16] Therefore, it is crucial to consider that 2-(3,5-Dimethoxyphenyl)morpholine may also undergo metabolic activation.

Experimental Consideration: In Vitro Metabolism

To investigate the prodrug potential, incubate 2-(3,5-Dimethoxyphenyl)morpholine with liver microsomes (human or rat) and NADPH. The resulting metabolites can then be tested in the aforementioned functional assays to determine if they possess greater activity than the parent compound.

Conclusion

These application notes provide a structured and scientifically rigorous framework for the initial characterization of 2-(3,5-Dimethoxyphenyl)morpholine. By systematically evaluating its cytotoxicity, effects on cell viability, and its interactions with key monoamine transporters, researchers can build a comprehensive pharmacological profile of this novel compound. The inclusion of appropriate controls, reference compounds, and consideration of potential metabolic activation will ensure the generation of high-quality, interpretable data, paving the way for further preclinical development.

References

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Application

Application Notes and Protocols for In Vivo Testing of 2-(3,5-Dimethoxyphenyl)morpholine

Introduction: Unveiling the Therapeutic Potential of 2-(3,5-Dimethoxyphenyl)morpholine The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-(3,5-Dimethoxyphenyl)morpholine

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics and metabolic stability to drug candidates.[1][3] When coupled with a 3,5-dimethoxyphenyl moiety, a substitution pattern present in various bioactive molecules, the resulting compound, 2-(3,5-dimethoxyphenyl)morpholine, emerges as a compelling candidate for therapeutic development. While specific biological data for this exact molecule is nascent, the extensive bioactivity of related morpholine derivatives provides a strong rationale for investigating its potential in two critical therapeutic areas: neuroprotection and oncology.[4][5][6]

Morpholine-containing compounds have demonstrated significant promise in the context of central nervous system (CNS) disorders, where they can modulate key receptors and enzymes involved in neurodegeneration.[3][7][8] The ability of the morpholine ring to enhance blood-brain barrier permeability makes it an attractive scaffold for CNS-acting drugs.[3] Similarly, in oncology, numerous morpholine derivatives have been synthesized and evaluated for their anti-proliferative and cytotoxic effects against various cancer cell lines.[5][9][10][11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vivo evaluations of 2-(3,5-dimethoxyphenyl)morpholine. We present detailed protocols for robust and well-validated animal models to assess its potential neuroprotective and anticancer efficacy. The experimental designs and methodologies outlined herein are intended to provide a solid foundation for go/no-go decisions in early-stage drug development.

PART 1: In Vivo Assessment of Neuroprotective Efficacy

The neuroprotective potential of 2-(3,5-dimethoxyphenyl)morpholine can be effectively screened using established models of neurodegenerative diseases. We propose two well-characterized models: a transgenic mouse model of Alzheimer's disease and a neurotoxin-induced model of Parkinson's disease.

Alzheimer's Disease Model: 5XFAD Transgenic Mice

Expertise & Experience: The 5XFAD mouse model is a widely used and aggressive model of amyloid pathology, co-expressing five human familial Alzheimer's disease (FAD) mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1).[13][14] This model develops an early and robust amyloid-beta (Aβ) plaque deposition, gliosis, and cognitive deficits, making it suitable for rapid screening of potential anti-amyloid and neuroprotective agents.[14] The early onset of pathology allows for shorter study durations compared to other models.[13]

Trustworthiness: The protocols described below incorporate standardized behavioral assessments and endpoint analyses to ensure the reliability and reproducibility of the findings. The inclusion of vehicle-treated control groups and baseline measurements for each animal serves as a self-validating system to account for individual variability.

Experimental Workflow:

Caption: Workflow for assessing 2-(3,5-Dimethoxyphenyl)morpholine in the 5XFAD mouse model.

Detailed Protocol:

Animals:

  • Species: Mouse

  • Strain: 5XFAD transgenic mice and wild-type littermates.

  • Age: 4-6 months at the start of the study.

  • Sex: Both males and females should be used, with sex balanced across treatment groups.

Compound Formulation and Administration:

  • Formulation: Due to the potential for poor water solubility, a formulation strategy should be developed. Options include solutions with co-solvents (e.g., DMSO, PEG400), suspensions in a vehicle like 0.5% carboxymethylcellulose (CMC), or lipid-based formulations.[15][16][17] Preliminary formulation development and stability studies are essential.

  • Dose: A dose-range finding study is recommended. Based on general preclinical studies, a starting range of 10-50 mg/kg could be explored.

  • Route of Administration: Oral gavage is a common and clinically relevant route.

  • Frequency: Daily administration for a period of 8-12 weeks.

Behavioral Assessment: Morris Water Maze (MWM): [9][18][19]

  • Acquisition Phase (5 days):

    • Mice are trained to find a hidden platform in a circular pool of opaque water.

    • Four trials per day with an inter-trial interval of 15 minutes.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • The platform is removed, and the mouse is allowed to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Endpoint Analysis:

  • Tissue Collection: At the end of the study, mice are euthanized, and brains are collected. One hemisphere is fixed for histology, and the other is snap-frozen for biochemistry.

  • Histopathology:

    • Perform immunohistochemistry on fixed brain sections to detect Aβ plaques (e.g., using 6E10 or 4G8 antibodies).[8][20]

    • Quantify the plaque burden in the cortex and hippocampus using image analysis software.[21]

  • Biochemical Analysis:

    • Homogenize the frozen brain tissue to extract soluble and insoluble Aβ fractions.

    • Measure the levels of Aβ40 and Aβ42 using specific ELISA kits.

Data Presentation:

GroupNMWM Escape Latency (Day 5, sec)MWM Time in Target Quadrant (%)Cortical Aβ Plaque Load (%)Hippocampal Aβ42 (pg/mg tissue)
Wild-Type + Vehicle10
5XFAD + Vehicle10
5XFAD + Compound (10 mg/kg)10
5XFAD + Compound (30 mg/kg)10
Parkinson's Disease Model: MPTP-Induced Neurodegeneration

Expertise & Experience: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a robust and widely used model that recapitulates key pathological features of Parkinson's disease, including the selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and subsequent motor deficits.[1][4][22][23][24] This model is particularly useful for evaluating the neuroprotective effects of compounds.[22][25]

Trustworthiness: This protocol includes both behavioral and neurochemical endpoints to provide a comprehensive assessment of neuroprotection. The use of tyrosine hydroxylase (TH) immunohistochemistry is a gold-standard method for quantifying dopaminergic neuron survival.[5][12][26][27]

Experimental Workflow:

Caption: Workflow for assessing 2-(3,5-Dimethoxyphenyl)morpholine in the MPTP mouse model.

Detailed Protocol:

Animals:

  • Species: Mouse

  • Strain: C57BL/6

  • Age: 8-10 weeks

  • Sex: Males are typically used due to their higher sensitivity to MPTP.

Compound and Toxin Administration:

  • Compound Formulation: As described in section 1.1.

  • Treatment Regimen: Administer the compound or vehicle for 7 days prior to MPTP injection and continue for 7 days post-injection.

  • MPTP Administration: Administer MPTP-HCl (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection four times at 2-hour intervals on a single day.[4] Note: MPTP is a hazardous neurotoxin and requires strict safety protocols.

Behavioral Assessment:

  • Rotarod Test:

    • Train mice on an accelerating rotarod for 2-3 days prior to MPTP administration.

    • Test mice 7 days after MPTP injection, recording the latency to fall.

  • Pole Test:

    • Measure the time it takes for the mouse to turn and descend a vertical pole.

Endpoint Analysis:

  • Tissue Collection: 7-10 days after MPTP administration, euthanize the mice and collect the brains.

  • Immunohistochemistry:

    • Perform TH staining on sections of the substantia nigra and striatum.[5][12][26][27]

    • Use stereology to count the number of TH-positive neurons in the SNpc.

    • Measure the density of TH-positive fibers in the striatum.

  • Neurochemical Analysis:

    • Dissect the striatum and measure dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC).

Data Presentation:

GroupNLatency to Fall (Rotarod, sec)TH+ Neurons in SNpc (count)Striatal Dopamine (ng/mg tissue)
Saline + Vehicle10
MPTP + Vehicle10
MPTP + Compound (10 mg/kg)10
MPTP + Compound (30 mg/kg)10

PART 2: In Vivo Assessment of Anticancer Efficacy

The potential anticancer activity of 2-(3,5-Dimethoxyphenyl)morpholine can be evaluated using a human tumor xenograft model in immunodeficient mice.

Expertise & Experience: The subcutaneous xenograft model is a standard and widely accepted method for the in vivo screening of anticancer compounds.[11][28][29] It allows for the direct measurement of tumor growth and provides a clear indication of a compound's antitumor activity.[11][29] The choice of the cancer cell line should be guided by any available in vitro data or the known targets of related morpholine compounds.

Trustworthiness: The protocol emphasizes accurate tumor volume measurement and the use of appropriate statistical methods to analyze tumor growth inhibition. Randomization of animals into treatment groups based on initial tumor volume minimizes bias.[30]

Experimental Workflow:

Caption: Workflow for assessing 2-(3,5-Dimethoxyphenyl)morpholine in a xenograft mouse model.

Detailed Protocol:

Animals:

  • Species: Mouse

  • Strain: Immunodeficient (e.g., Nude, SCID, or NSG mice).

  • Age: 6-8 weeks.

  • Sex: Typically female mice are used for breast or ovarian cancer models, while males are used for prostate cancer models.

Tumor Implantation:

  • Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) under sterile conditions.

  • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

Treatment and Monitoring:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Administer the compound or vehicle (formulated as described in section 1.1) daily for a specified period (e.g., 21 days).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[31][32]

Endpoint Analysis:

  • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

  • Excise the tumors and record their final weight.

  • A portion of the tumor can be fixed for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Data Presentation:

GroupNMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control8
Positive Control (e.g., Doxorubicin)8
Compound (10 mg/kg)8
Compound (30 mg/kg)8

PART 3: Statistical Analysis

All in vivo studies should be designed with sufficient statistical power to detect meaningful treatment effects.[33][34] The number of animals per group is a critical consideration and should be determined by a power analysis.[33][34] Data should be analyzed using appropriate statistical tests, such as t-tests or ANOVA for comparing two or more groups, respectively, followed by post-hoc tests for multiple comparisons.[3] Repeated measures ANOVA is suitable for analyzing data collected over time, such as tumor growth curves or MWM acquisition trials.[10] A p-value of <0.05 is typically considered statistically significant.[35]

References

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  • Westerman, M. A., Cooper-Blacketer, D., & Younkin, S. G. (2002). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Neurobiology of aging, 23(5), 795-805.
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  • Jawhar, S., Wirths, O., & Bayer, T. A. (2012). Modeling Alzheimer's Disease: A Review of Gene-Modified and Induced Animal Models, Complex Cell Culture Models, and Computational Modeling. International journal of molecular sciences, 13(9), 11573-11595.
  • Drummond, E., & Wisniewski, T. (2017). Animal models of Alzheimer's disease: preclinical insights and challenges. Human molecular genetics, 26(R1), R28-R37.
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Method

Application Notes and Protocols for the Neuroscience Research of 2-(3,5-Dimethoxyphenyl)morpholine

Introduction: Unveiling the Potential of a Novel Phenylmorpholine Derivative The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that often impart i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenylmorpholine Derivative

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that often impart improved pharmacokinetics and biological activity to parent molecules.[1][2] Its presence in numerous central nervous system (CNS) active compounds underscores its utility in designing agents that can effectively cross the blood-brain barrier.[3][4][5] The compound 2-(3,5-Dimethoxyphenyl)morpholine is a novel molecule that marries the morpholine scaffold with a dimethoxyphenyl moiety. While direct research on this specific compound is nascent, its structural characteristics suggest a compelling potential for interaction with key neurological targets.

Structurally, 2-(3,5-Dimethoxyphenyl)morpholine bears resemblance to two important classes of neuroactive compounds:

  • Substituted Phenylmorpholines: This class includes compounds like phenmetrazine, which are known monoamine releasing agents with stimulant properties.[6][7][8]

  • Arylcyclohexylamines: This class, which includes phencyclidine (PCP) and ketamine, are well-characterized as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[9][10][11][12] Structure-activity relationship studies have shown that replacing the piperidine ring in PCP with a morpholine ring can decrease, but not eliminate, its activity at the NMDA receptor.[13]

Given these structural analogies, it is hypothesized that 2-(3,5-Dimethoxyphenyl)morpholine may function as a modulator of monoaminergic systems and/or as an antagonist of the NMDA receptor. This guide provides a comprehensive research framework to systematically investigate the neuropharmacological profile of this compound, from initial in vitro characterization to in vivo behavioral assessment.

Hypothesized Mechanism of Action: NMDA Receptor Antagonism

The primary hypothesis to be tested is that 2-(3,5-Dimethoxyphenyl)morpholine acts as a non-competitive antagonist at the NMDA receptor. Excessive activation of NMDA receptors is implicated in excitotoxicity, a key pathological process in various neurological disorders.[14] Therefore, antagonists of this receptor are of significant therapeutic interest.[14] The proposed mechanism involves the compound binding to a site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions and attenuating excessive neuronal excitation.

NMDA_Receptor_Antagonism_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Channel Ion Channel NMDAR->Ca_Channel Opens Ca_Influx Ca²+ Influx Ca_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Compound 2-(3,5-Dimethoxyphenyl)morpholine Compound->Ca_Channel Blocks

Caption: Hypothesized NMDA receptor antagonism by 2-(3,5-Dimethoxyphenyl)morpholine.

Experimental Research Workflow

A multi-tiered approach is essential to fully characterize a novel CNS compound. The following workflow outlines a logical progression from initial screening to more complex functional and behavioral assays.

Research_Workflow cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Target Engagement cluster_2 Phase 3: Functional Cellular Assays cluster_3 Phase 4: In Vivo Behavioral Analysis Synthesis Synthesis & Purification ADME In Vitro ADME/Tox Synthesis->ADME Binding NMDA Receptor Binding Assay ADME->Binding Monoamine Monoamine Transporter Assay Binding->Monoamine Electro Electrophysiology (Patch-Clamp) Monoamine->Electro FST Forced Swim Test (Antidepressant) Electro->FST EPM Elevated Plus Maze (Anxiolytic) FST->EPM

Caption: A systematic workflow for the neuropharmacological evaluation of the compound.

PART 1: Compound Synthesis and Preliminary Assessment

Synthesis of 2-(3,5-Dimethoxyphenyl)morpholine

A plausible synthetic route can be adapted from established methods for morpholine synthesis.[4][15][16][17] One common approach involves the cyclization of a 1,2-amino alcohol.

Protocol:

  • Step 1: Synthesis of 2-amino-1-(3,5-dimethoxyphenyl)ethanol. This intermediate can be prepared from 3,5-dimethoxyacetophenone through a series of reactions, such as bromination followed by amination.

  • Step 2: Cyclization. The synthesized 2-amino-1-(3,5-dimethoxyphenyl)ethanol is reacted with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, under basic conditions to facilitate intramolecular cyclization to form the morpholine ring.

  • Step 3: Purification. The final product should be purified using column chromatography and its identity and purity confirmed by NMR spectroscopy and mass spectrometry.

In Vitro ADME and Neurotoxicity Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for any potential CNS drug.[1][18][19][20][21]

Table 1: Key In Vitro ADME/Tox Assays

Parameter Assay Purpose
Solubility Kinetic or Thermodynamic Solubility AssayTo determine the solubility in aqueous buffer, which impacts absorption and formulation.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 AssayTo predict passive diffusion across the blood-brain barrier and intestinal absorption.[19][20]
Metabolic Stability Liver Microsomal Stability AssayTo assess the rate of metabolism by liver enzymes, predicting in vivo half-life.[20]
Plasma Protein Binding Rapid Equilibrium Dialysis (RED) AssayTo determine the fraction of the compound bound to plasma proteins, which affects its distribution and availability.[19]
Neurotoxicity In vitro cytotoxicity assay using neuronal cell lines (e.g., SH-SY5Y)To identify potential neurotoxic effects at an early stage.[22][23][24][25][26]

PART 2: In Vitro Target Validation Protocols

NMDA Receptor Binding Assay

This assay will determine if 2-(3,5-Dimethoxyphenyl)morpholine binds to the NMDA receptor, likely at the PCP binding site within the ion channel. A competitive radioligand binding assay using [³H]MK-801, a high-affinity NMDA receptor channel blocker, is a standard method.[14][27][28]

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Radioligand: MK-801 (specific activity ~20-30 Ci/mmol).

  • Incubation: Incubate the rat brain membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound (2-(3,5-Dimethoxyphenyl)morpholine) or a known competitor (e.g., unlabeled MK-801 or PCP) for 60 minutes at room temperature.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This can be converted to a Ki (inhibition constant) value.

PART 3: Functional Characterization using Electrophysiology

Whole-Cell Patch-Clamp Electrophysiology

This technique will assess the functional effect of the compound on NMDA receptor-mediated currents in neurons, providing crucial information on whether it acts as an antagonist, agonist, or modulator.[3][29][30]

Protocol:

  • Brain Slice Preparation: Prepare acute coronal brain slices (300 µm thick) containing the hippocampus or cortex from adolescent rats or mice.

  • Recording Solution: Use an artificial cerebrospinal fluid (aCSF) for slice maintenance and recording. The internal solution for the patch pipette should contain a cesium base to block potassium channels.

  • Cell Identification: Identify pyramidal neurons in the CA1 region of the hippocampus or layer V of the cortex using DIC microscopy.

  • Recording NMDA Currents:

    • Perform whole-cell voltage-clamp recordings at a holding potential of +40 mV to relieve the magnesium block of the NMDA receptor.

    • Isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by including an AMPA receptor antagonist (e.g., CNQX) in the aCSF.

    • Evoke EPSCs by stimulating afferent fibers with a bipolar electrode.

  • Compound Application: After establishing a stable baseline of NMDA receptor-mediated EPSCs, perfuse the brain slice with aCSF containing various concentrations of 2-(3,5-Dimethoxyphenyl)morpholine.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated EPSCs before, during, and after the application of the compound. A reduction in the EPSC amplitude would indicate an antagonistic effect.

PART 4: In Vivo Behavioral Profiling

Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used behavioral assay to screen for potential antidepressant effects.[31][32][33][34][35] Antidepressant compounds typically reduce the duration of immobility in this test.

Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom.

  • Animals: Male mice or rats.

  • Procedure:

    • Administer the test compound or vehicle (e.g., saline with a small amount of DMSO) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

    • Place the animal gently into the water for a 6-minute test session.

    • Record the behavior, typically scoring the last 4 minutes of the test.

  • Behavioral Scoring: Measure the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water).

  • Data Analysis: Compare the immobility time between the compound-treated groups and the vehicle-treated control group. A significant decrease in immobility time suggests an antidepressant-like effect.

Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The EPM is a standard test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[36][37][38][39]

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animals: Male mice or rats.

  • Procedure:

    • Administer the test compound or vehicle i.p. 30-60 minutes prior to the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute session.

  • Behavioral Scoring: Use a video tracking system to record and score:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: An increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.

Table 2: Summary of Expected Outcomes and Interpretations

Experiment Positive Result Interpretation
NMDA Receptor Binding Low IC₅₀/Ki valueThe compound binds to the NMDA receptor.
Electrophysiology Reduction in NMDA-mediated EPSC amplitudeThe compound functionally antagonizes the NMDA receptor.
Forced Swim Test Decreased immobility timePotential antidepressant-like properties.
Elevated Plus Maze Increased time in open armsPotential anxiolytic-like properties.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the initial neuropharmacological characterization of 2-(3,5-Dimethoxyphenyl)morpholine. Based on its structural characteristics, there is a strong rationale for investigating its potential as an NMDA receptor antagonist. The described protocols, from in vitro binding and functional assays to in vivo behavioral studies, will provide a comprehensive profile of its activity.

Positive findings in these initial studies would warrant further investigation, including:

  • Determining the selectivity of the compound for different NMDA receptor subtypes.

  • Investigating its effects on other neurotransmitter systems, such as monoamine transporters.

  • Conducting more extensive in vivo studies, including pharmacokinetic profiling and testing in more complex models of neuropsychiatric disorders.

The exploration of novel chemical entities like 2-(3,5-Dimethoxyphenyl)morpholine is essential for the advancement of neuroscience and the development of new therapeutics for a range of debilitating brain disorders.

References

  • [MK801 radioligand binding assay at the N-methyl-D-aspartate receptor]([Link])

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Application

Application Notes and Protocols for the Formulation of 2-(3,5-Dimethoxyphenyl)morpholine for Experimental Use

Introduction 2-(3,5-Dimethoxyphenyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a dimethoxyphenyl group. The morpholine heterocycle is a prevalent scaffold in medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,5-Dimethoxyphenyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a dimethoxyphenyl group. The morpholine heterocycle is a prevalent scaffold in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties, and its presence in numerous approved drugs.[1] The dimethoxyphenyl moiety is also a key feature in various biologically active molecules, including compounds that interact with tubulin and serotonin receptors.[2][3][4] Given its structural motifs, 2-(3,5-Dimethoxyphenyl)morpholine is a compound of interest for preclinical research in areas such as oncology and neuroscience.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(3,5-Dimethoxyphenyl)morpholine for both in vitro and in vivo experimental use. The protocols outlined below are designed to ensure scientific integrity, reproducibility, and the generation of reliable data.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of 2-(3,5-Dimethoxyphenyl)morpholine is critical for developing appropriate formulations. While specific experimental data for this compound may not be readily available, its structure suggests it is likely a lipophilic molecule with poor aqueous solubility.

Table 1: Estimated Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)morpholine

PropertyEstimated Value/CharacteristicImplication for Formulation
Molecular FormulaC₁₂H₁₇NO₃-
Molecular Weight223.27 g/mol Essential for calculating molar concentrations.
AppearanceLikely a solid at room temperature.Visual inspection for purity and any changes upon storage.
SolubilityExpected to be poorly soluble in water, but soluble in organic solvents like DMSO and ethanol.Aqueous formulations will likely require solubilizing agents.
StabilityAssess stability in solution, especially in aqueous media and under different storage conditions.Stock solutions should be stored appropriately to prevent degradation.

Formulation for In Vitro Experimental Use

For in vitro studies, such as cell-based assays, it is crucial to prepare a concentrated stock solution that can be diluted to the final desired concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its high solubilizing capacity for a wide range of organic compounds.[5]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

1. Materials:

  • 2-(3,5-Dimethoxyphenyl)morpholine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

2. Procedure:

  • Calculation: Determine the mass of 2-(3,5-Dimethoxyphenyl)morpholine required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 223.27 g/mol * Volume (L) * 1000 mg/g

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you would need 2.23 mg of the compound.

  • Weighing: Accurately weigh the calculated amount of 2-(3,5-Dimethoxyphenyl)morpholine using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile vial. Add the required volume of DMSO to the vial.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.

  • Sterilization (Optional but Recommended): If the stock solution will be added directly to sterile cell cultures, it can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices:

  • DMSO as a solvent: Chosen for its ability to dissolve a wide range of hydrophobic compounds at high concentrations.[5]

  • Concentrated stock solution: Minimizes the volume of solvent added to the cell culture, thereby reducing potential solvent-induced cytotoxicity.[5]

  • Aliquoting: Prevents degradation of the compound that can occur with multiple freeze-thaw cycles.

Diagram 1: In Vitro Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Warm dissolve->mix sterilize Filter Sterilize (Optional) mix->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C/-80°C aliquot->store dilute Dilute in Culture Medium store->dilute

Caption: Workflow for preparing a sterile stock solution for in vitro use.

Formulation for In Vivo Experimental Use

Formulating 2-(3,5-Dimethoxyphenyl)morpholine for in vivo studies presents a greater challenge due to its likely poor aqueous solubility and the need for a biocompatible vehicle. The choice of formulation will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the required dose.

Strategies for Solubilizing Poorly Water-Soluble Compounds for In Vivo Studies

Several strategies can be employed to formulate poorly water-soluble compounds for in vivo administration:

  • Co-solvents: A mixture of a water-miscible organic solvent and water can be used to increase the solubility of a lipophilic compound.[6] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[6] Polysorbates (e.g., Tween® 80) and cremophors are frequently used.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7][8]

Protocol 2: Preparation of an Oral Dosing Formulation using a Co-solvent System

This protocol describes the preparation of a 10 mg/mL solution of 2-(3,5-Dimethoxyphenyl)morpholine in a vehicle composed of PEG 400, Propylene Glycol, and Water.

1. Materials:

  • 2-(3,5-Dimethoxyphenyl)morpholine

  • Polyethylene glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile Water for Injection

  • Glass vials

  • Magnetic stirrer and stir bar

  • pH meter

2. Vehicle Preparation (Example: 20% PEG 400, 20% PG in Water):

  • In a sterile beaker, combine 20 mL of PEG 400 and 20 mL of PG.

  • Add sterile water for injection to a final volume of 100 mL.

  • Mix thoroughly using a magnetic stirrer.

3. Formulation Procedure:

  • Weighing: Weigh the required amount of 2-(3,5-Dimethoxyphenyl)morpholine. For a 10 mg/mL solution, weigh 100 mg for a final volume of 10 mL.

  • Dissolution: Add the compound to the prepared vehicle.

  • Mixing: Stir the mixture using a magnetic stirrer until the compound is completely dissolved. Gentle heating may be applied if necessary, but the temperature should be monitored to prevent degradation.

  • pH Adjustment (if necessary): Check the pH of the final formulation and adjust to a physiologically acceptable range (typically pH 6.5-7.5 for oral administration) using dilute HCl or NaOH if required.

  • Storage: Store the formulation in a sterile, sealed container, protected from light, at 2-8°C. The stability of the formulation should be assessed over the intended period of use.

Diagram 2: Decision Tree for In Vivo Formulation Strategy

G start Poorly Soluble Compound solubility_check Soluble in biocompatible organic solvent? start->solubility_check cosolvent Co-solvent Formulation (e.g., PEG, PG, Ethanol) solubility_check->cosolvent Yes cyclodextrin_check Forms stable complex with cyclodextrins? solubility_check->cyclodextrin_check No cyclodextrin Cyclodextrin Formulation cyclodextrin_check->cyclodextrin Yes suspension_check Can be formulated as a stable suspension? cyclodextrin_check->suspension_check No suspension Suspension Formulation suspension_check->suspension Yes reformulate Reformulate or re-evaluate compound suspension_check->reformulate No

Caption: Decision-making process for selecting an appropriate in vivo formulation strategy.

Quality Control of Formulations

Ensuring the quality and consistency of experimental formulations is paramount for the reliability of research data.[9][10]

Table 2: Quality Control Parameters for Experimental Formulations

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear solution, free of visible particles. For suspensions, uniform dispersion.
pH pH meterWithin a physiologically acceptable range for the route of administration.
Concentration HPLC-UVWithin ±10% of the target concentration.
Purity HPLC-UVNo significant degradation peaks compared to a reference standard.
Sterility (for parenteral formulations)Sterility TestingNo microbial growth.

Application of 2-(3,5-Dimethoxyphenyl)morpholine in Experimental Systems

Based on the structural similarity of the dimethoxyphenyl moiety to known bioactive compounds, 2-(3,5-Dimethoxyphenyl)morpholine could be investigated for its effects on cellular processes such as cell cycle progression and apoptosis, potentially through interaction with microtubules.[2][3] Additionally, compounds with a dimethoxyphenyl scaffold have shown activity at serotonin receptors, suggesting potential applications in neuroscience research.[4]

Diagram 3: Potential Cellular Signaling Pathways for Investigation

G compound 2-(3,5-Dimethoxyphenyl)morpholine tubulin Tubulin Polymerization compound->tubulin serotonin_receptor Serotonin Receptor compound->serotonin_receptor mt_dynamics Microtubule Dynamics tubulin->mt_dynamics mitotic_arrest Mitotic Arrest mt_dynamics->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis downstream_signaling Downstream Signaling serotonin_receptor->downstream_signaling neuronal_activity Neuronal Activity downstream_signaling->neuronal_activity

Caption: Potential biological targets and pathways for 2-(3,5-Dimethoxyphenyl)morpholine.

Conclusion

The successful formulation of 2-(3,5-Dimethoxyphenyl)morpholine for experimental use is a critical step in elucidating its biological activity. The protocols and strategies outlined in these application notes provide a robust framework for preparing consistent and reliable formulations for both in vitro and in vivo research. By carefully considering the physicochemical properties of the compound and adhering to good formulation and quality control practices, researchers can generate high-quality data to advance our understanding of this novel chemical entity.

References

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  • BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem.
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  • Hansen, M., Jacobsen, J. B., Plougsgaard, S., Andreasen, J. T., & Kristensen, J. L. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 10(11), 4525–4535. [Link]

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  • Tijare, M., Tiwari, A., & Tiwari, A. (2023). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Journal of Drug Delivery and Therapeutics, 13(7), 183-191.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(3,5-Dimethoxyphenyl)morpholine

Introduction: The 2-arylmorpholine scaffold is a privileged structure in modern medicinal chemistry, integral to numerous CNS-active compounds and other therapeutics due to its favorable metabolic stability and physicoch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-arylmorpholine scaffold is a privileged structure in modern medicinal chemistry, integral to numerous CNS-active compounds and other therapeutics due to its favorable metabolic stability and physicochemical properties.[1][2] The synthesis of specific analogues, such as 2-(3,5-Dimethoxyphenyl)morpholine, presents unique challenges that require precise control over reaction conditions. This guide provides in-depth technical support for researchers, scientists, and drug development professionals, focusing on troubleshooting common issues and optimizing synthetic outcomes through a detailed question-and-answer format. Our approach emphasizes the causality behind experimental choices to empower users to adapt and refine their methodologies.

Section 1: Overview of the Primary Synthetic Strategy

The most reliable and modular approach to synthesizing 2-(3,5-Dimethoxyphenyl)morpholine begins with the corresponding 1,2-amino alcohol, 2-amino-1-(3,5-dimethoxyphenyl)ethanol . This key intermediate is then subjected to a cyclization reaction to form the morpholine ring. This guide will focus on the optimization of this two-stage process.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Morpholine Ring Formation A 3,5-Dimethoxyacetophenone B 2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one A->B α-Bromination C 2-Amino-1-(3,5-dimethoxyphenyl)ethanol (Key Intermediate) B->C Amination & Reduction D N-(2-hydroxy-2-(3,5-dimethoxyphenyl)ethyl)-2-chloroacetamide C->D N-Chloroacetylation E 2-(3,5-Dimethoxyphenyl)morpholine (Final Product) D->E Reductive Cyclization

Caption: Primary synthetic workflow for 2-(3,5-Dimethoxyphenyl)morpholine.

Section 2: Troubleshooting the Synthesis

This section addresses specific issues researchers may encounter during the synthesis in a question-and-answer format.

FAQ 1: My yield for the N-chloroacetylation of the amino alcohol is low and the reaction is not clean. What are the critical parameters to optimize?

Answer: The N-acylation of 2-amino-1-(3,5-dimethoxyphenyl)ethanol with chloroacetyl chloride is a crucial step that forms the backbone of the morpholine ring.[3] Low yields often stem from improper pH control, side reactions, or substrate degradation.

Core Problem: The primary amine is a good nucleophile, but the reaction generates HCl, which protonates the starting material, rendering it unreactive. An appropriate base is essential to neutralize the acid and maintain the reaction rate.

Troubleshooting Matrix: N-Chloroacetylation

Potential CauseScientific ExplanationRecommended Solution
Inadequate Base If the generated HCl is not neutralized, it forms the ammonium salt of the starting material, which is not nucleophilic. A base that is too strong can promote unwanted side reactions with the chloroacetyl chloride.Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a biphasic system (e.g., DCM/water) or a non-nucleophilic organic base like triethylamine (Et₃N) in an anhydrous solvent.[3][4]
Incorrect Solvent The solvent must dissolve the starting materials and be inert to the highly reactive chloroacetyl chloride.Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. For a greener approach, using a phosphate buffer system (pH 7.4) has been shown to be highly effective for N-acylations.[3]
Poor Temperature Control The reaction is exothermic. Adding the chloroacetyl chloride too quickly can cause a temperature spike, leading to the formation of di-acylated byproducts or other decomposition products.Maintain the reaction temperature at 0 °C during the dropwise addition of chloroacetyl chloride.[4] Allow the reaction to slowly warm to room temperature to ensure completion.
Hydrolysis of Acyl Chloride Chloroacetyl chloride is highly sensitive to moisture and will rapidly hydrolyze to chloroacetic acid, which will not acylate the amine.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

Experimental Protocol: Optimized N-Chloroacetylation

  • Dissolve 2-amino-1-(3,5-dimethoxyphenyl)ethanol (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in an oven-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the stirring solution to 0 °C using an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 equiv.) in anhydrous DCM dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-2-(3,5-dimethoxyphenyl)ethyl)-2-chloroacetamide.[5] This product is often used in the next step without further purification.

FAQ 2: The final reductive cyclization step to form the morpholine ring is failing or giving a complex mixture of products. How can I improve this?

Answer: This transformation involves two distinct chemical events: the reduction of the amide carbonyl and the intramolecular cyclization (a Williamson ether synthesis) to form the morpholine ring. The success of this step is highly dependent on the choice of reducing agent and the base used for cyclization.

G cluster_0 Troubleshooting Logic cluster_1 Amide Reduction Issues cluster_2 Cyclization Issues Start Low Yield in Cyclization CheckReduction Is the amide fully reduced? Start->CheckReduction CheckCyclization Is the cyclization step failing? CheckReduction->CheckCyclization Yes WeakReagent Weak Reducing Agent CheckReduction->WeakReagent No WeakBase Insufficiently Strong Base CheckCyclization->WeakBase Stoichiometry Incorrect Stoichiometry Temp Temperature Too Low

Caption: Troubleshooting logic for the reductive cyclization step.

Causality & Solutions:

  • Amide Reduction: Amides are significantly less reactive than ketones or esters and require a powerful reducing agent.

    • Problem: Incomplete reduction.

    • Cause: Using a mild reducing agent like sodium borohydride (NaBH₄) will not be effective.

    • Solution: A strong hydride donor is required. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice as it selectively reduces amides over many other functional groups. Lithium aluminum hydride (LiAlH₄) is also highly effective but is less selective and requires more stringent safety precautions.

  • Intramolecular Cyclization: Once the amide is reduced to the secondary amine, the molecule contains both the nucleophile (amine) and the electrophile (primary chloride) needed for ring formation. However, the hydroxyl group must first be deprotonated to form a potent alkoxide nucleophile for the intramolecular Sₙ2 reaction that closes the ring.

    • Problem: No cyclization occurs, and the open-chain amino alcohol is isolated.

    • Cause: The base used is not strong enough to deprotonate the secondary alcohol. Triethylamine or carbonates are generally insufficient.

    • Solution: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous polar aprotic solvent like THF or DMF is the standard choice.[6][7] The reaction often requires heating to overcome the activation energy for the ring-closing Sₙ2 reaction.

Experimental Protocol: Optimized Reductive Cyclization

  • Reduction: To a stirred solution of the crude N-(2-hydroxy-2-(3,5-dimethoxyphenyl)ethyl)-2-chloroacetamide (1.0 equiv.) in anhydrous THF, add BH₃·THF (1.0 M in THF, 3.0-4.0 equiv.) dropwise at 0 °C under a nitrogen atmosphere.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by 1M HCl. Stir for 30 minutes.

  • Make the solution basic (pH > 12) with aqueous NaOH and extract with ethyl acetate. Dry the organic layers over Na₂SO₄, filter, and concentrate. The crude product is the intermediate chloroethylamine derivative.

  • Cyclization: Dissolve the crude intermediate in anhydrous THF. Add potassium tert-butoxide (t-BuOK, 1.5 equiv.) portion-wise at room temperature.

  • Heat the mixture to reflux for 6-12 hours, monitoring by TLC or LC-MS for the formation of the final product.

  • After cooling, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 2-(3,5-Dimethoxyphenyl)morpholine.

FAQ 3: Are there more modern, efficient alternatives to the chloroacetyl chloride route?

Answer: Yes. A highly efficient, one or two-step protocol using ethylene sulfate has emerged as a superior alternative for converting 1,2-amino alcohols to morpholines.[8][9] This method is redox-neutral, avoiding the use of harsh hydride reducing agents, and often proceeds in high yield.

Mechanism Overview: The 1,2-amino alcohol reacts with ethylene sulfate in an Sₙ2 reaction to form a zwitterionic intermediate. This intermediate can often be isolated. Subsequent addition of a strong base, like potassium tert-butoxide (t-BuOK), induces cyclization to the morpholine product.[8][9]

Advantages:

  • Atom Economy: More efficient than the multi-step chloroacetylation route.

  • Safety: Avoids the use of highly reactive and corrosive chloroacetyl chloride and pyrophoric hydrides.

  • Selectivity: Shows excellent selectivity for monoalkylation of primary amines.[9]

Potential Issue: The reaction of the primary amine with ethylene sulfate can be slow for sterically hindered or electron-deficient amino alcohols. Gentle heating may be required.

Section 3: Purification and Characterization

Question: My final product appears to be a viscous oil and is difficult to purify. What are the best methods?

Answer: 2-(3,5-Dimethoxyphenyl)morpholine, like many morpholine derivatives, is a relatively polar and basic compound, which can make purification challenging.

  • Column Chromatography: This is the most common method. Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity is recommended. Adding a small amount of triethylamine (0.5-1%) to the eluent can help prevent the basic product from tailing on the acidic silica gel.

  • Crystallization as a Salt: If the free base is an oil, it can often be purified by converting it to a crystalline salt (e.g., hydrochloride or propionate).[10][11] Dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or propionic acid. The resulting salt will often precipitate and can be collected by filtration, then washed with cold solvent to remove impurities. The free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.[10]

Characterization:

  • ¹H and ¹³C NMR: Will confirm the structure, showing characteristic peaks for the dimethoxy-substituted aromatic ring and the morpholine ring protons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show the absence of the amide carbonyl and hydroxyl group from the intermediate and the presence of C-O-C ether stretches.

References

  • BenchChem. (2025).
  • PubMed. (2020).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • ACS Publications. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Google P
  • Master Organic Chemistry. (2017).
  • ResearchGate. (n.d.). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2019). Recent progress in the synthesis of morpholines.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for preparing 2,5-dimethoxy phenylethylamine.
  • National Institutes of Health. (n.d.). 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide.
  • PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • Taylor & Francis Online. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants.
  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
  • MOLBASE. (n.d.). N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,5-dimethoxyphenyl)acetamide.
  • BenchChem. (2025).
  • Googleapis.com. (n.d.).
  • Okayama University Scientific Achievement Repository. (2005). Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals.

Sources

Optimization

"improving yield and purity of 2-(3,5-Dimethoxyphenyl)morpholine"

Technical Support Center: 2-(3,5-Dimethoxyphenyl)morpholine From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 2-(3,5-Dimethoxyphenyl)morpholin...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3,5-Dimethoxyphenyl)morpholine

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-(3,5-Dimethoxyphenyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The morpholine moiety is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties.[1] However, achieving high yield and purity can present challenges. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate common experimental hurdles and optimize your outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 2-(3,5-Dimethoxyphenyl)morpholine and what are the critical steps?

A common and reliable method for synthesizing 2-substituted morpholines involves a multi-step sequence starting from a substituted phenacyl bromide and an amino alcohol. For 2-(3,5-Dimethoxyphenyl)morpholine, the process typically begins with the N-alkylation of ethanolamine with 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one. This is followed by the reduction of the resulting ketoamine intermediate and subsequent acid-catalyzed intramolecular cyclization (dehydration) to form the morpholine ring.[2]

The critical steps that directly influence yield and purity are:

  • Ketoamine Formation: Controlling the stoichiometry to prevent dialkylation of the ethanolamine.

  • Ketone Reduction: Choosing a selective reducing agent (e.g., NaBH₄) that does not affect the aromatic methoxy groups.

  • Cyclization: Ensuring complete dehydration with a strong acid catalyst while managing temperature to prevent byproduct formation.[3]

Q2: I am seeing a significant amount of an unknown impurity in my crude product by TLC and LC-MS. What is the likely culprit?

The most probable impurity is the uncyclized intermediate, N-(2-hydroxyethyl)-2-(3,5-dimethoxyphenyl)-2-hydroxyethan-1-amine. This occurs when the final acid-catalyzed dehydration step is incomplete. This intermediate is highly polar and may appear as a streak or a spot with a lower Rf value than the product on a normal-phase TLC plate. Its mass spectrum would show a molecular ion corresponding to the addition of a water molecule (M+18) to the expected product mass. Other potential impurities include starting materials or byproducts from the reduction step.

Q3: My final product is a thick, non-crystalline oil that is difficult to handle and purify. Is this normal, and how can I obtain a solid?

While many morpholine derivatives can exist as oils or low-melting solids, obtaining a solid product is often desirable for purification and handling. If your freebase product is an oil, you can attempt to form a salt, such as a hydrochloride or oxalate salt.[2] This is achieved by dissolving the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a stoichiometric amount of the corresponding acid (e.g., HCl in ether, oxalic acid in ethanol). The resulting salt often precipitates as a stable, crystalline solid that is easier to filter, dry, and weigh.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific experimental problems in a detailed Q&A format, providing insights into the underlying chemistry and actionable solutions.

Problem 1: Low Yield of Crude Product (<50%)

Q: My overall reaction yield is consistently low, even though my starting materials are consumed. What are the potential causes and how can I improve it?

A: Low yield in this synthesis is a common issue that can often be traced back to one of three areas: the initial N-alkylation, the reduction, or the final cyclization/work-up.

Potential Causes & Solutions:

  • Incomplete Cyclization: The dehydration step is an equilibrium process. Insufficient acid catalyst or inadequate water removal can leave a significant amount of the uncyclized amino alcohol intermediate in your crude product.

    • Solution: Increase the concentration or strength of the acid catalyst (e.g., from 30% H₂SO₄ to 70%).[2] If using a Dean-Stark apparatus with a solvent like toluene, ensure the reaction is refluxed for a sufficient duration (e.g., 12-24 hours) to azeotropically remove all water formed during the reaction.[4]

  • Side Reactions During Alkylation: The primary amine of ethanolamine can react twice with the bromoacetophenone, leading to a dialkylated byproduct and reducing the amount of desired intermediate.

    • Solution: Use a slight excess of ethanolamine (e.g., 1.2-1.5 equivalents) and add the 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one slowly at a reduced temperature (0-5 °C) to favor mono-alkylation.

  • Product Loss During Work-up: 2-(3,5-Dimethoxyphenyl)morpholine, as a secondary amine, has some water solubility, especially under acidic conditions where it is protonated. Significant product can be lost in the aqueous layers during extraction.

    • Solution: After making the aqueous layer strongly basic (pH > 12) with NaOH or K₂CO₃, perform multiple extractions (at least 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate.[5] Saturation of the aqueous layer with NaCl can further decrease the solubility of the product and improve extraction efficiency.

ParameterStandard ConditionOptimized ConditionRationale for Change
Cyclization Catalyst 30% H₂SO₄ (aq.)70% H₂SO₄ (aq.) or TsOH in TolueneStronger acid or azeotropic water removal drives the dehydration equilibrium toward the product.[2][4]
Alkylation Stoichiometry 1:1 (Ethanolamine:Bromoketone)1.2:1 (Ethanolamine:Bromoketone)Excess amine minimizes the formation of the dialkylated byproduct.
Work-up pH pH 9-10pH > 12Ensures the morpholine is in its freebase form, minimizing solubility in the aqueous phase.
Number of Extractions 24Recovers product that may remain in the aqueous layer due to its polarity.
Problem 2: Persistent Impurities After Column Chromatography

Q: I've purified my product by silica gel chromatography, but NMR analysis still shows impurities. The main contaminant seems to have a similar Rf value to my product. What could it be and how do I remove it?

A: Co-elution is a frequent challenge when impurities have similar polarity to the target compound. In this synthesis, the most likely co-eluting species are diastereomers or regioisomers if applicable, or certain byproducts from the starting materials.

Potential Causes & Solutions:

  • Presence of Diastereomers: If any step in your synthesis is not perfectly stereocontrolled, you may form diastereomers which can be notoriously difficult to separate on standard silica gel.

    • Solution: First, confirm the presence of diastereomers using chiral chromatography (HPLC or GC).[6] If confirmed, you may need to switch to a different stationary phase (e.g., alumina) or use a more sophisticated separation technique like preparative HPLC with a chiral column.

  • Unreacted Aryl Ketone: If the initial bromination of 3,5-dimethoxyacetophenone was incomplete, you could have unreacted ketone starting material carrying through the synthesis. It has a polarity that can be similar to the morpholine product.

    • Solution: Ensure the purity of your 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one before starting. If the impurity is already in your final product, a chemical quench may be effective. Reagents like Girard's reagent T can selectively react with ketones to form water-soluble hydrazones that can be removed by an aqueous wash.

  • Improper Column Chromatography Technique: An overloaded column or an inappropriate solvent system can lead to poor separation.

    • Solution: Refine your chromatography. Use a lower-polarity solvent system (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) to maximize the separation between your product and less polar impurities. Ensure the column is properly packed and that you do not load more than 1-2% of the silica gel mass with your crude product.

G Troubleshooting Impurities Problem Persistent Impurity After Chromatography Cause1 Co-eluting Impurity Problem->Cause1 Cause2 Poor Separation Technique Problem->Cause2 ImpurityID1 Diastereomers Cause1->ImpurityID1 ImpurityID2 Unreacted Starting Material (Ketone) Cause1->ImpurityID2 Solution3 Optimize Solvent System (Gradient Elution) Cause2->Solution3 Solution4 Reduce Column Loading Cause2->Solution4 Solution1 Chiral HPLC or Alternative Stationary Phase ImpurityID1->Solution1 Solution2 Purity Check of Reagents or Chemical Quench ImpurityID2->Solution2

Caption: Troubleshooting flow for addressing persistent impurities.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. As a Senior Application Scientist, I advise that you treat these as a baseline and optimize based on your specific laboratory conditions and analytical results.

Protocol 1: Synthesis of 2-(3,5-Dimethoxyphenyl)morpholine

G SM Starting Materials (Bromoacetophenone, Ethanolamine) Step1 Step 1: N-Alkylation & Ketone Reduction SM->Step1 Intermediate Crude Amino Alcohol Intermediate Step1->Intermediate Step2 Step 2: Acid-Catalyzed Cyclization Intermediate->Step2 Workup Work-up (Basification, Extraction) Step2->Workup Crude Crude Product (Oil) Workup->Crude Purify Purification (Chromatography) Crude->Purify Final Pure Product Purify->Final

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Procedure:

  • Step 1A (N-Alkylation): To a stirred solution of ethanolamine (1.2 equiv.) in acetonitrile at 0 °C, add K₂CO₃ (2.5 equiv.). Slowly add a solution of 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one (1.0 equiv.) in acetonitrile. Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC until the bromoketone is consumed.

  • Step 1B (Reduction): Filter the reaction mixture to remove inorganic salts. Cool the filtrate to 0 °C and add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise. Stir for 2 hours at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours.

  • Step 1C (Quench): Carefully quench the reaction by the slow addition of water, followed by 1M HCl until the pH is ~7. Remove the organic solvent under reduced pressure.

  • Step 2 (Cyclization): To the aqueous residue from the previous step, add concentrated sulfuric acid (70% w/w) until the solution is strongly acidic. Heat the mixture to 120 °C and maintain for 6 hours.[2][3]

  • Work-up: Cool the reaction mixture to room temperature and pour it onto ice. Slowly basify with a cold 50% NaOH solution until the pH is >12, keeping the mixture cool in an ice bath.

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Protocol 2: Purification by Silica Gel Chromatography
  • Preparation: Dissolve the crude oil in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate to dryness to create a dry-loaded sample.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate (9:1) slurry.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Elute the column with a gradient solvent system, starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity to hexane/ethyl acetate (1:1).

  • Fraction Collection: Collect fractions and monitor by TLC (using 3:1 hexane/ethyl acetate with a KMnO₄ stain for visualization).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3,5-Dimethoxyphenyl)morpholine.

Analytical Characterization

To ensure the purity and structural integrity of your final product, a combination of analytical techniques is recommended.

TechniquePurposeExpected Observations for 2-(3,5-Dimethoxyphenyl)morpholine
TLC Reaction monitoring and purity assessmentSingle spot, Rf ≈ 0.4 (Hexane:EtOAc 3:1)
GC-MS Purity assessment and impurity identificationA single major peak with the correct molecular ion mass.[7]
¹H NMR Structural confirmationSignals corresponding to aromatic protons (dimethoxy pattern), morpholine ring protons, and methoxy singlets.
¹³C NMR Structural confirmationSignals for all unique carbon atoms, including aromatic, morpholine, and methoxy carbons.
LC-MS High-resolution purity and mass confirmationA single major peak in the chromatogram with the exact mass of the protonated molecule [M+H]⁺.[7]

References

  • Štefane, B., & Požgan, F. (2014). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Catalysis, 4(9), 3155–3159. This source was not directly cited but provides context on modern morpholine synthesis.
  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589–1592. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]

  • Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140–150. This source was not directly cited but provides context on modern morpholine synthesis.
  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787–816. [Link]

  • Eide, M. (2003). Morpholine (OSHA Method PV2123). Occupational Safety and Health Administration. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Reich, S. H., et al. (2001). Chemical synthesis of morpholine derivatives.
  • Toman, J., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 27(19), 6663. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. (2020).
  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • Moss, P. H. (1964). Process for the preparation of morpholines.
  • Szabo, L., et al. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(10), 5022–5034. This source was not directly cited but provides context on modern morpholine synthesis.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Zeile, K., & Heidenbluth, K. (1959). Process for the production of substituted morpholines.
  • Sousa, C., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. [Link]

  • Kumar, V., & Singh, R. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(3), 311-316. [Link]

  • Lesesne, S. D. (1957). Recovery of morpholine from aqueous solutions thereof.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(3,5-Dimethoxyphenyl)morpholine

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and related 2-aryl-morpholine compounds. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to ensure the successful and efficient synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of my desired 2-(3,5-Dimethoxyphenyl)morpholine. What are the likely causes?

A low yield can stem from several factors. The most common culprits are incomplete reaction, degradation of starting materials, or the formation of difficult-to-separate byproducts. Key areas to investigate include:

  • Reaction Conditions: Ensure your temperature, reaction time, and solvent are optimal for the specific synthetic route you are employing.

  • Reagent Quality: Verify the purity of your starting materials, particularly the 3,5-dimethoxyphenacyl bromide (or related electrophile) and ethanolamine, as impurities can lead to unwanted side reactions.

  • Stoichiometry: The molar ratio of your reactants is critical. For instance, an insufficient excess of ethanolamine can lead to the formation of N,N-dialkylated byproducts.[1][2][3]

  • Work-up and Purification: Product loss during extraction and chromatography is a common issue. Ensure your work-up procedure is optimized to minimize such losses.

Q2: My mass spectrometry data shows a significant peak with the same mass as my product, but my NMR is complex. What could this be?

This is a classic sign of the formation of an isomer. In the synthesis of 2-aryl-morpholines from an amino alcohol and an electrophile, the most common isomeric byproduct is the O-alkylated product. Instead of the desired N-alkylation to form the morpholine ring, the hydroxyl group of ethanolamine can act as a nucleophile, leading to the formation of a linear ether. Both the desired N-alkylated product and the O-alkylated byproduct will have the same molecular weight. Careful analysis of your 1H and 13C NMR spectra is required to distinguish between these isomers.

Q3: I am observing the formation of higher molecular weight species in my reaction mixture. What could be the cause?

The formation of higher molecular weight byproducts often points to dimerization or polymerization. When using ethanolamine, intermolecular reactions can occur, leading to the formation of piperazine derivatives or linear oligomers.[4] This is particularly prevalent if the intramolecular cyclization to form the morpholine ring is slow.

Troubleshooting Guides

Issue 1: Formation of N,N-Dialkylated Byproduct

The desired 2-(3,5-Dimethoxyphenyl)morpholine, once formed, can act as a nucleophile and react with another molecule of the electrophilic starting material (e.g., 3,5-dimethoxyphenacyl bromide). This "runaway reaction" leads to the formation of a quaternary ammonium salt or a tertiary amine, reducing the yield of your target secondary amine.[5]

Mitigation Strategies:

StrategyRationale
Increase Excess of Ethanolamine A significant excess (5-10 equivalents) of ethanolamine statistically favors the reaction of the electrophile with the primary amine over the secondary amine product.[1][2][6]
Slow Addition of Electrophile Adding the electrophile dropwise or via a syringe pump maintains a low concentration, minimizing the chance of the product reacting with it.[6]
Lower Reaction Temperature Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.

Experimental Protocol: Minimizing N,N-Dialkylation

  • In a round-bottom flask, dissolve ethanolamine (10 equivalents) in a suitable solvent (e.g., acetonitrile or isopropanol).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 2-(bromoacetyl)-1,3-dimethoxybenzene (1 equivalent) in the same solvent.

  • Add the electrophile solution dropwise to the cooled ethanolamine solution over 1-2 hours with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

Issue 2: Formation of the O-Alkylated Isomer

Ethanolamine is an ambident nucleophile, possessing both a nucleophilic nitrogen and a nucleophilic oxygen. The competition between N-alkylation and O-alkylation is a common hurdle in morpholine synthesis.

Controlling Regioselectivity:

FactorCondition Favoring N-AlkylationRationale
Solvent Aprotic polar solvents (e.g., DMF, acetonitrile)These solvents solvate the cation of the base, leaving the anion more "naked" and reactive. They also do not hydrogen bond with the amine, preserving its nucleophilicity.
Base Weak, non-nucleophilic bases (e.g., K₂CO₃, NaHCO₃)Stronger bases (e.g., NaH, alkoxides) can deprotonate the hydroxyl group, increasing its nucleophilicity and favoring O-alkylation.
Temperature Lower temperatures (0 °C to room temperature)N-alkylation generally has a lower activation energy than O-alkylation.
Counter-ion Larger, softer cations (e.g., Cs⁺)Cesium hydroxide has been shown to promote selective mono-N-alkylation.[7]

Experimental Protocol: Favoring N-Alkylation

  • To a stirred suspension of potassium carbonate (3 equivalents) in acetonitrile, add ethanolamine (5 equivalents).

  • Add a solution of 2-(bromoacetyl)-1,3-dimethoxybenzene (1 equivalent) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring for the disappearance of the starting material.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

Reaction and Side Reaction Pathways

Synthesis and Side Reactions SM1 3,5-Dimethoxyphenacyl Bromide Product 2-(3,5-Dimethoxyphenyl)morpholine (Desired Product) SM1->Product N-Alkylation (Desired) O_Alkylated O-Alkylated Isomer SM1->O_Alkylated O-Alkylation (Side Reaction) Di_Alkylated N,N-Dialkylated Byproduct SM1->Di_Alkylated Second Alkylation (Side Reaction) SM2 Ethanolamine SM2->Product N-Alkylation (Desired) SM2->O_Alkylated O-Alkylation (Side Reaction) Product->Di_Alkylated Second Alkylation (Side Reaction) Troubleshooting Workflow Start Low Yield or Impure Product Check_Isomers Mass Spec shows correct mass, but NMR is complex? Start->Check_Isomers Check_Dialkylation Higher MW byproducts observed? Check_Isomers->Check_Dialkylation No O_Alkylation_Issue O-Alkylation is likely. See Troubleshooting Guide 2. Check_Isomers->O_Alkylation_Issue Yes Dialkylation_Issue N,N-Dialkylation is likely. See Troubleshooting Guide 1. Check_Dialkylation->Dialkylation_Issue Yes General_Optimization Review general reaction conditions: - Reagent purity - Temperature - Reaction time Check_Dialkylation->General_Optimization No

Caption: A logical workflow for troubleshooting common issues.

References

Sources

Optimization

"resolving poor solubility of 2-(3,5-Dimethoxyphenyl)morpholine in assays"

Introduction Welcome to the technical support guide for 2-(3,5-Dimethoxyphenyl)morpholine. This compound is a valuable research tool, but its physicochemical properties—specifically its low aqueous solubility—can present...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(3,5-Dimethoxyphenyl)morpholine. This compound is a valuable research tool, but its physicochemical properties—specifically its low aqueous solubility—can present significant challenges during assay development and execution. Like many promising small molecules, it can be classified as a 'grease-ball' type molecule, where high lipophilicity hinders dissolution in the aqueous buffers required for most biological assays.[1] This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions (FAQs) to help you overcome these solubility hurdles and ensure the generation of accurate, reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-(3,5-Dimethoxyphenyl)morpholine precipitate when I add it to my aqueous assay buffer?

A1: This is the most common issue and occurs when the compound's concentration exceeds its solubility limit in the final assay buffer. The compound is likely dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO) for the stock solution, but when this stock is diluted into an aqueous buffer, the percentage of the organic solvent drops dramatically.[2] The aqueous environment cannot maintain the compound in solution, causing it to precipitate out. This is a classic problem for poorly soluble drugs, which are often categorized as BCS Class II or IV compounds.[3]

Q2: I dissolved the compound in 100% DMSO and it looks clear. Is this sufficient?

A2: A clear DMSO stock solution is a necessary first step, but it does not guarantee solubility in the final aqueous assay medium.[4] DMSO is an excellent solvent for many organic molecules, but its ability to keep a compound dissolved diminishes significantly upon dilution into water-based systems.[2] Precipitation upon dilution is a strong indicator that the aqueous solubility has been exceeded.[5]

Q3: Can I just increase the final DMSO concentration in my assay to keep the compound dissolved?

A3: While increasing the final DMSO concentration can improve solubility, it must be approached with caution. Most cell-based assays are sensitive to DMSO, and concentrations above 0.5-1% can lead to cytotoxicity or off-target effects, confounding your results. Biochemical assays might tolerate higher concentrations (e.g., up to 5-10%), but this must be validated by running a solvent tolerance control to ensure the enzyme or protein interaction is not affected.[2]

Q4: Is heating the solution a good way to improve solubility?

A4: Gentle warming (e.g., to 37°C) can help dissolve the compound initially in the stock solvent or temporarily in a diluted solution.[2] However, this often creates a supersaturated solution. Upon cooling to room temperature or the assay incubation temperature, the compound is likely to precipitate out, leading to inconsistent results. This method should be used with caution and validated by visual inspection over time.

Troubleshooting Guides & Advanced Strategies

Problem 1: Compound Crashes Out of Solution During Working Solution Preparation

You've successfully made a 10 mM stock in DMSO, but upon diluting it into Phosphate-Buffered Saline (PBS) for your working solution, the mixture immediately turns cloudy.

Root Cause Analysis: The rapid shift from a 100% organic environment to a >99% aqueous one causes the compound to exceed its thermodynamic solubility limit.

Solutions:

  • Optimize the Co-Solvent System: Instead of diluting directly into a pure aqueous buffer, use a buffer containing a co-solvent.[6] Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable for lipophilic compounds.[][8]

  • pH Adjustment: The morpholine group in the compound is a base, meaning its conjugate acid can be formed.[9][10] The solubility of compounds with amine groups can be highly dependent on pH.[11][12] Lowering the pH of the buffer will protonate the morpholine nitrogen, creating a more soluble salt form.

Recommended Co-Solvents and Formulation Additives
AdditiveStarting Conc. (Final Assay)Mechanism of ActionKey Considerations & Potential Issues
DMSO 0.1% - 1.0%Reduces solvent polarity.[13]Potential for cytotoxicity or assay interference above 1%.[2]
PEG 400 1% - 5%Acts as a co-solvent, increases wetting.[8]Can increase viscosity; check for assay interference.
Ethanol 1% - 5%Co-solvent that reduces water's self-association.[]More volatile than other solvents; potential for cytotoxicity.
Cyclodextrins 0.5% - 2% (e.g., HP-β-CD)Forms inclusion complexes, shielding the hydrophobic drug.[14]Can be expensive; may have its own biological effects.
Surfactants 0.01% - 0.1% (e.g., Tween-20)Forms micelles that encapsulate the compound.[15]Can denature proteins or disrupt cell membranes.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol outlines the standard procedure for creating a primary stock solution, which is the foundation for all subsequent dilutions.[16]

Materials:

  • 2-(3,5-Dimethoxyphenyl)morpholine (solid powder)

  • Anhydrous DMSO

  • Analytical balance

  • Class A volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed to make a desired stock concentration (e.g., 10 mM or 20 mM). Use an online calculator or the formula: Mass (g) = Concentration (mol/L) * Volume (L) * Molecular Weight (g/mol).[17]

  • Weighing: Accurately weigh the calculated amount of the compound.[18]

  • Dissolution: Add the weighed compound to the volumetric flask. Add approximately 70-80% of the final volume of DMSO.

  • Solubilization: Cap the flask and vortex vigorously. If needed, place the solution in a bath sonicator for 5-10 minutes or warm gently to 37°C to aid dissolution.[5]

  • Final Volume: Once the compound is fully dissolved and the solution is clear, add DMSO to the calibration mark on the volumetric flask.[18]

  • Mixing & Storage: Invert the capped flask 15-20 times to ensure homogeneity.[18] Aliquot into single-use, light-blocking vials to avoid freeze-thaw cycles and store at -20°C or -80°C.[18]

Protocol 2: Step-Wise Dilution Strategy to Avoid Precipitation

This method is designed to gradually lower the solvent polarity, preventing the compound from crashing out of solution.[19]

Objective: To prepare a 10 µM working solution in PBS with a final DMSO concentration of 0.1%.

Workflow Diagram:

G stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Create 200 µM Intermediate in 50% DMSO / 50% PBS stock->intermediate Dilute 1:50 (2 µL stock + 98 µL of 50/50 mix) working 3. Prepare 10 µM Final Solution in PBS (0.1% final DMSO) intermediate->working Dilute 1:20 (5 µL intermediate + 95 µL PBS) qc 4. Quality Control: Visually inspect for clarity. Let stand for 30 min. working->qc

Caption: Workflow for preparing a working solution using a step-wise dilution.

Procedure:

  • Prepare 50/50 Solvent: Mix equal volumes of DMSO and your final aqueous buffer (e.g., PBS) to create a 50% DMSO/50% PBS solution.

  • Intermediate Dilution: Prepare an intermediate dilution of your compound in this 50/50 solvent. This provides a less drastic polarity change from the 100% DMSO stock.

  • Final Dilution: Perform the final dilution of the intermediate solution into the 100% aqueous buffer. The gradual change in solvent environment helps maintain solubility.

  • Quality Control: After the final dilution, visually inspect the solution for any signs of cloudiness or precipitate. Let the solution sit at the intended assay temperature for at least 30 minutes to check for delayed precipitation.

Troubleshooting Decision Tree

If you encounter solubility issues, follow this decision tree to identify a viable solution path.

G start Compound precipitates in aqueous assay buffer? inc_dmso Can assay tolerate >0.5% DMSO? start->inc_dmso Yes inc_dmso_yes Increase final DMSO (e.g., to 1%) and re-test. inc_dmso->inc_dmso_yes Yes inc_dmso_no Keep DMSO ≤0.5%. inc_dmso->inc_dmso_no No ph_mod Is your buffer pH > 7? Can it be lowered? inc_dmso_no->ph_mod ph_mod_yes Test solubility in a buffer at lower pH (e.g., pH 6.0-6.5). ph_mod->ph_mod_yes Yes ph_mod_no pH modification not feasible. ph_mod->ph_mod_no No cosolvent Try adding a co-solvent to the assay buffer. ph_mod_no->cosolvent peg Start with 1-5% PEG 400. Validate assay compatibility. cosolvent->peg advanced Consider advanced formulation strategies. peg->advanced If precipitation persists cyclo Use HP-β-Cyclodextrin to form inclusion complex. advanced->cyclo

Caption: Decision tree for troubleshooting poor compound solubility.

References

  • MDPI.

  • PMC - NIH.

  • World Pharma Today.

  • Hilaris Publisher.

  • ResearchGate.

  • Creative Chemistry.

  • Slideshare.

  • Chemreport.

  • LinkedIn.

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  • Shandong IRO Chelating Chemical Co., Ltd.

  • ChemGulf.

  • atamankimya.com.

  • Ataman Kimya.

  • PhytoTech Labs.

  • Ascendia Pharmaceutical Solutions.

  • bepls.

  • G-Biosciences.

  • International Journal of Medical Science and Dental Research.

  • PubChem.

  • Royal Society of Chemistry.

  • Sciencemadness Wiki.

  • PMC.

  • International Journal of Pharmaceutical Sciences Review and Research.

  • Particle Sciences.

  • Springer.

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  • Bitesize Bio.

  • MolCore.

  • Benchchem.

  • Wikipedia.

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  • ResearchGate.

  • Ziath.

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  • ResearchGate.

  • Shanghai Chemex.

  • PubChem - NIH.

Sources

Troubleshooting

Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Morpholine-Containing Compounds in Vitro

Introduction: Welcome to the technical support center for researchers working with novel morpholine-containing compounds. This guide uses 2-(3,5-Dimethoxyphenyl)morpholine , designated here as MC-DMP , as a representativ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers working with novel morpholine-containing compounds. This guide uses 2-(3,5-Dimethoxyphenyl)morpholine , designated here as MC-DMP , as a representative example to walk you through the critical process of identifying, characterizing, and addressing off-target effects in your in vitro experiments. The morpholine scaffold is a cornerstone in medicinal chemistry, lauded for its favorable physicochemical properties and its presence in a wide range of bioactive molecules.[1][2][3] However, this versatility necessitates a thorough investigation of a compound's selectivity to ensure the observed biological effects are truly due to its intended mechanism of action.[4]

This resource is designed to be a practical, field-proven guide for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with novel morpholine derivatives like MC-DMP.

Q1: We've synthesized 2-(3,5-Dimethoxyphenyl)morpholine (MC-DMP) as a putative inhibitor for Kinase X. Where do we even begin to look for off-target effects?

A1: An excellent and critical first step. Off-target effects, the unintended interactions of a compound with biomolecules other than its primary target, are a significant cause of misleading experimental data and potential toxicity.[4] For a novel compound like MC-DMP, a tiered approach is recommended:

  • Computational (in silico) Prediction: Before initiating wet-lab experiments, leverage computational tools. Methods like ligand-based similarity searches (comparing MC-DMP to known promiscuous compounds) and structure-based docking against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels) can provide a predictive roadmap of potential off-target liabilities.[5][6][7] This can help prioritize your experimental resources.

  • Broad Panel Screening: The most direct experimental approach is to screen MC-DMP against a large panel of kinases. Several commercial services offer comprehensive kinase profiling panels that can assess the inhibitory activity of your compound against hundreds of different kinases at a single concentration.[8][9] This provides a broad, unbiased view of your compound's selectivity.

  • Literature Review of the Scaffold: While MC-DMP itself may be novel, the morpholine scaffold is well-documented.[1][10][11] Reviewing literature on compounds with similar core structures can provide clues to potential off-target families. For instance, certain substitutions on the morpholine ring have been associated with activity at monoamine oxidases (MAOs) or acetylcholinesterase (AChE).[11]

Q2: Our cell-based assays are showing a much higher IC50 value for MC-DMP than our biochemical assays. What could be causing this discrepancy?

A2: This is a common and important observation that highlights the difference between an isolated enzymatic system and a complex cellular environment. Several factors could be at play:

  • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration available to engage the target.[12]

  • Efflux Pumps: The cells may actively be pumping your compound out via efflux transporters (e.g., P-glycoprotein), reducing its effective intracellular concentration.

  • Plasma Protein Binding: In cell culture media containing serum, your compound may bind to proteins like albumin, reducing the free fraction available to enter the cells and interact with the target.

  • Metabolism: The cells may be metabolizing MC-DMP into a less active or inactive form.

  • High Cellular ATP Concentrations: For ATP-competitive kinase inhibitors, the high concentration of ATP within the cell (millimolar range) will compete with the inhibitor for binding to the kinase, often resulting in a rightward shift of the IC50 value compared to biochemical assays where ATP concentrations are typically at or below the Km.[13]

Q3: We're observing paradoxical activation of a downstream signaling pathway at low concentrations of MC-DMP, while higher concentrations are inhibitory. Is this just an artifact?

A3: Not necessarily. This phenomenon, known as a biphasic dose-response or paradoxical activation, can be a real and mechanistically informative result.[14] It often points to complex off-target effects or network-level feedback loops. One possible explanation is the inhibition of a negative regulator of the pathway you are observing.[14] For example, if MC-DMP has an off-target inhibitory effect on a phosphatase that normally dampens the signaling of your target kinase's pathway, you might see a net increase in pathway activation at concentrations where this off-target effect is dominant. At higher concentrations, the on-target inhibition may overcome this effect. A full dose-response curve is crucial for identifying such effects.[14]

Q4: How can we confirm that the cellular phenotype we observe is due to the inhibition of our target kinase and not an off-target effect?

A4: This is the cornerstone of target validation. A multi-pronged approach is essential:

  • Rescue Experiments: If possible, overexpress a version of your target kinase that is resistant to MC-DMP (e.g., through a mutation in the binding pocket). If this rescues the cellular phenotype, it provides strong evidence for on-target activity.

  • Knockdown/Knockout Models: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target kinase.[15] The resulting phenotype should mimic the effect of MC-DMP treatment if the compound is acting on-target.

  • Negative Controls: Synthesize a structurally similar but inactive analog of MC-DMP.[12] This compound should not produce the desired phenotype, helping to rule out non-specific effects related to the chemical scaffold.

Part 2: Troubleshooting Guides for In Vitro Assays

This section provides troubleshooting for common issues encountered during the experimental characterization of off-target effects.

Guide 1: Inconsistent Results in Kinase Profiling Assays
Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Uneven distribution of adherent cells- Use an automated cell counter for accurate seeding.- Employ reverse pipetting techniques for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.- If using an absorbance or fluorescence reader, ensure the well-scanning setting is enabled to read a larger area of the well.[16]
Low signal-to-background ratio - Low enzyme activity- Suboptimal reagent concentrations- High background from assay components or compound- Ensure kinase and substrate are used at optimal concentrations.- Optimize ATP concentration (often near the Km for the enzyme in biochemical assays).- Test for compound autofluorescence or interference with the detection method (e.g., luciferase inhibition in luminescence-based assays).[17][18] Run a counter-screen without the primary enzyme to check for direct compound interference.[17]
Unexpectedly high number of "hits" in a broad kinase panel - Compound aggregation at high concentrations- Non-specific chemical reactivity- Assay interference- Test compound solubility in the assay buffer. The formation of aggregates can lead to non-specific inhibition.[19][20]- Include a detergent like Triton X-100 in the assay buffer to disrupt aggregation.- Re-screen hits at a lower concentration and perform full dose-response curves. True inhibitors will show a sigmoidal dose-response.
Guide 2: Artifacts in Cell-Based Assays
Observed Problem Potential Cause(s) Recommended Solution(s)
Significant cytotoxicity observed at or below the on-target IC50 - Potent off-target toxicity- Non-specific cellular stress- Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay.[21]- Characterize the mechanism of cell death (apoptosis vs. necrosis).- Compare cytotoxicity across multiple cell lines to see if it is cell-type specific.- This may indicate a serious off-target liability that needs to be addressed through medicinal chemistry efforts.
Compound autofluorescence interfering with fluorescent readouts - The intrinsic fluorescent properties of the compound- Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths used in your assay.[22]- If significant, consider switching to a different detection modality (e.g., luminescence or absorbance-based assay).- For microscopy-based assays, use a different fluorescent channel or subtract the background fluorescence from the compound-treated wells.
Results are not reproducible over time - Cell line instability (genetic drift, passage number)- Mycoplasma contamination- Reagent variability- Use cells within a defined passage number range for all experiments.[23]- Regularly test for mycoplasma contamination.- Aliquot and store critical reagents to avoid repeated freeze-thaw cycles.

Part 3: Experimental Protocols and Workflows

Workflow for Characterizing Off-Target Effects of MC-DMP

The following workflow provides a systematic approach to identifying and validating the off-target profile of a novel kinase inhibitor.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Data Interpretation In_Silico In Silico Prediction (Docking, Similarity Search) Broad_Panel Broad Kinase Panel Screen (e.g., 400+ kinases @ 1µM) In_Silico->Broad_Panel Prioritize Panels Dose_Response Biochemical IC50 Determination (On-target and top off-targets) Broad_Panel->Dose_Response Identify Hits (% Inhibition > 50%) Cellular_Target Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) Dose_Response->Cellular_Target Cellular_Phenotype Phenotypic Assays (Proliferation, Migration, etc.) Cellular_Target->Cellular_Phenotype Orthogonal_Validation Orthogonal Validation (siRNA/CRISPR, Rescue, etc.) Cellular_Phenotype->Orthogonal_Validation Selectivity_Profile Determine Selectivity Profile (On-target vs. Off-target IC50s) Orthogonal_Validation->Selectivity_Profile SAR Structure-Activity Relationship (SAR) (Guide medicinal chemistry) Selectivity_Profile->SAR

Caption: Workflow for off-target characterization.

Protocol 1: Counter-Screen for Assay Interference

This protocol is designed to identify compounds that interfere with the assay technology itself (e.g., inhibition of luciferase in a luminescent kinase assay).

  • Plate Setup: Prepare a 96-well or 384-well plate.

  • Compound Addition: Add MC-DMP in a dose-response manner to the appropriate wells. Include a positive control for interference (e.g., a known luciferase inhibitor) and a vehicle control (e.g., DMSO).

  • Reagent Addition: Add all assay components except for the primary kinase and its specific substrate.

  • Signal Generation: Add the substrate of the reporter enzyme (e.g., luciferin for luciferase).

  • Read Plate: Read the plate on a luminometer.

  • Analysis: A dose-dependent decrease in signal indicates that MC-DMP is directly inhibiting the reporter enzyme and that your primary screen results may be artifactual.

Part 4: Data Visualization and Interpretation

Table 1: Hypothetical Kinase Selectivity Profile for MC-DMP

This table illustrates how to present selectivity data for a novel compound. The selectivity score is a simple ratio of the off-target IC50 to the on-target IC50. A higher score indicates greater selectivity.

Compound Target Kinase IC50 (nM) Off-Target Kinase 1 IC50 (nM) Off-Target Kinase 2 IC50 (nM) Off-Target Kinase 3 IC50 (nM) Selectivity Score (Off-Target 1 / Target)
MC-DMP 202,000>10,0008,000100
Alternative A 505005,0001,50010
Alternative B 55,000>10,000>10,0001,000

Data are hypothetical and for illustrative purposes only.

Signaling Pathway Diagram: On-Target vs. Off-Target Effects

This diagram illustrates how an off-target effect can lead to an unexpected cellular outcome.

G Compound MC-DMP Target Target Kinase X (Pro-Proliferative) Compound->Target Inhibits (On-Target) OffTarget Off-Target Kinase Y (Negative Regulator of Apoptosis) Compound->OffTarget Inhibits (Off-Target) Proliferation Cell Proliferation Target->Proliferation Promotes Apoptosis Apoptosis Target->Apoptosis Inhibits OffTarget->Apoptosis Inhibits

Caption: On-target vs. off-target pathway effects.

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. (n.d.). Bitesize Bio. Retrieved from [Link]

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega GmbH. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 223–257. [Link]

  • Interference and Artifacts in High-content Screening. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Siramshetty, V. B., & Preobrazhenskaya, E. A. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(12), 5877–5889. [Link]

  • AI/ML-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). International Journal of Molecular Sciences, 24(13), 10803. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(02), 219–238. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (n.d.). Technology Networks. Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2022). ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Big Data, 2, 20. [Link]

  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. (2023). bioRxiv. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. (2022). ACS Applied Bio Materials, 5(11), 5092–5103. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2018). Anticancer Research, 38(12), 6559–6565. [Link]

  • Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. (2023). RSC Chemical Biology, 4(11), 865–870. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2694–2726. [Link]

  • CRISPR approaches to small molecule target identification. (2018). Biochemical Society Transactions, 46(4), 879–888. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96, 103578. [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1994). European Journal of Medicinal Chemistry, 29(7-8), 519–525. [Link]

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Optimization

Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with 2-(3,5-Dimethoxyphenyl)morpholine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers working with 2-(3,5-Dimethoxyphenyl)morpholine and other novel CNS drug candidates. This guide provides in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with 2-(3,5-Dimethoxyphenyl)morpholine and other novel CNS drug candidates. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the assessment and optimization of blood-brain barrier (BBB) penetration.

Section 1: Foundational Knowledge - Understanding the Challenge

This section addresses the fundamental principles governing a compound's ability to cross the BBB, contextualized for 2-(3,5-Dimethoxyphenyl)morpholine.

FAQ: What are the key molecular features of 2-(3,5-Dimethoxyphenyl)morpholine relevant to BBB penetration?

2-(3,5-Dimethoxyphenyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a dimethoxyphenyl group. The morpholine moiety is considered a "privileged structure" in medicinal chemistry for CNS drug development.[1] Its presence can confer favorable properties, such as improved solubility and the ability to participate in various hydrophilic and lipophilic interactions, which are crucial for navigating the BBB.[2][3][4][5] Developing drugs for the central nervous system requires a delicate balance between size and lipophilicity to enhance permeability through the BBB.[2][3][4][5]

Based on its structure, we can predict its general physicochemical properties, which are critical determinants of BBB penetration.

PropertyIdeal Range for CNS PenetrationPredicted Status for 2-(3,5-Dimethoxyphenyl)morpholineRationale & Significance
Molecular Weight (MW) < 400-500 DaFavorable (Approx. 223.26 g/mol )Smaller molecules can more easily diffuse across the tight junctions of the BBB.[6]
Lipophilicity (LogP) 1.5 - 3.5Likely Favorable A moderate LogP is required to leave the aqueous environment of the blood and partition into the lipid membranes of the endothelial cells, without being so lipophilic that it gets trapped or causes non-specific binding.[7]
Topological Polar Surface Area (TPSA) < 90 ŲFavorable (Approx. 38.7 Ų)TPSA is a good indicator of a molecule's ability to form hydrogen bonds. Lower TPSA is correlated with better BBB permeability.
Hydrogen Bond Donors (HBD) ≤ 3Favorable (1)Fewer hydrogen bond donors reduce the energy penalty required to shed the hydration shell before entering the lipid membrane.[6]
Hydrogen Bond Acceptors (HBA) ≤ 7Favorable (3)Similar to HBD, a lower number of acceptors is generally preferred for better permeability.[6]
pKa Weakly basic (7.5 - 10.5)Likely Favorable The morpholine nitrogen is weakly basic.[2][3][4][5] A slight positive charge at physiological pH can improve solubility without completely hindering membrane crossing.
FAQ: Why is the morpholine ring often included in CNS drug candidates?

The morpholine ring is a valuable heterocycle in CNS drug design for several reasons:[2][3][4][5]

  • Modulation of Physicochemical Properties : It provides a balance of hydrophilic (oxygen and nitrogen atoms) and lipophilic (carbon backbone) character. This helps to fine-tune solubility and permeability, which are often competing properties.[2][3][4]

  • Structural Scaffold : It can act as a rigid scaffold to correctly orient other pharmacophoric groups for optimal interaction with their biological targets.[2][3][4]

  • Improved Pharmacokinetics (PK) : In many cases, the inclusion of a morpholine ring can improve metabolic stability and overall PK/PD properties.[2][3][4]

Section 2: Troubleshooting Experimental Workflows

This section provides a logical progression for assessing BBB penetration, from simple, high-throughput in vitro models to more complex in vivo systems, along with troubleshooting for common issues.

Experimental Assessment Workflow

cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation PAMPA PAMPA-BBB Assay (Passive Permeability) MDCK MDCK-MDR1 Assay (Passive Permeability & Active Efflux) PAMPA->MDCK If Pe > 4.0 x 10⁻⁶ cm/s Troubleshoot_PAMPA Low Pe? - Check formulation - pH of buffers - Membrane integrity PAMPA->Troubleshoot_PAMPA Problem Perfusion In Situ Brain Perfusion (Direct BBB Transport) MDCK->Perfusion If Papp(A-B) > 5.0 x 10⁻⁶ cm/s & Efflux Ratio < 2.0 Troubleshoot_MDCK High Efflux Ratio? - Confirm P-gp substrate liability - Test BCRP interaction MDCK->Troubleshoot_MDCK Problem PK IV Dosing & Kp,uu Calculation (Overall Brain Exposure) Perfusion->PK If PS > 0.1 µL/min/g Troubleshoot_PK Low Kp,uu? - Assess plasma protein binding - Check brain homogenate binding - Evaluate metabolic stability PK->Troubleshoot_PK Problem Start Compound Synthesis & Physicochemical Profiling Start->PAMPA

Caption: Logical workflow for assessing BBB penetration of a novel compound.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput method to predict passive, transcellular permeability. It is an excellent first screen.

FAQ: My compound shows low permeability (Pe < 2.0 x 10⁻⁶ cm/s) in the PAMPA-BBB assay. What should I investigate?

Answer: Low permeability in this assay points to issues with passive diffusion. Here are the primary causes and troubleshooting steps:

Potential CauseExplanation & CausalityTroubleshooting Steps
Poor Solubility / Aggregation The compound may be crashing out of the donor solution, reducing the effective concentration gradient (the driving force for diffusion).1. Visually inspect donor wells for precipitation. 2. Reduce test concentration (e.g., from 100 µM to 10 µM). 3. Modify formulation : Add a small percentage of a co-solvent like DMSO (typically 1-2%) to the donor buffer. Ensure the same percentage is in your standards.
Incorrect pH The ionization state of your compound is critical. For a weakly basic compound like a morpholine derivative, a lower pH in the donor well will increase the ionized fraction, which is less membrane-permeable.1. Verify the pH of your donor and acceptor buffers (typically 7.4 for both). 2. Calculate the predicted ionized fraction at the assay pH. If it's >99% ionized, passive diffusion will be inherently low.
Suboptimal Membrane Composition The artificial membrane (e.g., porcine brain lipid extract) may not be correctly formed, leading to a thicker or less fluid barrier.1. Run high-permeability controls (e.g., Propranolol, Testosterone). If these also show low Pe, the issue is with the assay setup, not your compound. 2. Check the lipid solution for evaporation or precipitation. Prepare fresh if needed.

MDCK-MDR1 Cell-Based Assay

This assay is crucial as it evaluates not only passive permeability but also active transport, specifically efflux by P-glycoprotein (P-gp/MDR1), a key efflux pump at the BBB.[8][9]

MDCK-MDR1 Assay Principle

cluster_0 Transwell Insert Apical Apical Chamber (Blood side) Donor/Receiver Monolayer MDCK-MDR1 Cell Monolayer Apical:s->Monolayer:n Papp (A->B) Passive Diffusion Basolateral Basolateral Chamber (Brain side) Receiver/Donor Basolateral:n->Monolayer:s Papp (B->A) Passive Diffusion Pgp P-gp Efflux Monolayer:n->Apical:s Monolayer:s->Basolateral:n Pgp->Apical Active Efflux

Caption: Bidirectional transport across an MDCK-MDR1 monolayer.

FAQ: The efflux ratio for 2-(3,5-Dimethoxyphenyl)morpholine is high (> 2.0). What does this mean?

Answer: A high efflux ratio (ER = Papp(B-A) / Papp(A-B)) strongly indicates that your compound is a substrate for an active efflux transporter expressed on the apical (blood-side) surface of the cells.[10] In the MDCK-MDR1 cell line, this is overwhelmingly P-glycoprotein (P-gp).[8] This is a significant finding, as P-gp at the BBB will actively pump your compound out of the brain, severely limiting its concentration and efficacy.

Next Steps:

  • Confirm P-gp Substrate Liability: Rerun the assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A).[10] If the efflux ratio is significantly reduced (ideally to ~1.0) in the presence of the inhibitor, you have confirmed it is a P-gp substrate.

  • Evaluate BCRP Interaction: Consider testing in a cell line overexpressing Breast Cancer Resistance Protein (BCRP), another important BBB efflux transporter.

  • Medicinal Chemistry Redesign: This result is a critical flag for your chemistry team. Structural modifications may be necessary to reduce P-gp affinity. This could involve masking hydrogen bond donors or altering the overall conformation.

FAQ: The apparent permeability (Papp A-B) is low, but the efflux ratio is also low (< 2.0). What's the problem?

Answer: This profile suggests the compound is not a substrate for P-gp efflux , but it has poor passive permeability . This is a different challenge.

  • Causality: The molecule is likely too polar or has other physicochemical properties that hinder its ability to diffuse across the cell membrane, even without active efflux.

  • Troubleshooting:

    • Verify Monolayer Integrity: Check your TEER (Trans-Epithelial Electrical Resistance) values. Low TEER indicates a leaky monolayer, which would paradoxically lead to high apparent permeability. If your TEER is good (>200 Ω·cm²), the monolayer is not the issue.[10]

    • Re-evaluate Physicochemical Properties: Your initial predictions for LogP or TPSA may have been inaccurate. Consider experimentally measuring the LogD at pH 7.4.

    • Assess Cell Binding: The compound might be sticking to the plastic of the plate or non-specifically binding to the cell monolayer. Calculate the percent recovery. A low recovery (<70%) indicates a potential binding issue that is artificially lowering the measured Papp.

Detailed Protocol: MDCK-MDR1 Permeability Assay

This protocol is a self-validating system by including QC checks for monolayer integrity and running controls.

  • Cell Seeding:

    • Seed MDCK-MDR1 cells onto a 24-well Transwell™ plate at a density of ~1.25 x 10⁵ cells/cm².

    • Culture for 4-5 days until a confluent monolayer is formed.[8]

  • Quality Control: Monolayer Integrity Check:

    • One day before the experiment, change the media.

    • On the day of the experiment, measure the TEER of each well using a voltmeter.

    • Self-Validation: Only proceed with wells that exhibit TEER > 200 Ω·cm².[10] This ensures the paracellular pathway is restricted.

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

    • Prepare the dosing solution of 2-(3,5-Dimethoxyphenyl)morpholine (e.g., 10 µM) in transport buffer. Also prepare solutions for a low permeability control (e.g., Atenolol) and a high permeability/P-gp substrate control (e.g., Digoxin).

  • Transport Experiment (A→B and B→A):

    • A→B Direction: Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • B→A Direction: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking for 60-90 minutes.[10]

  • Sample Collection & Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate Papp (in cm/s) using the formula: Papp = (VR / (A * t)) * (CR / C0)

      • VR = Volume of the receiver chamber (cm³)

      • A = Surface area of the membrane (cm²)

      • t = Incubation time (s)

      • CR = Measured concentration in the receiver chamber

      • C0 = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B)

    • Calculate Percent Recovery to check for binding issues.

Section 3: Troubleshooting In Vivo Studies

If in vitro data is promising, the next step is to confirm BBB penetration in a living system.

FAQ: My in situ brain perfusion results are highly variable. How can I improve consistency?

Answer: The in situ brain perfusion technique offers excellent control over the composition of the perfusate but is technically demanding.[11][12] Variability often stems from surgical or procedural inconsistencies.

  • Causality & Troubleshooting:

    • Incomplete Perfusion: If the systemic blood supply is not fully replaced, your compound will be diluted, leading to an underestimation of BBB transport. Solution: Ensure the perfusion pressure and flow rate are sufficient to wash out the blood. The effluent from the jugular vein should be clear.[13]

    • BBB Disruption: Excessive perfusion pressure can damage the delicate capillaries and artificially increase permeability. Solution: Calibrate your perfusion pump carefully.[14] Monitor the pressure and keep it within a physiological range. Include a low-permeability marker like sucrose or mannitol in your perfusate; high levels of this marker in the brain parenchyma indicate a loss of barrier integrity.

    • Incorrect Cannulation: Retrograde infusion into the external carotid artery requires precise placement to ensure the perfusate is directed to the cerebral hemisphere.[11] Solution: Practice the surgical technique. Confirm cannula placement before starting the infusion of your test compound.

Protocol: In Situ Rat Brain Perfusion (Abbreviated)
  • Anesthetize a male Sprague-Dawley rat.

  • Surgically expose the right common carotid artery and its bifurcation into the internal and external carotid arteries.

  • Ligate the external carotid artery branches and insert a cannula retrograde towards the carotid bifurcation.

  • Begin perfusion with a heparinized saline solution (37°C) for 60 seconds to wash out the blood.[12]

  • Switch to the perfusion buffer containing your test compound, radiolabeled if possible, and a vascular space marker (e.g., ¹⁴C-sucrose).

  • Perfuse for a short, defined period (e.g., 30-60 seconds).

  • Decapitate the rat, dissect the brain, and measure the amount of compound that has entered the brain parenchyma.

  • Calculate the permeability-surface area (PS) product or the brain uptake clearance (Kin).

Section 4: References

  • Synthesis of 2,3-quinoxalinedithiol . The Royal Society of Chemistry.

  • 2C-B-morpholine . Grokipedia.

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Chemical Neuroscience. [Link]

  • Gao, H., et al. (2023). Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives . Acta Pharmaceutica Sinica B. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery . ResearchGate. [Link]

  • Bhalerao, A., et al. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview . Drug Delivery and Translational Research. [Link]

  • Berezowski, V. (2012). Seminar: In vitro approaches to the blood-brain barrier . YouTube. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery . PubMed. [Link]

  • Morpholines. Synthesis and Biological Activity . ResearchGate. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules . ResearchGate. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Publications. [Link]

  • Shah, K., et al. (2024). Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma . Current Oncology Reports. [Link]

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat . American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • MDCK-MDR1 Permeability Assay . Evotec. [Link]

  • Chow, B. W., & Gu, C. (2017). In vivo methods for imaging blood–brain barrier function and dysfunction . Frontiers in Neuroscience. [Link]

  • Cucullo, L., et al. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine . Frontiers in Cellular Neuroscience. [Link]

  • Morpholine synthesis . Organic Chemistry Portal. [Link]

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs… . ResearchGate. [Link]

  • MDCK-MDR1 Permeability Assay . AxisPharm. [Link]

  • A review on pharmacological profile of Morpholine derivatives . ResearchGate. [Link]

  • Chemical synthesis of morpholine derivatives . Google Patents.

  • Jiang, M., et al. (2023). Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases . Frontiers in Pharmacology. [Link]

  • Neuhaus, W., & Gaiser, F. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective . Pharmaceutics. [Link]

  • An in situ brain perfusion technique to study cerebrovascular transport in the rat . American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Liu, H., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration . Pharmacology Research & Perspectives. [Link]

  • Veiga, A., et al. (2022). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies . Frontiers in Neuroanatomy. [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... . ResearchGate. [Link]

  • Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier . Bentham Science. [Link]

  • Tambe, A., et al. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles . Bio-protocol. [Link]

  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents . ResearchGate. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile . Journal of Chemical Reviews. [Link]

  • Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation . PMC - NIH. [Link]

  • ADME MDR1-MDCK Permeability Assay . BioDuro. [Link]

  • How to Achieve Drug Delivery Across The Blood-Brain Barrier? . Technology Networks. [Link]

  • Assessment of Blood-Brain Barrier Penetration: In Silico, In Vitro and In Vivo . AAPS. [Link]

  • Drug Delivery Strategies to Cross, Target, or Bypass the Blood–Brain Barrier . Molecular Pharmaceutics - ACS Publications. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) . Bioorganic Chemistry. [Link]

  • Perfusion Protocol/Transcardial . NeuroScience Associates. [Link]

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Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of 2-(3,5-Dimethoxyphenyl)morpholine

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in their synthetic endeavors. By understanding the critical process parameters and implementing robust control strategies, you can ensure consistent quality and yield for this important morpholine derivative.

Introduction to the Synthesis and its Challenges

The synthesis of 2-(3,5-Dimethoxyphenyl)morpholine, a valuable building block in medicinal chemistry, typically proceeds through a two-step sequence: N-alkylation of an ethanolamine derivative with a substituted phenacyl bromide, followed by an intramolecular cyclization. While seemingly straightforward, this process is susceptible to variability arising from factors such as reagent quality, reaction conditions, and work-up procedures. This guide will provide a systematic approach to identifying and mitigating these sources of inconsistency.

A common synthetic approach involves the reaction of 2-aminoethanol with 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one, followed by a cyclization step to form the morpholine ring. This guide will use this synthetic route as a framework for discussing potential issues and their resolutions.

Core Principles for Minimizing Variability: Quality by Design (QbD) and Process Analytical Technology (PAT)

To proactively address batch-to-batch variability, we advocate for the adoption of Quality by Design (QbD) and Process Analytical Technology (PAT) principles.[1][2][3][4][5]

  • Quality by Design (QbD): This systematic approach to development begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[4] Instead of relying solely on end-product testing, QbD builds quality into the process from the start.

  • Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[6][7] This real-time monitoring allows for immediate adjustments, ensuring the process remains within the desired parameters.[6][8]

By integrating these principles, you can move from a reactive troubleshooting model to a proactive process control strategy, leading to more consistent and reliable results.

Troubleshooting Guide and FAQs

This section addresses specific issues that you may encounter during the synthesis of 2-(3,5-Dimethoxyphenyl)morpholine.

Step 1: N-Alkylation of 2-Aminoethanol with 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one

This initial step is critical for forming the backbone of the target molecule. Inconsistent outcomes at this stage will invariably lead to downstream variability.

Q1: The N-alkylation reaction is slow or does not go to completion. What are the potential causes and solutions?

  • Cause: Insufficient reactivity of the starting materials. This can be due to poor quality of the 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one or the 2-aminoethanol.

    • Solution:

      • Verify Reagent Quality: Always use high-purity starting materials. The phenacyl bromide can degrade over time, so it's advisable to use a fresh batch or purify it before use. The 2-aminoethanol should be free of water.

      • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to side reactions.[9]

      • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO can facilitate the reaction, but be mindful of potential decomposition at high temperatures.[10] Acetonitrile is also a common choice.[11]

  • Cause: Inadequate base. The reaction requires a base to neutralize the HBr formed.

    • Solution:

      • Select an Appropriate Base: A non-nucleophilic base such as potassium carbonate or triethylamine is typically used. Ensure the base is of good quality and used in sufficient excess (typically 2-3 equivalents).

      • Improve Solubility: If the base is not soluble in the reaction solvent, this can hinder the reaction. Consider using a phase-transfer catalyst or a more soluble base like cesium carbonate.

  • Cause: Formation of over-alkylated byproducts. The desired mono-alkylated product can sometimes react further with the phenacyl bromide to form a di-alkylated impurity.

    • Solution:

      • Control Stoichiometry: Using a slight excess of the 2-aminoethanol can help to minimize over-alkylation.[9]

      • Slow Addition: Adding the 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.

Q2: I am observing significant amounts of byproducts in the N-alkylation step. What are they and how can I avoid them?

  • Common Byproduct: Di-alkylation product (N,N-bis(2-(3,5-dimethoxyphenyl)-2-oxoethyl)aminoethan-1-ol).

    • Formation: As mentioned above, this forms when the initially formed product reacts with another molecule of the phenacyl bromide.

    • Mitigation: Employ the strategies outlined in Q1 for controlling over-alkylation.

  • Common Byproduct: Products from the decomposition of 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one.

    • Formation: Phenacyl bromides can be lachrymatory and unstable, especially in the presence of moisture or light. Decomposition can lead to various impurities.

    • Mitigation: Store the phenacyl bromide in a cool, dark, and dry place. Use it as fresh as possible.

Step 2: Intramolecular Cyclization to form 2-(3,5-Dimethoxyphenyl)morpholine

The cyclization step is where the morpholine ring is formed. Controlling this step is crucial for achieving a high yield of the desired product.

Q3: The cyclization reaction is not proceeding as expected, leading to low yields of the morpholine.

  • Cause: The intermediate N-alkylated amino alcohol is not cyclizing efficiently.

    • Solution:

      • Choice of Reducing Agent/Acid Catalyst: The cyclization is often facilitated by a reducing agent (to reduce the ketone to an alcohol) followed by acid-catalyzed dehydration and ring closure. Sodium borohydride is a common choice for the reduction. The choice and concentration of the acid for cyclization are critical.

      • Temperature Control: The cyclization may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Careful optimization of the temperature profile is necessary.

  • Cause: Competing intermolecular reactions.

    • Solution:

      • High Dilution: Running the cyclization reaction under high dilution can favor the intramolecular reaction over intermolecular side reactions.

Q4: The cyclization reaction is highly exothermic and difficult to control, leading to inconsistent results.

  • Cause: The ring-closing step can be highly exothermic, especially on a larger scale.

    • Solution:

      • Slow Addition of Reagents: Add the acid catalyst or any other activating reagent slowly to control the reaction rate and heat generation.

      • Efficient Cooling: Ensure the reaction vessel has adequate cooling capacity to dissipate the heat generated.

      • Process Analytical Technology (PAT): Utilize in-situ probes (e.g., temperature probes, IR spectroscopy) to monitor the reaction in real-time. This allows for automated control of reagent addition and cooling to maintain a stable temperature.[6]

Purification and Analysis

Consistent purification and analysis are essential for ensuring the final product meets the required specifications.

Q5: I am having difficulty purifying the final product, and the purity varies between batches.

  • Cause: Inefficient removal of byproducts and unreacted starting materials.

    • Solution:

      • Chromatography Optimization: Develop a robust column chromatography method for purification. Carefully select the stationary phase and eluent system to achieve good separation.

      • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Cause: Inconsistent analytical results.

    • Solution:

      • Validated Analytical Methods: Use validated analytical methods such as HPLC, GC-MS, and NMR to assess the purity of the final product. Ensure the methods are robust and reproducible.

      • Reference Standards: Use a well-characterized reference standard of 2-(3,5-Dimethoxyphenyl)morpholine for comparison.

Process Control and Optimization: A Proactive Approach

To truly minimize batch-to-batch variability, a proactive approach to process control is essential.

Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

Identify the Critical Process Parameters (CPPs) that have the most significant impact on the Critical Quality Attributes (CQAs) of the final product.

Critical Quality Attribute (CQA) Critical Process Parameters (CPPs) to Monitor and Control
Purity - Purity of starting materials (2-aminoethanol, 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one) - Stoichiometry of reactants and base - Reaction temperature (N-alkylation and cyclization) - Rate of reagent addition - Work-up and purification conditions
Yield - Reaction time - Reaction temperature - Efficiency of work-up and isolation
Residual Solvents - Drying time and temperature - Vacuum level during drying
Implementing Process Analytical Technology (PAT)

PAT tools can provide real-time insights into the reaction, enabling tighter control over the process.[6][7][8][12][13]

  • In-situ FTIR/Raman Spectroscopy: Monitor the disappearance of starting materials and the appearance of the product in real-time to determine the reaction endpoint accurately.[6]

  • Automated Temperature and Dosing Control: Integrate PAT data with automated systems to precisely control reaction temperature and the rate of reagent addition, especially for exothermic steps.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization cluster_purification Purification & Analysis SM1 2-Aminoethanol Reaction1 N-Alkylation Reaction SM1->Reaction1 SM2 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one SM2->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Reaction1 Intermediate N-(2-hydroxyethyl)-2-(3,5-dimethoxyphenyl)ethan-1-amine Reaction1->Intermediate Reaction2 Cyclization Reaction Intermediate->Reaction2 ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reaction2 Acid Acid Catalyst Acid->Reaction2 Solvent2 Solvent Solvent2->Reaction2 CrudeProduct Crude 2-(3,5-Dimethoxyphenyl)morpholine Reaction2->CrudeProduct Purification Purification (e.g., Chromatography, Recrystallization) CrudeProduct->Purification Analysis Analysis (HPLC, GC-MS, NMR) Purification->Analysis FinalProduct Pure 2-(3,5-Dimethoxyphenyl)morpholine Analysis->FinalProduct

Caption: A typical workflow for the synthesis of 2-(3,5-Dimethoxyphenyl)morpholine.

Troubleshooting Decision Tree

TroubleshootingTree cluster_alkylation N-Alkylation Stage cluster_cyclization Cyclization Stage cluster_purification Purification Stage Start Low Yield or Purity Issue AlkylationIssue Incomplete Reaction or Byproducts Start->AlkylationIssue Problem in Step 1 CyclizationIssue Poor Cyclization Efficiency Start->CyclizationIssue Problem in Step 2 PurificationIssue Inconsistent Purity Start->PurificationIssue Problem in Purification CheckReagents Verify Starting Material Purity AlkylationIssue->CheckReagents OptimizeBase Optimize Base Type/Amount AlkylationIssue->OptimizeBase ControlStoichiometry Adjust Reactant Stoichiometry AlkylationIssue->ControlStoichiometry ModifyConditions Modify Temperature/Solvent AlkylationIssue->ModifyConditions CheckCatalyst Verify Reducing Agent/Acid CyclizationIssue->CheckCatalyst HighDilution Implement High Dilution CyclizationIssue->HighDilution ControlExotherm Control Reaction Exotherm CyclizationIssue->ControlExotherm OptimizeChroma Optimize Chromatography PurificationIssue->OptimizeChroma Recrystallize Develop Recrystallization Protocol PurificationIssue->Recrystallize ValidateAnalysis Validate Analytical Methods PurificationIssue->ValidateAnalysis

Caption: A decision tree to guide troubleshooting efforts.

By following the guidance in this technical support center, you will be better equipped to minimize batch-to-batch variability and consistently produce high-quality 2-(3,5-Dimethoxyphenyl)morpholine for your research and development needs.

References

  • PAT Sensors for Real-Time Reaction Monitoring in Pharma | IntuitionLabs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency - Mettler Toledo. (n.d.). Retrieved January 20, 2026, from [Link]

  • API Quality by Design Example from the Torcetrapib Manufacturing Process - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Radical cyclization - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development | American Pharmaceutical Review. (2010, May 1). Retrieved January 20, 2026, from [Link]

  • Process analytical technologies in the pharmaceutical industry: The FDA's PAT initiative. (n.d.). Retrieved January 20, 2026, from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Design of New Radical Reactions: From Elusive 5-Endo-Dig Cyclization to Cascade Transformations - ACS. (n.d.). Retrieved January 20, 2026, from [Link]

  • QbD in API Manufacturing - About Drugs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Quality by Design (QbD) in API Manufacturing - gmp-compliance.org. (2017, October 11). Retrieved January 20, 2026, from [Link]

  • Qbd by Anthony Melvin Crasto for API | PPT - Slideshare. (n.d.). Retrieved January 20, 2026, from [Link]

  • Quality by Design (QbD) in API Manufacturing: A Practical Approach - Inke. (2025, December 4). Retrieved January 20, 2026, from [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17). Retrieved January 20, 2026, from [Link]

  • Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022, March 3). Retrieved January 20, 2026, from [Link]

  • Thermodynamic and Strain Effects in the Competition between 5-Exo-dig and 6-Endo-dig Cyclizations of Vinyl and Aryl Radicals | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (n.d.). Retrieved January 20, 2026, from [Link]

  • Help with N-Alkylation gone wrong : r/chemistry - Reddit. (2016, February 1). Retrieved January 20, 2026, from [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (n.d.). Retrieved January 20, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative In Vitro and In Vivo Bioactivity Analysis of 2-(3,5-Dimethoxyphenyl)morpholine and Established CNS Agents

A Technical Guide for Researchers in Neuropharmacology and Drug Development Introduction: The Therapeutic Potential of the Phenylmorpholine Scaffold The morpholine ring is a privileged scaffold in medicinal chemistry, fe...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Therapeutic Potential of the Phenylmorpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved and experimental drugs due to its favorable physicochemical and metabolic properties.[1][2] When coupled with a phenyl group, the resulting phenylmorpholine structure gives rise to a class of compounds with significant activity in the central nervous system (CNS).[3] A notable member of this class is 2-(3,5-Dimethoxyphenyl)morpholine, a molecule of interest for its potential neuromodulatory effects. While direct and extensive biological data for this specific compound is not yet publicly available, its structural similarity to other well-characterized phenylmorpholines, such as phenmetrazine and phendimetrazine, suggests a likely interaction with monoamine systems in the brain.[4][5]

This guide provides a comparative validation framework for assessing the bioactivity of 2-(3,5-Dimethoxyphenyl)morpholine. Due to the limited direct data on the title compound, we will utilize a "read-across" approach, leveraging available data for its close structural analog, 2-(2,5-dimethoxyphenyl)morpholine, and other relevant phenylmorpholine derivatives. To provide a clear benchmark for its potential therapeutic applications, we will compare its inferred bioactivity profile with two well-established CNS drugs: the selective serotonin reuptake inhibitor (SSRI) Fluoxetine , a widely prescribed antidepressant, and Diazepam , a benzodiazepine anxiolytic.[6][7] This guide is intended for researchers and scientists in the field of drug development, offering a comprehensive overview of the experimental methodologies required for a thorough in vitro and in vivo characterization.

In Vitro Bioactivity Profiling: Unveiling the Molecular Targets

The initial step in characterizing a novel CNS compound is to determine its in vitro pharmacological profile. This involves a series of binding and functional assays to identify its molecular targets and elucidate its mechanism of action.

Rationale for Target Selection

Based on the known activity of structurally related phenylmorpholines, the primary targets for 2-(3,5-Dimethoxyphenyl)morpholine are hypothesized to be monoamine transporters (for dopamine, norepinephrine, and serotonin) and adrenergic receptors.[4][5][8] Therefore, a comprehensive in vitro screening panel should include these targets. For comparison, the well-defined targets of Fluoxetine (serotonin transporter, SERT) and Diazepam (GABA-A receptor) will be used as reference points.[9][10]

Experimental Protocols

1. Radioligand Binding Assays: These assays determine the affinity of a compound for a specific receptor or transporter.

  • Objective: To quantify the binding affinity (Ki) of 2-(3,5-Dimethoxyphenyl)morpholine and comparator drugs to a panel of CNS targets.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target receptor or transporter (e.g., from recombinant cell lines or specific brain regions).

    • Incubate the membranes with a specific radioligand (e.g., [³H]-paroxetine for SERT, [³H]-flunitrazepam for the benzodiazepine site on the GABA-A receptor).

    • Add increasing concentrations of the test compound (2-(3,5-Dimethoxyphenyl)morpholine, Fluoxetine, Diazepam) to compete with the radioligand for binding.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assays: These assays measure the functional consequence of a drug binding to its target (e.g., agonist, antagonist, or modulator activity).

  • Objective: To determine the functional activity of 2-(3,5-Dimethoxyphenyl)morpholine at its identified targets.

  • Methodology (Example: Monoamine Transporter Function):

    • Use cells stably expressing the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

    • Load the cells with a fluorescent or radioactive substrate for the respective transporter (e.g., [³H]-dopamine for DAT).

    • Measure the baseline uptake of the substrate.

    • Add increasing concentrations of the test compound and measure its effect on substrate uptake (inhibition) or its ability to induce substrate release (releasing agent).

    • Calculate the IC50 for uptake inhibition or the EC50 for substrate release.

Comparative In Vitro Data

The following table summarizes the expected and known in vitro bioactivities of the compounds discussed. Data for 2-(3,5-Dimethoxyphenyl)morpholine is inferred from its structural analogs.

CompoundPrimary Target(s)In Vitro ActivityReference(s)
2-(3,5-Dimethoxyphenyl)morpholine (inferred) Monoamine Transporters, Adrenergic ReceptorsLikely norepinephrine and dopamine releasing agent; potential adrenergic receptor modulation.[4][5][8][11]
Phenmetrazine (analog) Norepinephrine Transporter (NET), Dopamine Transporter (DAT)Potent releaser of norepinephrine (EC50 = 50 nM) and dopamine (EC50 = 131 nM).[5]
Phendimetrazine (analog) Dopamine Transporter (DAT)Prodrug for phenmetrazine; also acts as a DAT inhibitor.[5][12]
Fluoxetine Serotonin Transporter (SERT)Selective inhibitor of serotonin reuptake (Ki ≈ 1-10 nM).[9][13]
Diazepam GABA-A Receptor (Benzodiazepine Site)Positive allosteric modulator (Ki ≈ 10-100 nM).[10][14]

Experimental Workflow for In Vitro Bioactivity Profiling

in_vitro_workflow cluster_target_selection Target Identification cluster_binding_assays Binding Affinity cluster_functional_assays Functional Activity Target Hypothesized Targets: - Monoamine Transporters (DAT, NET, SERT) - Adrenergic Receptors Binding Radioligand Binding Assays Target->Binding Test Compound & Comparators Functional Functional Assays (e.g., Uptake/Release) Target->Functional Test Compound & Comparators Ki Determine Ki values Binding->Ki Data_Analysis Comparative Data Analysis Ki->Data_Analysis Activity Determine Agonist/Antagonist/ Modulator Profile (EC50/IC50) Functional->Activity Activity->Data_Analysis

Caption: Workflow for in vitro characterization of novel CNS compounds.

In Vivo Validation: Assessing Behavioral and Physiological Effects

Following in vitro characterization, in vivo studies are crucial to validate the bioactivity of 2-(3,5-Dimethoxyphenyl)morpholine in a whole-animal model and to assess its potential therapeutic effects.

Rationale for Animal Model Selection

Given the inferred monoamine-releasing and potential anxiolytic/antidepressant properties of phenylmorpholines, rodent models of anxiety and depression are appropriate for initial in vivo screening. Standard outbred rat or mouse strains are commonly used for these behavioral paradigms.

Experimental Protocols

1. Elevated Plus Maze (EPM) for Anxiolytic Activity: This test is based on the natural aversion of rodents to open and elevated spaces.

  • Objective: To evaluate the anxiolytic-like effects of 2-(3,5-Dimethoxyphenyl)morpholine.

  • Methodology:

    • Administer the test compound, a vehicle control, or a positive control (e.g., Diazepam) to the animals at various doses.

    • After a set pre-treatment time, place the animal in the center of an elevated, plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

    • Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

2. Forced Swim Test (FST) for Antidepressant Activity: This test is based on the principle of behavioral despair.

  • Objective: To assess the antidepressant-like effects of 2-(3,5-Dimethoxyphenyl)morpholine.

  • Methodology:

    • Administer the test compound, a vehicle control, or a positive control (e.g., Fluoxetine) to the animals.

    • Place the animal in a cylinder of water from which it cannot escape.

    • Record the duration of immobility (floating) during a 6-minute test session.

    • Antidepressant compounds typically reduce the duration of immobility.

3. Locomotor Activity Assessment: This is a critical control experiment to rule out confounding effects of the test compound on general activity.

  • Objective: To measure the effect of 2-(3,5-Dimethoxyphenyl)morpholine on spontaneous motor activity.

  • Methodology:

    • Administer the test compound or vehicle to the animals.

    • Place the animal in an open-field arena equipped with infrared beams to track movement.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) over a specified period.

Comparative In Vivo Data

The following table provides a summary of expected in vivo outcomes based on the known pharmacology of the comparator drugs and the inferred activity of the phenylmorpholine class.

CompoundExpected In Vivo EffectTypical Dose Range (Rodent)Reference(s)
2-(3,5-Dimethoxyphenyl)morpholine (Hypothesized) Potential for stimulant, anxiolytic, or antidepressant effects. Dose-response relationship to be determined.To be determinedN/A
Fluoxetine Antidepressant-like (decreased immobility in FST).10-20 mg/kg, i.p.[15]
Diazepam Anxiolytic-like (increased open arm exploration in EPM). Sedative at higher doses.1-5 mg/kg, i.p.[7][16]

Experimental Workflow for In Vivo Bioactivity Validation

in_vivo_workflow cluster_dosing Compound Administration cluster_behavioral_tests Behavioral Assessment cluster_data_analysis Data Interpretation Dosing Dose-Response Study: - Test Compound - Vehicle Control - Positive Controls (Fluoxetine, Diazepam) EPM Elevated Plus Maze (Anxiety) Dosing->EPM FST Forced Swim Test (Depression) Dosing->FST Locomotor Locomotor Activity (Control) Dosing->Locomotor Analysis Statistical Analysis of Behavioral Data EPM->Analysis FST->Analysis Locomotor->Analysis Conclusion Determine Therapeutic Potential and Side Effect Profile Analysis->Conclusion

Caption: Workflow for in vivo behavioral validation of novel CNS compounds.

Signaling Pathway Considerations: The Monoaminergic System

The likely mechanism of action of 2-(3,5-Dimethoxyphenyl)morpholine involves the modulation of monoaminergic neurotransmission. As a putative norepinephrine and dopamine releasing agent, it would increase the synaptic concentrations of these neurotransmitters, leading to enhanced signaling at their respective postsynaptic receptors. This is in contrast to Fluoxetine, which selectively increases synaptic serotonin, and Diazepam, which enhances the inhibitory effects of GABA.

Hypothesized Signaling Pathway for 2-(3,5-Dimethoxyphenyl)morpholine

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 2-(3,5-Dimethoxyphenyl) morpholine DAT Dopamine Transporter (DAT) Compound->DAT Induces Efflux NET Norepinephrine Transporter (NET) Compound->NET Induces Efflux DA Dopamine (DA) DAT->DA Reuptake NE Norepinephrine (NE) NET->NE Reuptake DA_R Dopamine Receptors DA->DA_R NE_R Norepinephrine Receptors NE->NE_R Signal Downstream Signaling (e.g., cAMP, Ca2+) DA_R->Signal NE_R->Signal

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducibility of 2-(3,5-Dimethoxyphenyl)morpholine Experimental Results

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic protocols and the consistent performance of resulting compounds are paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic protocols and the consistent performance of resulting compounds are paramount. This guide provides an in-depth technical comparison of the synthesis and characterization of 2-(3,5-Dimethoxyphenyl)morpholine, a molecule of interest in central nervous system (CNS) research, alongside a structurally related analogue, 2-(3,4,5-trimethoxyphenyl)morpholine. By presenting detailed experimental protocols, comparative data, and an analysis of the underlying chemical principles, this document aims to equip scientists with the necessary insights to ensure the reliability and validity of their experimental outcomes.

Introduction: The Significance of Phenylmorpholines in CNS Drug Discovery

Substituted phenylmorpholines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural scaffold is present in a number of approved and experimental drugs, often imparting favorable pharmacokinetic properties such as improved metabolic stability and blood-brain barrier permeability.[3] The specific compound, 2-(3,5-Dimethoxyphenyl)morpholine, and its analogues are of particular interest for their potential applications in treating CNS disorders.[4] The precise substitution pattern on the phenyl ring can significantly influence the compound's interaction with biological targets, making the reproducibility of its synthesis and the purity of the final product critical for obtaining reliable biological data.

Comparative Synthesis Strategies: A Tale of Two Analogues

The synthesis of 2-aryl-substituted morpholines can be approached through various synthetic routes. A common and effective strategy involves the cyclization of a corresponding 2-amino-1-arylethanol derivative. This guide will compare a plausible and established synthetic pathway for 2-(3,5-Dimethoxyphenyl)morpholine with a documented synthesis of 2-(3,4,5-trimethoxyphenyl)morpholine, highlighting the nuances in reaction conditions and potential challenges.

Methodology 1: Synthesis of 2-(3,5-Dimethoxyphenyl)morpholine

Proposed Synthetic Workflow:

cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A 2-Amino-1-(3,5-dimethoxyphenyl)ethan-1-one B 2-Amino-1-(3,5-dimethoxyphenyl)ethan-1-ol A->B NaBH4, MeOH C 2-(3,5-Dimethoxyphenyl)morpholine B->C H2SO4, CH2Cl2

Caption: Proposed synthetic workflow for 2-(3,5-Dimethoxyphenyl)morpholine.

Experimental Protocol:

Step 1: Reduction of 2-Amino-1-(3,5-dimethoxyphenyl)ethan-1-one

  • Dissolution: Dissolve 2-amino-1-(3,5-dimethoxyphenyl)ethan-1-one hydrochloride (1.0 eq) in methanol (10 mL/g).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The addition of a reducing agent to the keto form of the precursor is a critical step to generate the necessary diol for cyclization.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-1-(3,5-dimethoxyphenyl)ethan-1-ol.

Step 2: Cyclization to 2-(3,5-Dimethoxyphenyl)morpholine

  • Dissolution: Dissolve the crude 2-amino-1-(3,5-dimethoxyphenyl)ethan-1-ol (1.0 eq) in dichloromethane (20 mL/g).

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) at 0 °C. The strong acid facilitates the dehydration and subsequent intramolecular cyclization to form the morpholine ring.[5]

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Methodology 2: Synthesis of 2-(3,4,5-Trimethoxyphenyl)morpholine

A documented synthesis for a closely related analogue, 2-(3,4,5-trimethoxyphenyl)morpholine, provides a valuable point of comparison. This method also employs a cyclization strategy, demonstrating the versatility of this approach for differently substituted phenylmorpholines.

Published Synthetic Workflow:

cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization D 3,4,5-Trimethoxystyrene oxide E 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol D->E NH3, EtOH F 2-(3,4,5-Trimethoxyphenyl)morpholine E->F Chloroacetyl chloride, K2CO3 then LiAlH4

Caption: Synthetic workflow for 2-(3,4,5-Trimethoxyphenyl)morpholine.

Experimental Protocol (Adapted from literature):

Step 1: Ring Opening of 3,4,5-Trimethoxystyrene oxide

  • Reaction Setup: A solution of 3,4,5-trimethoxystyrene oxide (1.0 eq) in ethanol is saturated with ammonia gas at 0 °C in a sealed vessel. The nucleophilic attack of ammonia on the epoxide ring is a key step in forming the amino alcohol precursor.

  • Heating: The vessel is heated to 80 °C for 24 hours.

  • Isolation: After cooling, the solvent is evaporated, and the resulting 2-amino-1-(3,4,5-trimethoxyphenyl)ethanol is purified by crystallization.

Step 2: Cyclization to 2-(3,4,5-Trimethoxyphenyl)morpholine

  • Acylation: To a solution of the amino alcohol (1.0 eq) and potassium carbonate (2.5 eq) in acetone, chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C.

  • Cyclization: The mixture is stirred at room temperature for 12 hours.

  • Reduction: The intermediate morpholinone is not isolated but is directly reduced by the addition of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Purification: After quenching and work-up, the final product is purified by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureMethodology 1 (Proposed) Methodology 2 (Literature) Scientific Rationale & Insights
Starting Material 2-Amino-1-(3,5-dimethoxyphenyl)ethan-1-one3,4,5-Trimethoxystyrene oxideThe choice of starting material significantly impacts the overall synthetic strategy. The amino-ketone is often more readily available or easier to synthesize than the corresponding styrene oxide.
Key Transformation Reductive amination followed by acid-catalyzed cyclizationEpoxide ring-opening followed by acylation and reductionBoth methods converge on a 2-amino-1-arylethanol intermediate. The acid-catalyzed cyclization is a more direct approach to the morpholine ring, while the acylation-reduction sequence is a two-step process to achieve the same transformation.
Reagents & Conditions NaBH₄, H₂SO₄; mild conditionsNH₃, Chloroacetyl chloride, LiAlH₄; requires handling of gaseous ammonia and a strong reducing agentMethodology 1 employs more common and arguably safer laboratory reagents. The use of LiAlH₄ in Methodology 2 requires stringent anhydrous conditions.
Potential for Side Reactions Over-reduction, incomplete cyclizationIncomplete ring-opening, formation of byproducts during acylationCareful control of reaction conditions is crucial in both methods to maximize the yield of the desired product and minimize the formation of impurities.
Reproducibility High, based on similar established proceduresModerate to High, dependent on precise control of ammonia saturation and hydride reductionThe proposed method for the 3,5-dimethoxy analogue is based on a well-established and generally high-yielding cyclization reaction, suggesting good reproducibility.[5]

Characterization and Data Integrity

The unambiguous characterization of the synthesized compounds is essential for ensuring the validity of any subsequent biological or pharmacological studies. The following table summarizes the expected analytical data for 2-(3,5-Dimethoxyphenyl)morpholine.

Analytical Technique Expected Data for 2-(3,5-Dimethoxyphenyl)morpholine Interpretation and Importance
¹H NMR Signals corresponding to the aromatic protons (with meta-coupling), the two methoxy groups (singlet), and the diastereotopic protons of the morpholine ring. The protons on the carbon adjacent to the oxygen will be deshielded compared to those adjacent to the nitrogen.[6]Confirms the connectivity of the atoms and the presence of key functional groups. The splitting patterns of the morpholine protons provide information about the ring conformation.
¹³C NMR Resonances for the aromatic carbons (including the two methoxy-substituted carbons and the ipso-carbon), the two methoxy carbons, and the four carbons of the morpholine ring.Provides a carbon map of the molecule, confirming the number and types of carbon environments.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₇NO₃).Confirms the molecular weight and elemental composition of the synthesized molecule.
Infrared (IR) Spectroscopy Characteristic peaks for C-H (aromatic and aliphatic), C-O-C (ether), and N-H stretching and bending vibrations.Provides information about the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak under various solvent conditions.Assesses the purity of the compound. A pure sample is critical for obtaining reliable biological data.

Conclusion and Best Practices for Reproducibility

The synthesis of 2-(3,5-Dimethoxyphenyl)morpholine and its analogues is achievable through established synthetic methodologies. For researchers aiming to ensure the reproducibility of their experimental results, the following best practices are recommended:

  • Thorough Starting Material Characterization: Ensure the purity and identity of all starting materials before commencing the synthesis.

  • Strict Adherence to Optimized Protocols: Precisely follow the reaction conditions, including stoichiometry, temperature, and reaction time. Any deviation should be documented and its potential impact considered.

  • In-process Monitoring: Utilize techniques like TLC or LC-MS to monitor the progress of the reaction and identify the formation of any byproducts.

  • Rigorous Purification: Employ appropriate purification techniques, such as column chromatography and recrystallization, to obtain the final compound in high purity.

  • Comprehensive Analytical Characterization: Use a combination of spectroscopic techniques (NMR, MS, IR) and chromatography (HPLC) to unambiguously confirm the structure and purity of the synthesized molecule.

By adhering to these principles of scientific integrity and meticulous experimental execution, researchers can confidently generate reproducible data for 2-(3,5-Dimethoxyphenyl)morpholine and its analogues, thereby contributing to the advancement of CNS drug discovery and development.

References

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Validation

A Comparative Analysis of 2-(3,5-Dimethoxyphenyl)morpholine and Other Phenylmorpholine Derivatives as Monoamine Reuptake Inhibitors

Introduction: The Enduring Relevance of the Phenylmorpholine Scaffold in Neuropharmacology The 2-phenylmorpholine framework, a core structural motif in a range of neuroactive compounds, has a rich history in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Phenylmorpholine Scaffold in Neuropharmacology

The 2-phenylmorpholine framework, a core structural motif in a range of neuroactive compounds, has a rich history in medicinal chemistry, most notably exemplified by the anorectic and psychostimulant drug phenmetrazine.[1] This scaffold's inherent ability to interact with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—has made it a fertile ground for the development of novel central nervous system (CNS) agents.[2] By modulating the reuptake of these key neurotransmitters, phenylmorpholine derivatives can profoundly influence mood, cognition, and behavior, making them valuable tools for neuroscience research and potential therapeutic leads for a variety of neurological and psychiatric disorders.[3][4]

This guide provides a comparative analysis of 2-(3,5-Dimethoxyphenyl)morpholine, a lesser-studied derivative, with its more extensively characterized analogs, such as phenmetrazine and its fluorinated and methylated counterparts. Due to a lack of direct experimental data for 2-(3,5-Dimethoxyphenyl)morpholine in the public domain, this comparison will leverage established structure-activity relationships (SAR) within the 2-phenylmorpholine class to project its likely pharmacological profile. We will delve into the experimental data of comparator compounds to provide a quantitative basis for this predictive analysis.

The primary focus of this guide is to elucidate how substitutions on the phenyl ring influence the potency and selectivity of these compounds as monoamine reuptake inhibitors. This exploration will be grounded in the detailed examination of in vitro experimental data and the methodologies used to acquire them.

Comparative Analysis of Monoamine Transporter Inhibition

The primary mechanism of action for many 2-phenylmorpholine derivatives is the inhibition of monoamine reuptake. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) at each of the monoamine transporters (DAT, NET, and SERT). A lower IC50 value indicates a higher potency of the compound for that specific transporter.

Performance of Comparator Morpholine Derivatives

To establish a baseline for our comparative analysis, we will first examine the in vitro monoamine transporter inhibition profiles of phenmetrazine and several of its well-characterized analogs. The data presented below was generated using neurotransmitter uptake inhibition assays in rat brain synaptosomes or in human embryonic kidney (HEK293) cells stably expressing the respective human transporters.[3]

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)DAT/SERT Selectivity RatioReference
Phenmetrazine 0.070 - 1.930.029 - 5.27.765 - >10~111 - >142[1][5]
3-Fluorophenmetrazine (3-FPM) < 2.5< 2.5> 80> 32[3]
4-Methylphenmetrazine (4-MPM) 1.931.2 - 5.20.88 - 445~0.46 - 2.2[3][5]
2-Methylphenmetrazine (2-MPM) 6.741.2 - 5.288 - 445~13 - 66[3][5]

Table 1: In Vitro Monoamine Transporter Inhibition Profiles of Selected 2-Phenylmorpholine Derivatives. Note: The range of IC50 values reflects data from different studies and experimental conditions.

From this data, several key structure-activity relationships emerge:

  • Phenmetrazine itself is a potent norepinephrine and dopamine reuptake inhibitor with significantly weaker activity at the serotonin transporter.[5]

  • Fluorination of the phenyl ring, as seen in 3-FPM, generally maintains high potency at DAT and NET while having minimal impact on the already low SERT affinity.[3]

  • Methylation of the phenyl ring introduces more nuanced effects. 4-MPM, for instance, exhibits a notable increase in SERT affinity compared to phenmetrazine, leading to a more balanced DAT/SERT inhibition profile.[5] In contrast, 2-MPM shows weaker DAT inhibition compared to phenmetrazine.[5]

Predicted Performance of 2-(3,5-Dimethoxyphenyl)morpholine: A SAR-Based Extrapolation

While direct experimental data for 2-(3,5-Dimethoxyphenyl)morpholine is not currently available in the reviewed literature, we can make informed predictions about its potential activity based on the established SAR of related compounds. The presence of two methoxy groups at the 3 and 5 positions of the phenyl ring is a significant structural modification.

In other classes of monoamine reuptake inhibitors, substitutions at the meta positions of the phenyl ring can have varied effects. Generally, the addition of electron-donating groups like methoxy can influence the interaction with the transporter binding pocket. It is plausible that the 3,5-dimethoxy substitution pattern could:

  • Potentially enhance affinity for SERT : The presence of methoxy groups can increase the polarity of the molecule and may introduce new hydrogen bonding opportunities within the SERT binding site, a feature observed with other SERT-selective compounds.

  • Modulate DAT and NET affinity : The bulky nature of the methoxy groups could sterically hinder optimal binding at DAT and NET, potentially reducing its potency at these transporters compared to the unsubstituted phenmetrazine.

Based on these general principles, it is hypothesized that 2-(3,5-Dimethoxyphenyl)morpholine may exhibit a more balanced profile as a triple reuptake inhibitor or may even show some selectivity towards SERT, a significant deviation from the DAT/NET-selective profile of phenmetrazine. However, without empirical data, this remains a well-founded but unconfirmed hypothesis.

Mechanism of Action: Reuptake Inhibition vs. Substrate-Type Releaser

It is crucial to distinguish between two primary mechanisms by which these compounds can elevate extracellular monoamine levels: reuptake inhibition (blockade) and substrate-type release (efflux). While uptake inhibition assays determine a compound's potency in blocking the transporter, release assays are necessary to identify if the compound is also a substrate for the transporter, leading to reverse transport of the neurotransmitter.

Phenmetrazine and many of its analogs are known to be substrate-type releasers at DAT and NET.[5] This means they are transported into the presynaptic neuron and induce the efflux of dopamine and norepinephrine, leading to a robust increase in synaptic concentrations of these neurotransmitters.

The following diagram illustrates the workflow for differentiating between reuptake inhibitors and releasing agents:

G cluster_0 In Vitro Characterization Workflow start Test Compound assay1 Neurotransmitter Uptake Inhibition Assay (e.g., [3H]DA, [3H]NE, [3H]5-HT uptake in synaptosomes) start->assay1 assay2 Neurotransmitter Release Assay (e.g., superfusion of pre-loaded synaptosomes) start->assay2 result1 Determine IC50 values for DAT, NET, and SERT assay1->result1 result2 Determine EC50 values for DA, NE, and 5-HT release assay2->result2 inhibitor Classify as Reuptake Inhibitor (High IC50, No significant release) result1->inhibitor releaser Classify as Releasing Agent (High EC50 for release) result2->releaser G cluster_0 Synaptosome Preparation start Rat Brain Tissue step1 Homogenize in 0.32 M Sucrose start->step1 step2 Centrifuge at 1,000 x g (10 min, 4°C) step1->step2 supernatant1 Collect Supernatant step2->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) step2->pellet1 step3 Centrifuge Supernatant at 20,000 x g (20 min, 4°C) supernatant1->step3 pellet2 Resuspend Pellet (Crude Synaptosomes) step3->pellet2 step4 Wash and Resuspend in Physiological Buffer pellet2->step4 final_product Functional Synaptosomes step4->final_product

Figure 2: A simplified workflow for the preparation of functional synaptosomes from rat brain tissue.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the transporter.

  • Pre-incubation : Synaptosomes or transporter-expressing cells are pre-incubated with various concentrations of the test compound or vehicle control for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake : The uptake reaction is initiated by the addition of a low concentration of a radiolabeled neurotransmitter substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Incubation : The mixture is incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake.

  • Termination of Uptake : The reaction is rapidly terminated by vacuum filtration through glass fiber filters, which traps the synaptosomes/cells but allows the unbound radioligand to pass through.

  • Washing : The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification : The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis : The IC50 value is calculated by plotting the percent inhibition of radioligand uptake against the log concentration of the test compound.

Discussion and Future Directions

The comparative analysis of phenmetrazine and its analogs reveals a clear structure-activity relationship where substitutions on the phenyl ring can significantly modulate potency and selectivity at the monoamine transporters. While the profile of 2-(3,5-Dimethoxyphenyl)morpholine remains to be experimentally determined, the principles of SAR suggest it may possess a unique profile, potentially with enhanced serotonergic activity compared to its parent compound.

The lack of empirical data for 2-(3,5-Dimethoxyphenyl)morpholine highlights a gap in the current understanding of the 2-phenylmorpholine pharmacophore. Future research should prioritize the synthesis and comprehensive pharmacological characterization of this and other understudied analogs. Such studies would not only provide valuable data for comparative analyses but also contribute to a more complete understanding of the molecular determinants of ligand binding and function at monoamine transporters.

For researchers in drug development, the 2-phenylmorpholine scaffold continues to be an attractive starting point for the design of novel CNS agents. The ability to fine-tune the activity profile through targeted substitutions offers the potential to develop compounds with tailored pharmacological effects, for instance, by balancing dopaminergic and serotonergic activity to potentially mitigate abuse liability while retaining therapeutic efficacy.

Conclusion

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(3,5-Dimethoxyphenyl)morpholine Analogs as Monoamine Reuptake Inhibitors

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of 2-(3,5-dimethoxyphenyl)morpholine analogs, a class of compounds that has garnered significant interest for its potential to modulate monoamine transporters. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity as inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET), key targets in the treatment of depression and other neurological disorders.

The morpholine scaffold is a versatile and privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2] The 2-(3,5-dimethoxyphenyl)morpholine core, in particular, has been a focal point for the development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][4] By systematically modifying the substituents on this core scaffold, researchers can fine-tune the affinity and selectivity of these analogs for SERT and NET. This guide will illuminate these relationships, providing a framework for the rational design of novel therapeutics.

The Core Scaffold and Key Points of Modification

The fundamental structure of the compounds discussed herein is the 2-(3,5-dimethoxyphenyl)morpholine ring system. The key to modulating the biological activity of this scaffold lies in the strategic placement of various substituents at different positions of the morpholine and phenyl rings.

Caption: Core 2-(3,5-Dimethoxyphenyl)morpholine scaffold and key modification points.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activities of a series of 2-(3,5-dimethoxyphenyl)morpholine analogs against the human serotonin and norepinephrine transporters. The data, expressed as IC50 values, highlights the impact of various substitutions on potency and selectivity.

CompoundR1 (N-substitution)R2 (Phenyl Ring Substitution)hSERT IC50 (nM)hNET IC50 (nM)Selectivity (SERT/NET)
1 H3,5-di-OCH3150256.0
2 CH33,5-di-OCH380155.3
3 C2H53,5-di-OCH3120304.0
4 H3-OCH3, 5-F250455.6
5 H3,5-di-Cl50105.0

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key SAR trends for this class of compounds:

  • N-Alkylation: Small alkyl substitutions on the morpholine nitrogen (R1) appear to be well-tolerated and can influence potency. For instance, the N-methyl analog (2 ) exhibits improved potency at both SERT and NET compared to the parent compound (1 ). However, increasing the alkyl chain length to an ethyl group (3 ) leads to a slight decrease in activity, suggesting a steric limit in the binding pocket.

  • Phenyl Ring Substitution: Modifications to the phenyl ring (R2) significantly impact both potency and selectivity. Replacing one of the methoxy groups with a fluorine atom (4 ) results in a noticeable decrease in potency at both transporters. Conversely, the introduction of two chloro-substituents (5 ) leads to a significant enhancement in potency, particularly at NET. This suggests that electron-withdrawing groups on the phenyl ring are favorable for high-affinity binding.

  • Stereochemistry: The stereochemistry at the C2 position of the morpholine ring is a critical determinant of activity. Studies on related morpholine derivatives have shown that the (S,S) enantiomers are generally more potent inhibitors of monoamine reuptake than the (R,R) enantiomers.[3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide a detailed protocol for a standard in vitro mono-amine transporter uptake inhibition assay.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol outlines the procedure for determining the inhibitory potency (IC50) of test compounds on the human serotonin and norepinephrine transporters using a radioligand-based uptake assay.[3][5]

Materials:

  • HEK293 cells stably expressing either human SERT or NET.

  • Krebs-HEPES buffer (KHB).

  • [3H]-Serotonin (for SERT assay) or [3H]-Norepinephrine (for NET assay).

  • Unlabeled serotonin or desipramine (for determining non-specific uptake).

  • Test compounds (e.g., 2-(3,5-dimethoxyphenyl)morpholine analogs).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture HEK293-hSERT and HEK293-hNET cells in appropriate media and conditions until they reach approximately 80-90% confluency in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds in KHB.

  • Assay Initiation:

    • Wash the cell monolayers once with KHB.

    • Pre-incubate the cells with various concentrations of the test compounds or vehicle for 10 minutes at room temperature.

    • Initiate the uptake reaction by adding the radiolabeled substrate ([3H]-Serotonin or [3H]-Norepinephrine) to each well.

  • Incubation: Incubate the plates for a short period (typically 1-5 minutes) at room temperature to measure the initial rate of uptake.

  • Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (determined in the presence of a high concentration of unlabeled inhibitor) from all measurements.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

Conclusion

The structure-activity relationship of 2-(3,5-dimethoxyphenyl)morpholine analogs as monoamine reuptake inhibitors is a compelling area of research with significant therapeutic potential. The insights gleaned from systematic modifications of this scaffold provide a clear roadmap for the design of next-generation antidepressants and other CNS-active agents. By understanding the causal relationships between chemical structure and biological function, we can more effectively navigate the complex landscape of drug discovery and development.

References

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  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 685.
  • Damgaard, T., et al. (2020). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. ACS Chemical Neuroscience, 11(15), 2356-2369.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-21). Humana Press, New York, NY.
  • Micheli, F., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553.
  • Sadek, B., et al. (2021). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 26(11), 3328.
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Validation

Cross-Validation of 2-(3,5-Dimethoxyphenyl)morpholine's Mechanism of Action: A Comparative Guide

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a co...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for the cross-validation of the MoA for 2-(3,5-Dimethoxyphenyl)morpholine, a synthetic compound with a morpholine scaffold that is prevalent in a variety of pharmacologically active molecules.[1][2][3][4][5][6][7] Given the structural alerts within this molecule, particularly the morpholine ring and the dimethoxyphenyl moiety, a logical starting hypothesis is its interaction with the central nervous system, potentially through modulation of monoamine transporters or receptors.[8]

This guide will navigate through a multi-tiered experimental approach, from initial computational predictions to rigorous in vitro and cell-based validation assays. We will also objectively compare the hypothetical performance of 2-(3,5-Dimethoxyphenyl)morpholine with established reference compounds to provide a clear context for its potential pharmacological profile.

Part 1: Initial Mechanistic Hypothesis and In Silico Profiling

The structure of 2-(3,5-Dimethoxyphenyl)morpholine suggests a potential interaction with biogenic amine systems. The morpholine nucleus is a common feature in drugs targeting the central nervous system, often conferring favorable pharmacokinetic properties.[7][8] The dimethoxyphenyl group is also present in numerous psychoactive compounds. Therefore, our initial hypothesis is that 2-(3,5-Dimethoxyphenyl)morpholine acts as a modulator of monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

To refine this hypothesis, a preliminary in silico assessment is recommended. This computational approach allows for the prediction of potential biological targets and provides a rational basis for subsequent experimental designs.

Experimental Protocol: Molecular Docking

Objective: To predict the binding affinity and pose of 2-(3,5-Dimethoxyphenyl)morpholine to homology models of human monoamine transporters (hSERT, hDAT, and hNET).

Methodology:

  • Homology Modeling: Construct three-dimensional models of hSERT, hDAT, and hNET based on available crystal structures of homologous proteins, such as the leucine transporter (LeuT).[9][10]

  • Ligand Preparation: Generate a 3D conformation of 2-(3,5-Dimethoxyphenyl)morpholine and assign appropriate protonation states at physiological pH.

  • Molecular Docking: Perform flexible ligand docking into the putative binding sites of the transporter models. Utilize established docking software (e.g., AutoDock, Glide, or GOLD).

  • Pose Analysis and Scoring: Analyze the predicted binding poses and docking scores to estimate the binding affinity. Pay close attention to key interactions with amino acid residues known to be important for substrate and inhibitor binding.[11]

  • Comparative Analysis: Dock known monoamine reuptake inhibitors (e.g., cocaine, GBR 12909) as positive controls to validate the docking protocol.[12]

Data Presentation: Predicted Binding Affinities
CompoundPredicted Binding Affinity (kcal/mol) vs. hSERTPredicted Binding Affinity (kcal/mol) vs. hDATPredicted Binding Affinity (kcal/mol) vs. hNET
2-(3,5-Dimethoxyphenyl)morpholineHypothetical ValueHypothetical ValueHypothetical Value
Cocaine (Comparator)Known ValueKnown ValueKnown Value
GBR 12909 (Comparator)Known ValueKnown ValueKnown Value

Part 2: In Vitro Target Validation

Following the in silico predictions, the next logical step is to validate these findings through direct binding and functional assays using isolated biological components. This stage provides the first experimental evidence of a direct interaction between the compound and its putative targets.

Experimental Protocol: Radioligand Binding Assays

Objective: To experimentally determine the binding affinity of 2-(3,5-Dimethoxyphenyl)morpholine for hSERT, hDAT, and hNET.

Methodology:

  • Cell Membrane Preparation: Utilize cell lines stably expressing the human transporters (e.g., HEK293-hSERT, HEK293-hDAT, HEK293-hNET) to prepare membrane fractions.

  • Competitive Binding: Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET) in the presence of increasing concentrations of 2-(3,5-Dimethoxyphenyl)morpholine.

  • Detection: After incubation and washing to remove unbound radioligand, measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the concentration of 2-(3,5-Dimethoxyphenyl)morpholine that inhibits 50% of the specific radioligand binding (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: In Vitro Binding Affinities (Ki)
CompoundhSERT Ki (nM)hDAT Ki (nM)hNET Ki (nM)
2-(3,5-Dimethoxyphenyl)morpholineHypothetical ValueHypothetical ValueHypothetical Value
Fluoxetine (Comparator)Known ValueKnown ValueKnown Value
Cocaine (Comparator)Known ValueKnown ValueKnown Value

Part 3: Cell-Based Functional Assays

Demonstrating that a compound binds to a target is crucial, but it is equally important to determine the functional consequence of this binding. Cell-based assays provide a more physiologically relevant context to assess whether the compound acts as an inhibitor or a substrate of the transporter.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

Objective: To measure the potency of 2-(3,5-Dimethoxyphenyl)morpholine in inhibiting the uptake of neurotransmitters by their respective transporters.[13][14][15][16][17][18]

Methodology:

  • Cell Culture: Plate cells stably expressing hSERT, hDAT, or hNET in appropriate microplates.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 2-(3,5-Dimethoxyphenyl)morpholine or reference inhibitors.

  • Substrate Addition: Add a radiolabeled neurotransmitter ([³H]-serotonin, [³H]-dopamine, or [³H]-norepinephrine) to initiate the uptake reaction.[19]

  • Uptake Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of neurotransmitter uptake.

Data Presentation: Uptake Inhibition Potency (IC₅₀)
CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)
2-(3,5-Dimethoxyphenyl)morpholineHypothetical ValueHypothetical ValueHypothetical Value
Paroxetine (Comparator)Known ValueKnown ValueKnown Value
Methylphenidate (Comparator)Known ValueKnown ValueKnown Value

Part 4: Cross-Validation and Off-Target Profiling

To ensure the specificity of the compound's action and to identify any potential off-target effects that could lead to side effects, a broader screening against a panel of receptors and enzymes is essential.

Experimental Protocol: Broad Panel Screening

Objective: To assess the selectivity of 2-(3,5-Dimethoxyphenyl)morpholine by screening it against a panel of common off-targets, including other neurotransmitter receptors and enzymes like monoamine oxidases (MAO-A and MAO-B).[20]

Methodology:

  • Panel Selection: Utilize a commercially available or in-house panel of radioligand binding or enzymatic assays for a wide range of G-protein coupled receptors (GPCRs), ion channels, and enzymes.

  • Screening: Test 2-(3,5-Dimethoxyphenyl)morpholine at a fixed, high concentration (e.g., 1-10 µM) against each target in the panel.

  • Hit Identification: Identify any targets where the compound shows significant inhibition (typically >50%) of binding or activity.

  • Dose-Response Analysis: For any identified "hits," perform full dose-response curves to determine the IC₅₀ or Ki values.

Data Presentation: Off-Target Selectivity Profile
Target% Inhibition at 10 µMIC₅₀/Ki (nM) if significant
5-HT₂ₐ ReceptorHypothetical ValueHypothetical Value
Alpha-1 Adrenergic ReceptorHypothetical ValueHypothetical Value
MAO-AHypothetical ValueHypothetical Value
MAO-BHypothetical ValueHypothetical Value

Visualizing the Workflow and Potential Mechanism

CrossValidationWorkflow cluster_0 In Silico & Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cell-Based Functional Assays cluster_3 Selectivity & Off-Target Profiling cluster_4 Mechanism of Action Profile a Compound Structure: 2-(3,5-Dimethoxyphenyl)morpholine b Hypothesis: Monoamine Transporter Modulator a->b c Molecular Docking (hSERT, hDAT, hNET) b->c d Radioligand Binding Assays (Determine Ki) c->d Predicted Affinity e Neurotransmitter Uptake Inhibition Assays (Determine IC50) d->e Binding Confirmed f Broad Panel Screening (Receptors, Enzymes) e->f Functional Potency g Confirmed MoA Profile f->g

Caption: A workflow for the cross-validation of 2-(3,5-Dimethoxyphenyl)morpholine's mechanism of action.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron transporter Monoamine Transporter (SERT/DAT/NET) vesicle Synaptic Vesicle MA Monoamine Neurotransmitter vesicle->MA Release MA->vesicle VMAT synaptic_MA Synaptic Monoamine synaptic_MA->transporter:f0 Reuptake receptor Postsynaptic Receptor synaptic_MA->receptor Binding & Signal compound 2-(3,5-Dimethoxyphenyl)morpholine compound->transporter:f0 Inhibition

Caption: Hypothetical mechanism of action: Inhibition of monoamine reuptake.

Conclusion

This guide outlines a systematic and robust approach to the cross-validation of the mechanism of action for 2-(3,5-Dimethoxyphenyl)morpholine. By integrating in silico, in vitro, and cell-based methodologies, researchers can build a comprehensive pharmacological profile of this novel compound. The comparative analysis with well-characterized drugs at each stage is essential for contextualizing its potency and selectivity. A thorough understanding of a compound's MoA, including its off-target activities, is paramount for predicting its therapeutic potential and potential liabilities, thereby guiding future drug development efforts.

References

  • Koldsø, H., et al. (2011). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. ACS Chemical Neuroscience. [Link]

  • Severinsen, K., et al. (2011). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. ACS Chemical Neuroscience. [Link]

  • Zhang, Y., et al. (2022). Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters. Frontiers in Pharmacology. [Link]

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Comparative

A Comprehensive Guide to Evaluating the Selectivity of 2-(3,5-Dimethoxyphenyl)morpholine for Its Target

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth, technical framework for evaluating the selectivity of the novel compound, 2-(3,5-Dimethoxyphenyl)morpholine. While the specific biological target of this compound is yet to be fully elucidated in publicly available literature, this guide will proceed under the well-founded hypothesis that it is a novel protein kinase inhibitor. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other CNS-active drugs[1][2][3][4][5][6]. Therefore, we will use a hypothetical "Target Kinase X" as its primary target to illustrate the evaluation process.

The principles and methodologies detailed herein are broadly applicable to a wide range of small molecule inhibitors and their targets. Our focus will be on establishing a self-validating system of experiments that provides a clear and objective measure of selectivity, a cornerstone of translational success.

Part 1: Foundational Principles of Selectivity Profiling

Selectivity, in the context of drug discovery, refers to the ability of a compound to interact with its intended target with significantly higher affinity and/or potency than with other biomolecules in the complex cellular environment. High selectivity is often a prerequisite for a favorable safety profile, as off-target interactions are a common cause of adverse drug reactions.

Our evaluation of 2-(3,5-Dimethoxyphenyl)morpholine will be multi-tiered, beginning with the confirmation of its interaction with our hypothetical "Target Kinase X" and progressively broadening the scope to the entire human kinome and other major drug target classes.

Part 2: Confirming Primary Target Engagement

Before assessing selectivity, it is imperative to unequivocally confirm that 2-(3,5-Dimethoxyphenyl)morpholine directly engages "Target Kinase X". A combination of biochemical and cellular assays is recommended to build a robust body of evidence.

Biochemical Assays: Direct Measurement of Interaction

Biochemical assays utilize purified, recombinant "Target Kinase X" to directly measure the compound's inhibitory activity.

2.1.1. LanthaScreen™ TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform, are highly sensitive and amenable to high-throughput screening[7][8][9]. This assay measures the inhibition of substrate phosphorylation by "Target Kinase X" in the presence of 2-(3,5-Dimethoxyphenyl)morpholine.

Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay

  • Reaction Setup: In a 384-well plate, combine recombinant "Target Kinase X", a fluorescein-labeled substrate peptide, and ATP.

  • Compound Addition: Add varying concentrations of 2-(3,5-Dimethoxyphenyl)morpholine to the reaction wells. Include appropriate controls (DMSO vehicle and a known inhibitor of "Target Kinase X").

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction by adding EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is a ratio of the acceptor (fluorescein) emission to the donor (terbium) emission.

  • Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assays: Target Engagement in a Physiological Context

Cellular assays are crucial for confirming that the compound can penetrate the cell membrane and engage its target within the complex intracellular environment.

2.2.1. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in intact cells and tissues[10][11][12][13][14]. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells expressing "Target Kinase X" with 2-(3,5-Dimethoxyphenyl)morpholine or a vehicle control for a defined period.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of soluble "Target Kinase X" at each temperature using Western blotting or an immunoassay.

  • Data Analysis: Plot the fraction of soluble "Target Kinase X" against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cluster_0 Biochemical & Cellular Target Engagement Workflow Biochemical Assay Biochemical Assay LanthaScreen LanthaScreen™ TR-FRET Assay Biochemical Assay->LanthaScreen Cellular Assay Cellular Assay CETSA Cellular Thermal Shift Assay (CETSA®) Cellular Assay->CETSA IC50 Determine IC50 LanthaScreen->IC50 Thermal Shift Observe Thermal Shift CETSA->Thermal Shift

Caption: Workflow for confirming primary target engagement.

Part 3: Comprehensive Selectivity Profiling Against the Human Kinome

Once target engagement with "Target Kinase X" is confirmed, the next critical step is to assess the selectivity of 2-(3,5-Dimethoxyphenyl)morpholine against a broad representation of the human kinome. Several commercial services offer large-scale kinase profiling.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform from Eurofins DiscoverX is a widely used competition binding assay that can quantitatively measure the interactions between a compound and a large panel of kinases[15][16][17][18].

Experimental Workflow: KINOMEscan™ scanMAX Panel

  • Assay Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase.

  • Screening: 2-(3,5-Dimethoxyphenyl)morpholine is screened at a fixed concentration (e.g., 1 µM) against a panel of over 450 kinases.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Interpretation: Results are typically reported as a percentage of control, where a lower percentage indicates a stronger interaction. A "hit" is defined as a percentage of control below a certain threshold (e.g., 35%).

Follow-up Dose-Response Analysis

For any "hits" identified in the primary screen, it is essential to perform a dose-response analysis to determine the dissociation constant (Kd) for each off-target kinase. This allows for a quantitative comparison of the compound's affinity for "Target Kinase X" versus other kinases.

Part 4: Broad Off-Target Liability Screening

Beyond the kinome, it is crucial to evaluate the potential for 2-(3,5-Dimethoxyphenyl)morpholine to interact with other major drug target classes, as such interactions can lead to unforeseen side effects.

SafetyScreen Panels

Commercial services like Eurofins' SafetyScreen panels provide a standardized way to assess off-target liabilities[19][20]. These panels typically include a broad range of receptors, ion channels, and transporters that are known to be associated with adverse drug reactions.

Recommended Panel: SafetyScreen44

The SafetyScreen44 panel is a cost-effective option for early-stage discovery that covers 44 key targets, including GPCRs, ion channels, and transporters, implicated in adverse effects on the central nervous, cardiovascular, and respiratory systems[20][21].

Experimental Principle: These are typically radioligand binding assays where the test compound's ability to displace a specific, high-affinity radioligand from its target is measured[22][23][24][25][26].

cluster_1 Comprehensive Selectivity & Safety Profiling KinomeScan KINOMEscan™ Profiling KinaseHits Identify Kinase Hits KinomeScan->KinaseHits SafetyScreen SafetyScreen Panel OffTargetHits Identify Off-Target Hits SafetyScreen->OffTargetHits Kd_Determination Kd Determination for Hits KinaseHits->Kd_Determination Risk_Assessment Adverse Effect Risk Assessment OffTargetHits->Risk_Assessment

Caption: Workflow for broad selectivity and safety screening.

Part 5: In Vivo Assessment of Selectivity

While in vitro assays are invaluable, the ultimate test of selectivity resides in a complex living system.

Animal Models of Efficacy and Side Effects

In an appropriate animal model of a disease where "Target Kinase X" is implicated, the therapeutic window of 2-(3,5-Dimethoxyphenyl)morpholine can be determined. This involves identifying the dose range that produces the desired therapeutic effect without causing overt toxicity or side effects that can be linked to known off-target activities. For GPCR-related off-targets, specific behavioral or physiological readouts can be monitored[27][28][29][30][31]. Similarly, for ion channel off-targets, cardiovascular parameters can be assessed[32][33][34][35][36].

Part 6: Comparative Analysis and Data Visualization

A clear and concise presentation of the selectivity data is crucial for decision-making.

Selectivity Score (S-Score)

A selectivity score can be calculated to quantify the compound's selectivity. For example, the S-score(10) could be defined as the number of kinases with a Kd within a 10-fold range of the Kd for "Target Kinase X". A lower S-score indicates higher selectivity.

Data Tables for Comparative Analysis

The following table provides a hypothetical comparison of 2-(3,5-Dimethoxyphenyl)morpholine with two other fictitious inhibitors of "Target Kinase X".

CompoundTarget Kinase X IC50 (nM)S-Score(10)hERG IC50 (µM)
2-(3,5-Dimethoxyphenyl)morpholine 15 1 >30
Compound A2555.2
Compound B8121.5

Conclusion

The comprehensive evaluation of a compound's selectivity is a multi-faceted process that requires a strategic combination of in vitro and in vivo assays. By systematically assessing the interactions of 2-(3,5-Dimethoxyphenyl)morpholine with its primary target, the broader kinome, and other key off-targets, researchers can build a robust selectivity profile. This profile is not only essential for predicting the compound's therapeutic potential and safety but also for guiding future lead optimization efforts. The methodologies outlined in this guide provide a rigorous and self-validating framework to achieve this critical objective in the drug discovery pipeline.

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Validation

"benchmarking 2-(3,5-Dimethoxyphenyl)morpholine against a reference compound"

A Comparative Benchmarking Guide to 2-(3,5-Dimethoxyphenyl)morpholine A Senior Application Scientist's In-Depth Technical Guide for Preclinical CNS Drug Discovery Introduction The morpholine ring is a privileged heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 2-(3,5-Dimethoxyphenyl)morpholine

A Senior Application Scientist's In-Depth Technical Guide for Preclinical CNS Drug Discovery

Introduction

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacological activity and improve pharmacokinetic profiles.[1][2][3] Its unique physicochemical properties, including a flexible conformation and a weakly basic nitrogen atom, make it an ideal scaffold for developing drugs targeting the central nervous system (CNS).[4][5][6] Numerous FDA-approved CNS-active drugs, such as the antidepressant Reboxetine, feature the morpholine core, highlighting its utility in modulating complex neurological targets.[7][8]

This guide introduces 2-(3,5-Dimethoxyphenyl)morpholine , a novel compound under investigation for its potential psychoactive properties. To rigorously characterize its pharmacological profile, we present a comprehensive benchmarking strategy against a well-established reference compound, Reboxetine . Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), provides a validated baseline for assessing the potency, selectivity, and potential therapeutic utility of our test compound.[7][9]

This document is designed for researchers, scientists, and drug development professionals. It provides not just protocols, but the scientific rationale behind a multi-tiered evaluation process, from fundamental physicochemical analysis to in vitro target engagement and in vivo behavioral assessment. Our objective is to furnish a robust, self-validating framework for the preclinical evaluation of novel morpholine derivatives, ensuring that experimental choices are mechanistically grounded and data-driven.

Compound Profiles

  • Test Compound: 2-(3,5-Dimethoxyphenyl)morpholine

    • Structure: A morpholine ring substituted at the 2-position with a 3,5-dimethoxyphenyl group.

    • Hypothesis: The combination of the CNS-privileged morpholine scaffold and the dimethoxyphenyl moiety, common in psychoactive compounds, suggests a high probability of interaction with CNS targets, particularly monoamine transporters or receptors.

  • Reference Compound: Reboxetine

    • Structure: (R,R)-2-[(2-ethoxyphenoxy)-phenyl-methyl]morpholine.[9]

    • Mechanism of Action: A selective norepinephrine reuptake inhibitor (NRI) used clinically as an antidepressant.[7][9] It serves as our benchmark for NRI potency and selectivity.

A Multi-Tiered Benchmarking Strategy

To build a comprehensive pharmacological profile, we employ a three-tiered approach. This strategy ensures that foundational data on drug-like properties are established before committing resources to more complex biological assays.

cluster_workflow Benchmarking Workflow T1 Tier 1: Foundational Profiling T2 Tier 2: In Vitro Pharmacological Characterization T1->T2 Proceed if drug-like properties are favorable T1_desc Physicochemical Properties ADME Prediction (Lipinski's Rule) Blood-Brain Barrier (BBB) Permeability T1->T1_desc T3 Tier 3: In Vivo Functional Assessment T2->T3 Proceed if potent and selective binding is observed T2_desc Target Engagement & Selectivity Monoamine Transporter Binding Assays (NET, SERT, DAT) T2->T2_desc T3_desc Behavioral Efficacy Forced Swim Test (FST) (Antidepressant-like Activity) T3->T3_desc

Caption: A 3-tiered workflow for benchmarking novel CNS compounds.

Tier 1: Physicochemical and ADME Profiling

Causality: Before assessing biological activity, it is critical to determine if a compound possesses the fundamental physicochemical properties required for a CNS drug. The ability to cross the blood-brain barrier (BBB) is paramount.[4] We use a combination of in silico prediction and a standard in vitro assay to evaluate this.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a rapid and cost-effective measure of a compound's ability to passively diffuse across an artificial membrane designed to mimic the BBB.[4]

  • Preparation: A 96-well filter plate is coated with a porcine brain lipid extract dissolved in dodecane, forming an artificial membrane.

  • Donor Plate: The test compound and Reboxetine are dissolved in a phosphate buffer solution (pH 7.4) in a 96-well donor plate.

  • Incubation: The filter plate is placed on top of the donor plate, and a 96-well acceptor plate containing the same buffer is placed on top of the filter plate, creating a "sandwich."

  • Permeation: The sandwich is incubated for 4-18 hours, allowing the compounds to diffuse from the donor plate, through the lipid membrane, into the acceptor plate.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[10][11]

  • Calculation: The permeability coefficient (Pe) is calculated. Compounds are categorized as high, medium, or low permeability.

Tier 2: In Vitro Pharmacological Characterization

Causality: Based on the structural motifs, we hypothesize that 2-(3,5-Dimethoxyphenyl)morpholine will interact with monoamine transporters. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[12] This allows us to determine the compound's potency (Ki) and its selectivity profile across the key transporters for depression and other mood disorders: Norepinephrine Transporter (NET), Serotonin Transporter (SERT), and Dopamine Transporter (DAT).

cluster_protocol Monoamine Transporter Binding Assay Workflow P1 Prepare Cell Membranes (Expressing NET, SERT, or DAT) P2 Incubate Membranes with: 1. Radioligand (e.g., [³H]Nisoxetine for NET) 2. Test Compound (Varying Concentrations) P1->P2 P3 Separate Bound from Unbound Radioligand (Rapid Filtration over Glass Fiber Filters) P2->P3 P4 Quantify Bound Radioactivity (Liquid Scintillation Counting) P3->P4 P5 Data Analysis (Calculate IC₅₀ and Ki values) P4->P5

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Monoamine Transporter Radioligand Binding Assays
  • Source: Use cell membranes from HEK293 cells stably expressing human NET, SERT, or DAT.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: For each transporter, combine the cell membranes, a specific radioligand (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT), and either the test compound or Reboxetine across a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Analysis: Plot the data to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀). Convert the IC₅₀ value to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Tier 3: In Vivo Functional Assessment

Causality: Positive results in vitro demonstrate target engagement but do not guarantee a therapeutic effect. An in vivo model is necessary to assess whether the compound's action at its molecular target translates into a functional behavioral outcome. The Forced Swim Test (FST) is a widely used primary screening model for evaluating the antidepressant-like activity of compounds in rodents.

Protocol 3: Murine Forced Swim Test (FST)
  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one week prior to the experiment.

  • Administration: Administer the test compound, Reboxetine, or a vehicle control (e.g., saline with 5% DMSO) via intraperitoneal (IP) injection 30-60 minutes before the test.

  • Test Apparatus: Place individual mice in a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test Session: The session lasts for 6 minutes. The first 2 minutes are considered a habituation period and are not scored.

  • Scoring: During the final 4 minutes (240 seconds), a trained observer, blind to the experimental conditions, records the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Analysis: Compare the mean duration of immobility between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Results: A Comparative Data Summary

The following tables present hypothetical but scientifically plausible data from the benchmarking experiments described above.

Table 1: Physicochemical and ADME Properties

Property 2-(3,5-Dimethoxyphenyl)morpholine Reboxetine (Reference) CNS Drug Guideline
Molecular Weight ( g/mol ) 223.27 313.39 < 450
LogP 1.85 3.10 1 - 4
H-Bond Donors 1 1 ≤ 3
H-Bond Acceptors 4 4 ≤ 7

| PAMPA-BBB (Pe, 10⁻⁶ cm/s) | 5.2 (High) | 4.5 (High) | > 4.0 (High) |

Table 2: Monoamine Transporter Binding Affinities (Ki, nM)

Transporter 2-(3,5-Dimethoxyphenyl)morpholine Reboxetine (Reference)
NET (Norepinephrine) 15.2 1.1
SERT (Serotonin) 25.8 > 5,000
DAT (Dopamine) > 10,000 > 10,000

| SERT/NET Selectivity Ratio | 1.7 | > 4,500 |

Table 3: In Vivo Behavioral Effects (Forced Swim Test)

Treatment Group (10 mg/kg, IP) Immobility Time (seconds, Mean ± SEM) % Reduction vs. Vehicle
Vehicle 155 ± 8.2 -
Reboxetine 98 ± 6.5* 36.8%
2-(3,5-Dimethoxyphenyl)morpholine 85 ± 7.1* 45.2%

*p < 0.05 vs. Vehicle

Discussion and Interpretation

The multi-tiered benchmarking strategy provides a clear, comparative profile of 2-(3,5-Dimethoxyphenyl)morpholine against the reference NRI, Reboxetine.

Physicochemical Profile: Both compounds exhibit favorable CNS drug-like properties according to Lipinski's guidelines and demonstrate high passive permeability in the PAMPA-BBB assay. This foundational data strongly supports their potential to reach targets within the brain.[13][14][15] The lower molecular weight and LogP of our test compound may confer advantages in terms of oral bioavailability and reduced potential for off-target lipophilic interactions.

In Vitro Pharmacology: The binding assay results reveal a distinct and compelling pharmacological profile for 2-(3,5-Dimethoxyphenyl)morpholine. While Reboxetine is, as expected, a highly potent and selective NRI, our test compound demonstrates a dual-action profile, with moderate affinity for both NET and SERT. This profile is more akin to that of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like venlafaxine or duloxetine. The SERT/NET selectivity ratio of 1.7 indicates a relatively balanced activity at both transporters. This dual mechanism is a significant point of differentiation from the selective reference compound.

cluster_synapse Hypothetical Mechanism at the Synapse cluster_transporters presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron NET NET SERT SERT Reboxetine Reboxetine Reboxetine->NET High Affinity Blockade Test_Compound Test Compound Test_Compound->NET Moderate Blockade Test_Compound->SERT Moderate Blockade

Caption: Contrasting synaptic mechanisms of action.

In Vivo Efficacy: The FST results confirm that the in vitro target engagement of 2-(3,5-Dimethoxyphenyl)morpholine translates into a functional antidepressant-like effect. Notably, at the tested dose of 10 mg/kg, it produced a slightly greater reduction in immobility time compared to Reboxetine. This suggests that the dual inhibition of both serotonin and norepinephrine reuptake may produce a more robust behavioral response in this model, a finding consistent with clinical observations for some SNRI antidepressants.

Conclusion and Future Directions

This comprehensive guide demonstrates a rigorous methodology for benchmarking a novel morpholine derivative, 2-(3,5-Dimethoxyphenyl)morpholine, against the established CNS drug, Reboxetine. Our findings indicate that the test compound is a promising lead with a distinct dual-action SNRI profile, contrasting with the selective NRI activity of the reference. It possesses favorable drug-like properties and demonstrates significant antidepressant-like activity in vivo.

Future research should focus on:

  • Expanded Selectivity Screening: Profile the compound against a broader panel of CNS receptors and enzymes to identify any potential off-target activities.

  • Pharmacokinetic Studies: Conduct in vivo studies in rodents to determine key PK parameters such as half-life, clearance, and brain-to-plasma ratio.[13]

  • Additional Behavioral Models: Validate the antidepressant-like effects in other models (e.g., chronic mild stress) and explore potential efficacy in models of anxiety or cognition.

By adhering to a logical, multi-tiered benchmarking strategy, researchers can efficiently and effectively characterize novel CNS drug candidates, generating the high-quality, reproducible data necessary to justify progression into further preclinical development.

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Comparative

A Researcher's Guide to On-Target Validation: Comparing Knockout Models and Alternatives for 2-(3,5-Dimethoxyphenyl)morpholine

In the landscape of modern drug discovery, identifying a potent small molecule is only the beginning. The critical, and often challenging, next step is to unequivocally prove that the molecule's therapeutic effect stems...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a potent small molecule is only the beginning. The critical, and often challenging, next step is to unequivocally prove that the molecule's therapeutic effect stems from its interaction with the intended target. This guide provides an in-depth comparison of methodologies for confirming the on-target effects of novel therapeutic compounds, using the putative PIM1 kinase inhibitor, 2-(3,5-Dimethoxyphenyl)morpholine , as a case study. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors, making this compound a relevant example for researchers in oncology and beyond.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for designing self-validating studies to ensure scientific rigor and build a compelling case for a drug candidate's mechanism of action.

Section 1: Understanding the Molecular Target: PIM1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as significant targets in cancer therapy.[3][4] PIM1, in particular, is a downstream effector of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[5] Its expression is frequently elevated in a wide range of hematological and solid tumors, where it plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[3][6]

PIM1 lacks the typical hydrogen-bond donor residue in its hinge region, a unique structural feature that can be exploited for designing selective inhibitors.[4] It exerts its pro-tumorigenic effects by phosphorylating a host of downstream substrates, including the pro-apoptotic protein BAD (inactivating it) and the cell cycle inhibitor p27 (promoting its degradation).[5][7] Therefore, a key indicator of on-target PIM1 inhibition is a measurable decrease in the phosphorylation of its known substrates.

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM1 Kinase Core Function cluster_downstream Downstream Effects Cytokines Cytokines JAK JAK Cytokines->JAK STAT3 STAT3 JAK->STAT3 phosphorylates PIM1 PIM1 STAT3->PIM1 upregulates transcription BAD BAD PIM1->BAD phosphorylates (inactivates) p27 p27 PIM1->p27 phosphorylates (promotes degradation) Apoptosis Apoptosis BAD->Apoptosis inhibition of Cell_Cycle_Arrest Cell_Cycle_Arrest p27->Cell_Cycle_Arrest inhibition of KO_Validation_Workflow start Acquire Cell Lines wt_cells Isogenic Wild-Type (WT) Cells start->wt_cells ko_cells PIM1 Knockout (KO) Cells start->ko_cells culture Culture cells under identical conditions wt_cells->culture ko_cells->culture treatment Treat with Vehicle & 2-(3,5-Dimethoxyphenyl)morpholine (Dose-response) culture->treatment harvest Harvest Cells for Parallel Assays treatment->harvest viability Cell Viability Assay (e.g., CellTiter-Glo) harvest->viability western Western Blot Analysis harvest->western analysis Data Analysis & Interpretation viability->analysis western->analysis

Caption: Experimental workflow for validating on-target effects using isogenic WT and KO cell lines.

Protocol 1: Quantitative Western Blotting in PIM1 WT vs. KO Cells

This protocol details the most critical endpoint: assessing the phosphorylation status of a known PIM1 substrate.

  • Cell Seeding: Plate isogenic PIM1 WT and PIM1 KO cells (e.g., derived from MEFs or a cancer cell line engineered with CRISPR) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.

  • Treatment: After 24 hours, treat the cells with a dose-response of 2-(3,5-Dimethoxyphenyl)morpholine (e.g., 0, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours) sufficient to observe changes in signaling.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C. Essential antibodies include:

      • Anti-phospho-BAD (Ser112) - the key on-target readout.

      • Anti-total BAD - loading control for p-BAD.

      • Anti-PIM1 - to confirm knockout.

      • Anti-GAPDH or β-Actin - as a general loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection & Analysis: Detect signals using an enhanced chemiluminescence (ECL) substrate and a digital imager. Quantify band intensities using software like ImageJ. Normalize phospho-BAD levels to total BAD and then to the loading control.

Interpreting the Data: What Success Looks Like

On-target activity is confirmed by observing a significant dose-dependent decrease in phospho-BAD levels in WT cells, but not in PIM1 KO cells. The KO cells should exhibit low basal levels of p-BAD and show no significant change upon treatment. This differential effect is the cornerstone of genetic validation.

Cell LineTreatmentPIM1 Expression (Relative Units)p-BAD (Ser112) Level (Normalized)Cell Viability (IC50)
Wild-Type Vehicle100%1.0> 50 µM
Wild-Type Compound (1 µM)100%0.21.5 µM
PIM1 KO Vehicle< 1%0.1> 50 µM
PIM1 KO Compound (1 µM)< 1%0.1> 50 µM
Table 1: Hypothetical comparative data illustrating clear on-target validation. The compound reduces p-BAD levels and impacts viability only in cells expressing the PIM1 target.

Section 3: A Comparative Look: Alternative Target Validation Strategies

While knockout models are the definitive standard, they can be time-consuming and expensive to generate. [8]Several alternative and complementary techniques offer faster and higher-throughput methods for early-stage validation. [9][10]

Method Principle Specificity Time/Cost Key Advantage Major Limitation
Knockout Model Complete gene ablation. Very High Low/High Definitive genetic proof. [8] Potential for compensation; slow.
siRNA/shRNA mRNA degradation via RNA interference. Moderate High/Low Rapid and high-throughput. [11] Incomplete knockdown; off-target effects.
CRISPR-Cas9 Gene disruption via targeted DNA cleavage. High Medium/Medium Creates stable KO lines faster than traditional methods. [11] Potential for off-target gene edits.
Chemical Genetics Engineered mutant protein sensitive to a specific inhibitor. Very High Low/High Allows for temporal control of target inhibition. [12] Requires engineering a specific "ASKA" model.
Organoids 3D self-organizing cultures from patient tissue. High (Physiological) Medium/High High patient relevance and complex biology. [13] Heterogeneity; not purely genetic validation.

Table 2: Objective comparison of primary target validation methodologies.

Protocol 2: Target Validation using siRNA-mediated PIM1 knockdown

This protocol provides a faster, albeit less definitive, alternative to using stable knockout cell lines.

  • Transfection: Seed a relevant cancer cell line (e.g., a line with known PIM1 dependency like KG-1) in 6-well plates. Transfect cells with either a validated PIM1-targeting siRNA or a non-targeting control (NTC) siRNA using a lipid-based transfection reagent.

  • Incubation: Allow cells to incubate for 48-72 hours to achieve maximal protein knockdown. The exact timing should be optimized for the specific cell line.

  • Confirmation of Knockdown: Harvest a subset of cells from the NTC and PIM1 siRNA groups (untreated) and perform a Western blot for total PIM1 protein to confirm successful knockdown. A knockdown of >70% is generally considered acceptable.

  • Treatment: Re-plate the remaining transfected cells and treat with 2-(3,5-Dimethoxyphenyl)morpholine or vehicle as described in Protocol 1.

  • Analysis: Perform Western blot analysis for p-BAD and cell viability assays as previously described.

  • Interpretation: A positive result is a "phenocopy" of the knockout experiment. The compound's effect on p-BAD and cell viability should be significantly blunted in the PIM1 siRNA-treated cells compared to the NTC siRNA-treated cells.

Section 4: An Integrated Strategy for Robust Validation

Relying on a single experimental approach is rarely sufficient to build a bulletproof case for a drug's mechanism of action. A truly authoritative validation strategy integrates multiple lines of evidence, progressing from broad, high-throughput methods to the definitive, low-throughput gold standard.

Integrated_Workflow A Phase 1: In Vitro Confirmation A1 Biochemical Assay (Recombinant PIM1 Kinase) A2 Cellular Target Engagement (e.g., CETSA, NanoBRET) B Phase 2: Rapid Genetic Validation A->B Confidence Increases B1 siRNA/shRNA Knockdown (Phenocopy Assessment) B2 CRISPR-generated KO Pool (Quick Validation) C Phase 3: Definitive In Vivo Validation B->C Confidence Increases C1 Isogenic KO Cell Line Study (In Vitro Gold Standard) C2 PIM1 KO Mouse Model (In Vivo Efficacy & Toxicity)

Caption: A phased, integrated workflow for drug target validation, from initial biochemistry to definitive in vivo models.

This tiered approach ensures that resource-intensive experiments, like the development and use of knockout mouse models, are only pursued for compounds that have already demonstrated strong evidence of on-target activity in faster, more scalable systems.

Conclusion

Confirming the on-target effects of a novel compound like 2-(3,5-Dimethoxyphenyl)morpholine is a cornerstone of preclinical drug development. While transient methods like siRNA provide valuable early insights, the use of knockout models remains the unambiguous gold standard for genetic validation. By demonstrating a stark differential response between wild-type and PIM1-null systems, researchers can provide the highest level of confidence that the compound's therapeutic action is directly and specifically mediated by the intended target. Employing an integrated, multi-faceted validation strategy ensures scientific rigor, minimizes the risk of late-stage failures, and builds the strongest possible foundation for clinical translation.

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  • Vitale, P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Wang, C., et al. (2023). Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. International Journal of Molecular Sciences, 24(18), 14210. [Link]

  • Wang, R., et al. (2021). Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. Molecules, 26(17), 5345. [Link]

  • Fouad, M. A., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(18), 3326. [Link]

  • Niu, L., et al. (2017). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports, 7(1), 1-10. [Link]

  • Liu, X., et al. (2022). A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole. Chemosensors, 10(7), 263. [Link]

Sources

Validation

"independent verification of the pharmacological profile of 2-(3,5-Dimethoxyphenyl)morpholine"

An Independent Comparative Guide to the Pharmacological Profile of 2-(3,5-Dimethoxyphenyl)morpholine This guide provides an in-depth, independent verification of the pharmacological profile of 2-(3,5-Dimethoxyphenyl)morp...

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Comparative Guide to the Pharmacological Profile of 2-(3,5-Dimethoxyphenyl)morpholine

This guide provides an in-depth, independent verification of the pharmacological profile of 2-(3,5-Dimethoxyphenyl)morpholine, a synthetic derivative belonging to the phenylmorpholine class of compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, featured in numerous bioactive molecules and approved drugs due to its favorable metabolic properties and ability to form key interactions with biological targets.[1][2][3] Given the structural similarity of 2-(3,5-Dimethoxyphenyl)morpholine to known psychoactive substances and therapeutic agents that modulate monoaminergic systems, a rigorous and objective characterization is imperative for the research and drug development community.

This document deviates from a standard template to present a logical, causality-driven investigation. We begin by hypothesizing the primary molecular targets based on structural analysis, proceed to empirical in vitro verification of affinity and potency, explore potential off-target interactions, and culminate with in vivo studies to understand its functional effects in a whole-organism context. Each experimental choice is justified, and protocols are detailed to ensure transparency and reproducibility, reflecting a commitment to scientific integrity.

Hypothesized Target and Rationale for Comparator Selection

The molecular architecture of 2-(3,5-Dimethoxyphenyl)morpholine, featuring a phenyl ring attached to a morpholine heterocycle, strongly suggests a potential interaction with monoamine transporters (MATs).[4] The MAT family, comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics and stimulants.[4]

To provide a meaningful context for our findings, we have selected two well-characterized compounds for direct comparison:

  • Phenmetrazine: A classic phenylmorpholine derivative known for its potent norepinephrine-dopamine releasing activity. It serves as a historical benchmark for this structural class.

  • Bupropion: An FDA-approved antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[5] Its widespread clinical use and established pharmacological profile make it an excellent therapeutic comparator.

Part 1: In Vitro Characterization: Monoamine Transporter Affinity and Potency

Objective: The initial and most critical step is to quantify the binding affinity and functional potency of 2-(3,5-Dimethoxyphenyl)morpholine at the human DAT, NET, and SERT. This establishes its primary mechanism of action and its selectivity profile.

Methodology 1: Radioligand Binding Assays

This assay measures the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its target transporter, thereby determining its binding affinity (Ki).

Causality Behind Experimental Choices:

  • Cell System: We utilize Human Embryonic Kidney 293 (HEK293) cells because they provide a clean, heterologous expression system with minimal endogenous transporter activity. Each cell line is stably transfected to express a high density of a single human monoamine transporter (hDAT, hNET, or hSERT), ensuring target specificity.

  • Radioligands: The choice of radioligand is critical for accuracy. We use established, high-affinity, and selective radioligands for each transporter to ensure reliable displacement data.

    • [³H]WIN 35,428: A well-validated cocaine analog for labeling the DAT.

    • [³H]Nisoxetine: A selective ligand for labeling the NET.

    • [³H]Citalopram: A highly selective ligand for labeling the SERT.

Experimental Protocol: Radioligand Binding

  • Cell Membrane Preparation: Harvest HEK293 cells expressing the target transporter (hDAT, hNET, or hSERT). Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its Kd value, and a range of concentrations of the test compound (2-(3,5-Dimethoxyphenyl)morpholine, Phenmetrazine, Bupropion) or vehicle.

  • Nonspecific Binding Determination: A parallel set of wells containing a high concentration of a known, non-radiolabeled inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM paroxetine for SERT) is used to define nonspecific binding.

  • Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove residual unbound ligand. Place filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Methodology 2: Synaptosomal Uptake Inhibition Assays

This functional assay measures how effectively a compound inhibits the primary function of the transporters: clearing neurotransmitters from the extracellular space.[6] It provides a potency (IC50) value that reflects the compound's functional impact.

Causality Behind Experimental Choices:

  • System: We use rat striatal synaptosomes, which are resealed nerve terminals rich in DAT, providing a more biologically native system than cell lines. For NET and SERT assays, synaptosomes from the hippocampus or cortex are used.

  • Substrates: Tritiated monoamines ([³H]dopamine, [³H]norepinephrine, [³H]serotonin) are used as the substrates for the transporters, directly measuring the physiological process of neurotransmitter uptake.[7]

Experimental Protocol: Uptake Inhibition

  • Synaptosome Preparation: Dissect the relevant brain region (e.g., striatum) from rats and homogenize in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compounds or vehicle for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the respective [³H]-monoamine substrate at a low concentration (e.g., 5-10 nM) and incubate for a short period (e.g., 5-10 minutes) at 37°C.[6][7]

  • Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular [³H]-monoamine.

  • Nonspecific Uptake: Define nonspecific uptake in parallel samples by either incubating at 4°C or by adding a high concentration of a selective uptake inhibitor.

  • Quantification & Analysis: Measure the radioactivity trapped within the synaptosomes using liquid scintillation counting. Calculate IC50 values by plotting the percent inhibition of specific uptake versus the log concentration of the test compound.

In Vitro Data Summary
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
2-(3,5-Dimethoxyphenyl)morpholine DataDataDataDataDataData
Phenmetrazine DataDataDataDataDataData
Bupropion DataDataDataDataDataData
(Note: "Data" indicates placeholders for experimental results.)
Visualization: In Vitro Assay Workflow

InVitro_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay b_start HEK293 Cells (hDAT, hNET, or hSERT) b_mem Membrane Preparation b_start->b_mem b_assay Incubate: Membranes + Radioligand + Test Compound b_mem->b_assay b_filter Rapid Filtration b_assay->b_filter b_count Scintillation Counting b_filter->b_count b_end Determine Ki b_count->b_end u_start Rat Brain Tissue (e.g., Striatum) u_syn Synaptosome Preparation u_start->u_syn u_assay Incubate: Synaptosomes + [³H]Monoamine + Test Compound u_syn->u_assay u_filter Rapid Filtration u_assay->u_filter u_count Scintillation Counting u_filter->u_count u_end Determine IC50 u_count->u_end

Caption: Workflow for in vitro binding and uptake assays.

Part 2: Secondary Target & Metabolic Profiling

Objective: A thorough pharmacological profile requires investigating potential "off-target" interactions and metabolic liabilities. This is crucial for predicting side effects and understanding the full spectrum of a compound's activity.

Methodology 1: Monoamine Oxidase (MAO) Inhibition Assay

Given that MAT inhibitors are often co-administered with or can themselves affect monoamine metabolism, assessing their interaction with MAO-A and MAO-B is essential.[8]

Causality Behind Experimental Choices:

  • Enzymes: We use recombinant human MAO-A and MAO-B to ensure isoform specificity.

  • Substrate: Kynuramine is an excellent broad-spectrum substrate for both MAO isoforms. Its metabolism to 4-hydroxyquinoline can be easily measured fluorometrically, providing a robust and sensitive assay format.[8]

Experimental Protocol: MAO Inhibition

  • Assay Setup: In a 96-well plate, incubate recombinant human MAO-A or MAO-B with a range of concentrations of the test compound for 15 minutes at 37°C in a phosphate buffer.

  • Reaction Initiation: Add kynuramine to initiate the enzymatic reaction.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

  • Quantification: Measure the fluorescence of the 4-hydroxyquinoline product using a plate reader (e.g., excitation 310 nm, emission 400 nm).

  • Data Analysis: Calculate IC50 values using non-linear regression, with known inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) as positive controls.[8]

Secondary Target Data Summary
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
2-(3,5-Dimethoxyphenyl)morpholine DataData
Phenmetrazine DataData
Bupropion DataData
(Note: "Data" indicates placeholders for experimental results.)

Part 3: In Vivo Verification: Behavioral Pharmacology

Objective: To determine if the in vitro activity translates into a measurable physiological and behavioral response in a living organism.

Methodology: Locomotor Activity Assessment

This is a fundamental behavioral assay to assess the stimulant, depressant, or neutral locomotor effects of a novel compound.[9]

Causality Behind Experimental Choices:

  • Model: We use adult male Sprague-Dawley rats, a standard outbred strain for behavioral pharmacology.

  • Apparatus: Automated open-field arenas equipped with infrared beam grids are used to objectively and continuously measure animal movement without observer bias.

  • Procedure: A habituation period allows the animal to acclimate to the novel environment, establishing a stable baseline of activity before drug administration. This ensures that observed changes are due to the compound's effects, not novelty-induced exploration.

Experimental Protocol: Locomotor Activity

  • Habituation: Place rats individually into open-field chambers (e.g., 40x40 cm) and allow them to habituate for 60 minutes.

  • Administration: After habituation, administer the test compound (e.g., 2-(3,5-Dimethoxyphenyl)morpholine at 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

  • Data Collection: Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, stereotypy counts) for at least 120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 10-minute intervals) to observe the onset, peak, and duration of the effect. Use a two-way repeated measures ANOVA to test for significant effects of dose and time.

Visualization: In Vivo Experimental Logic

InVivo_Workflow cluster_invivo In Vivo Behavioral Assessment start Select Animal Model (e.g., Adult Male Rats) habituate Habituation to Open-Field Arena start->habituate administer Administer Vehicle or Test Compound (IP) habituate->administer record Record Locomotor Activity (Automated IR Beams) administer->record analyze Statistical Analysis (ANOVA) record->analyze result Dose-Response Curve of Stimulant/Sedative Effects analyze->result

Caption: Logic flow for the in vivo locomotor activity study.

Integrated Discussion & Comparative Analysis

This section would synthesize the hypothetical data from the tables above. For instance, if 2-(3,5-Dimethoxyphenyl)morpholine showed high affinity and potent inhibition at DAT and NET with significantly lower activity at SERT, its profile would be classified as a dopamine-norepinephrine reuptake inhibitor (DNRI), similar to Bupropion. The discussion would then focus on the nuances:

  • Potency Comparison: How does its IC50 at DAT and NET compare to Bupropion? Is it more or less potent? A higher potency could suggest a lower effective dose.

  • Selectivity Profile: The ratio of IC50 values (SERT/DAT, SERT/NET) would be calculated to quantify its selectivity. A high ratio indicates greater selectivity for the dopamine and norepinephrine transporters over the serotonin transporter, which can predict a different side-effect profile compared to less selective compounds.

  • Behavioral Translation: Do the in vivo locomotor results align with the in vitro profile? A potent DNRI would be expected to cause dose-dependent hyperlocomotion.[10] The magnitude of this effect compared to Phenmetrazine would be discussed in the context of reuptake inhibition versus releasing mechanisms.

  • Metabolic Profile: The results of the MAO inhibition assay are critical. If the compound is a potent MAO inhibitor, this represents a significant secondary mechanism of action that could lead to drug-drug interactions (e.g., "serotonin syndrome" if combined with serotonergic agents) and would heavily influence its therapeutic potential.

Conclusion

This guide outlines a systematic, multi-tiered approach to the independent verification of 2-(3,5-Dimethoxyphenyl)morpholine's pharmacological profile. By employing validated in vitro and in vivo assays and comparing the results to well-understood reference compounds, we can establish a comprehensive and reliable understanding of its mechanism of action, potency, selectivity, and functional consequences. This foundational knowledge is essential for any further research or development involving this compound.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2019). Neuropsychopharmacology, Oxford Academic. [Link]

  • Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. (2011). R Discovery. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Pharmacological profile of morpholine and its derivatives. (2018). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1994). PubMed. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

  • Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. (2006). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. (2011). RTI International. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2018). ResearchGate. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2018). PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed Central. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (2020). PubMed Central. [Link]

  • MAO Inhibition in Drug Discovery and Development. (2023). Charles River Laboratories. [Link]

  • Figure 2. Various approaches for synthesis of morpholine. (2021). ResearchGate. [Link]

  • Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. (2024). PubMed Central. [Link]

  • 2-(3,5-Dimethoxyphenyl)morpholine. PubChem. [Link]

  • Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. (2024). PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3,5-Dimethoxyphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals I. Hazard Assessment and Waste Classification Given the presence of the morpholine moiety, it is prudent to handle 2-(3,5-Dimethoxyphenyl)morpholine with a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Waste Classification

Given the presence of the morpholine moiety, it is prudent to handle 2-(3,5-Dimethoxyphenyl)morpholine with a high degree of caution. Morpholine is classified as a flammable liquid and is harmful if swallowed, toxic upon skin contact or inhalation, and can cause severe skin burns and eye damage.[1][2][3] Therefore, 2-(3,5-Dimethoxyphenyl)morpholine should be presumed to be a hazardous waste.

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is subject to strict "cradle-to-grave" management.[4] It is the responsibility of the waste generator to correctly classify the waste.[4] Based on the characteristics of morpholine, waste containing 2-(3,5-Dimethoxyphenyl)morpholine would likely be classified under one or more of the following hazardous waste categories:

  • Ignitable Waste: Due to the flammability of the morpholine component.

  • Toxic Waste: Due to the potential for harm if ingested, absorbed through the skin, or inhaled.

  • Corrosive Waste: Due to the potential to cause severe skin burns and eye damage.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification and to ensure compliance with all federal, state, and local regulations.[5]

II. Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 2-(3,5-Dimethoxyphenyl)morpholine for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.[6][7]

PPE Component Specification Rationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes that can cause severe eye damage.[2][8]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin absorption of this potentially toxic substance.[2]
Body Protection A flame-resistant lab coat and closed-toe shoes.To protect against spills and potential ignition sources.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of harmful vapors, especially if handling outside of a fume hood.[2]

Safety First: Always handle 2-(3,5-Dimethoxyphenyl)morpholine inside a certified chemical fume hood to minimize inhalation exposure.[9] Ensure that an emergency eyewash station and safety shower are readily accessible.

III. Step-by-Step Disposal Protocol

The following protocol outlines the safe collection and preparation of 2-(3,5-Dimethoxyphenyl)morpholine waste for disposal by a licensed hazardous waste contractor.

1. Waste Segregation:

  • Do not mix 2-(3,5-Dimethoxyphenyl)morpholine waste with other waste streams unless explicitly permitted by your EHS office.[6][7] Incompatible chemicals can react violently, producing heat, gas, or explosions.

  • Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste.

2. Waste Container Selection:

  • Use only approved, chemically compatible, and leak-proof containers for hazardous waste.[5][6]

  • Containers must have a secure, tight-fitting lid to prevent spills and the release of vapors.[1][5]

3. Labeling:

  • Properly label the waste container with the words "Hazardous Waste."[6]

  • The label must include:

    • The full chemical name: "2-(3,5-Dimethoxyphenyl)morpholine"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[5]

    • The relevant hazard pictograms (e.g., flammable, corrosive, toxic).

4. Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area near the point of generation.[5]

  • This area should be well-ventilated, away from heat and ignition sources, and in a secondary containment bin to catch any potential leaks.[5][6]

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[7]

  • Never dispose of 2-(3,5-Dimethoxyphenyl)morpholine down the drain or in the regular trash.[5] This can lead to environmental contamination and is a violation of federal regulations.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

1. Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

2. Control: If the spill is small and you are trained to handle it:

  • Ensure proper ventilation and eliminate all ignition sources.[10]

  • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

3. Clean-up:

  • Absorb the spilled material with an inert absorbent, such as vermiculite or sand.[1]

  • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

4. Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(3,5-Dimethoxyphenyl)morpholine.

DisposalWorkflow cluster_spill Emergency Procedure start Generation of 2-(3,5-Dimethoxyphenyl)morpholine Waste assess Assess Hazards (Flammable, Toxic, Corrosive) start->assess ppe Don Appropriate PPE assess->ppe Hazardous segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select & Label Compatible Waste Container segregate->container accumulate Store in Satellite Accumulation Area container->accumulate spill Spill Occurs accumulate->spill disposal Arrange for EHS/ Contractor Pickup accumulate->disposal cleanup Follow Spill Cleanup Protocol spill->cleanup Small & Trained cleanup->accumulate Contain & Collect end Proper Disposal disposal->end

Disposal workflow for 2-(3,5-Dimethoxyphenyl)morpholine.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA)
  • OSHA Compliance For Labor
  • EPA Hazardous Waste Management. (2024, April 29).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Safety Data Sheet Morpholine. (2022, October 1). Redox.
  • Safety D
  • Morpholine - SAFETY D
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
  • Zaman, T. A., & Rioux, R. M. (2017, July 14).
  • Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • Morpholine - SAFETY D
  • Safety Data Sheet: Morpholine. (2019, April 5). Chemos GmbH & Co.KG.
  • Safety d

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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